Product packaging for 2-Methyl-4-propylheptane(Cat. No.:CAS No. 61868-96-0)

2-Methyl-4-propylheptane

Cat. No.: B14541087
CAS No.: 61868-96-0
M. Wt: 156.31 g/mol
InChI Key: AXOUMHTUGUFOKF-UHFFFAOYSA-N
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Description

2-Methyl-4-propylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14541087 2-Methyl-4-propylheptane CAS No. 61868-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-96-0

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2-methyl-4-propylheptane

InChI

InChI=1S/C11H24/c1-5-7-11(8-6-2)9-10(3)4/h10-11H,5-9H2,1-4H3

InChI Key

AXOUMHTUGUFOKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CC(C)C

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of synthetic strategies for the branched alkane 2-methyl-4-propylheptane. Highly branched alkanes are crucial structural motifs in medicinal chemistry and drug development, influencing the lipophilicity, metabolic stability, and overall pharmacological profile of drug candidates. This guide details two plausible laboratory-scale synthetic pathways: the Corey-House synthesis and a Grignard reaction-based approach. For each pathway, a thorough retrosynthetic analysis is presented, followed by detailed experimental protocols and a summary of expected quantitative data. The logical flow and experimental setups are further elucidated through Graphviz diagrams.

Retrosynthetic Analysis and Synthetic Strategy

Two primary disconnection strategies are considered for the synthesis of the target molecule, this compound.

Strategy 1: Corey-House Synthesis

The Corey-House synthesis is a powerful method for forming carbon-carbon bonds, particularly in the synthesis of unsymmetrical alkanes.[1][2] The key step involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[3][4] For this compound, two retrosynthetic disconnections are possible. Disconnection (a) is preferred as it involves the reaction of a less sterically hindered primary alkyl halide with the Gilman reagent, which generally leads to higher yields.[1]

Fig. 1: Retrosynthetic analysis via Corey-House synthesis.
Strategy 2: Grignard Reaction followed by Reduction

This classic approach involves the formation of a new carbon-carbon bond through the nucleophilic addition of a Grignard reagent to a ketone.[5][6] The resulting tertiary alcohol is then deoxygenated to yield the target alkane. The retrosynthetic analysis points to propylmagnesium bromide and 2-methyl-4-heptanone (B1210533) as the key precursors. The ketone itself can be synthesized from isobutyl bromide and butanal.

Fig. 2: Retrosynthetic analysis via Grignard reaction.

Detailed Experimental Protocols

The following sections provide detailed procedures for the synthesis of this compound via the two proposed strategies. All manipulations involving air- or moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Corey-House Synthesis Pathway

This pathway involves the preparation of the necessary alkyl halides, formation of the Gilman reagent, and the final coupling reaction.

Corey_House_Workflow cluster_precursors Precursor Synthesis cluster_gilman Gilman Reagent Formation cluster_coupling Coupling and Purification isobutanol Isobutanol isobutyl_bromide Isobutyl bromide isobutanol->isobutyl_bromide PBr3 heptanol 4-Heptanol (B146996) heptyl_bromide 4-Bromoheptane (B1329381) heptanol->heptyl_bromide PBr3 isobutyl_lithium Isobutyllithium (B1630937) isobutyl_bromide->isobutyl_lithium 2 Li, Et2O crude_product Crude this compound heptyl_bromide->crude_product gilman Lithium di(isobutyl)cuprate isobutyl_lithium->gilman 0.5 CuI gilman->crude_product pure_product Pure this compound crude_product->pure_product Purification

Fig. 3: Experimental workflow for the Corey-House synthesis.

Step 1: Preparation of Isobutyl Bromide (1-bromo-2-methylpropane)

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isobutanol (1.0 mol). Cool the flask in an ice-salt bath to -10 °C. Slowly add phosphorus tribromide (0.4 mol) dropwise with stirring, maintaining the temperature below 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 45 minutes.[7][8] After cooling, the crude isobutyl bromide is distilled from the reaction mixture. The distillate is washed with cold concentrated sulfuric acid, water, 10% sodium bicarbonate solution, and finally water. The organic layer is dried over anhydrous calcium chloride and purified by fractional distillation.[9]

Step 2: Preparation of 4-Bromoheptane

  • Procedure: 4-Bromoheptane can be synthesized from 4-heptanol.[10] To a stirred solution of 4-heptanol (1.0 mol) in a suitable flask, phosphorus tribromide (0.4 mol) is added dropwise at a temperature of -15 to -10 °C.[6][11] The mixture is then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture is then heated to 100 °C for 1 hour. After cooling, water is added, and the product is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.

Step 3: Corey-House Coupling

  • Procedure: To a solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, lithium metal (2.2 eq) is added. The mixture is stirred until the lithium is consumed to form isobutyllithium. In a separate flask, copper(I) iodide (0.5 eq) is suspended in anhydrous diethyl ether at -78 °C. The freshly prepared isobutyllithium solution is then transferred via cannula to the CuI suspension to form the lithium di(isobutyl)cuprate (Gilman reagent).[3] To this Gilman reagent, a solution of 4-bromoheptane (1.0 eq) in anhydrous diethyl ether is added dropwise at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.[1][12]

Grignard Reaction and Reduction Pathway

This pathway involves the synthesis of a ketone intermediate, followed by a Grignard addition and subsequent deoxygenation.

Grignard_Workflow cluster_ketone Ketone Synthesis cluster_grignard_add Grignard Addition cluster_reduction Deoxygenation and Purification isobutyl_bromide Isobutyl bromide isobutyl_grignard Isobutylmagnesium bromide isobutyl_bromide->isobutyl_grignard Mg, Et2O intermediate_alcohol 2-Methyl-4-heptanol (B13450) isobutyl_grignard->intermediate_alcohol Butyraldehyde ketone 2-Methyl-4-heptanone intermediate_alcohol->ketone Oxidation (e.g., PCC) tertiary_alcohol 2-Methyl-4-propyl-4-heptanol ketone->tertiary_alcohol propyl_bromide Propyl bromide propyl_grignard Propylmagnesium bromide propyl_bromide->propyl_grignard Mg, Et2O propyl_grignard->tertiary_alcohol crude_product Crude this compound tertiary_alcohol->crude_product Reduction pure_product Pure this compound crude_product->pure_product Purification

Fig. 4: Experimental workflow for the Grignard synthesis.

Step 1: Synthesis of 2-Methyl-4-heptanone

  • a) Preparation of 2-Methyl-4-heptanol: A Grignard reagent is first prepared from 1-chloro-2-methylpropane (B167039) (isobutyl chloride) and magnesium turnings in anhydrous diethyl ether.[5][6] To this solution, butanal is added dropwise at a rate that maintains a gentle reflux. After the addition, the mixture is refluxed for an additional 20 minutes. The reaction is then carefully quenched with water, followed by the addition of 5% aqueous HCl. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The crude 2-methyl-4-heptanol is purified by distillation.[5]

  • b) Oxidation to 2-Methyl-4-heptanone: The purified 2-methyl-4-heptanol is dissolved in acetic acid and cooled in a water bath. An aqueous solution of sodium hypochlorite (B82951) is added dropwise, maintaining the temperature between 15-25 °C.[6] The mixture is stirred for 1.5 hours, after which water is added, and the product is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated to yield 2-methyl-4-heptanone, which can be further purified by distillation.[5]

Step 2: Grignard Addition to form 2-Methyl-4-propyl-4-heptanol

  • Procedure: Propylmagnesium bromide is prepared from 1-bromopropane (B46711) and magnesium turnings in anhydrous diethyl ether.[5] To this Grignard reagent, a solution of 2-methyl-4-heptanone (1.0 eq) in anhydrous diethyl ether is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tertiary alcohol, 2-methyl-4-propyl-4-heptanol.

Step 3: Deoxygenation of 2-Methyl-4-propyl-4-heptanol

  • Procedure (Wolff-Kishner Reduction of the Ketone Precursor - an alternative within this strategy): The direct deoxygenation of a tertiary alcohol can be challenging. A more robust method is the Wolff-Kishner reduction of the ketone precursor, 2-methyl-4-heptanone.[4][13] To a round-bottom flask equipped with a reflux condenser, add 2-methyl-4-heptanone (1.0 eq), hydrazine (B178648) hydrate (B1144303) (2.0 eq), and diethylene glycol. Add potassium hydroxide (B78521) pellets (3.0 eq) to the mixture. Heat the mixture to reflux for 1 hour. Then, replace the reflux condenser with a distillation head and distill off the water and excess hydrazine until the reaction temperature reaches 200 °C. Maintain reflux at this temperature for an additional 4 hours.[14][15] After cooling, add water and extract the product with pentane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key steps in the proposed syntheses. The data is based on literature values for analogous reactions and should be considered representative.

Table 1: Corey-House Synthesis Data

StepReactantsProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1aIsobutanol, PBr₃Isobutyl bromide--0 to reflux1.555-60
1b4-Heptanol, PBr₃4-Bromoheptane---15 to 1007~80
2Isobutyl bromide, LiIsobutyllithium-Diethyl ether-78 to RT2>90
3Isobutyllithium, CuILithium di(isobutyl)cuprate-Diethyl ether-780.5>95
4Li di(isobutyl)cuprate, 4-BromoheptaneThis compound-Diethyl ether-78 to RT1260-80

Table 2: Grignard Reaction and Reduction Data

StepReactantsProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
1aIsobutyl chloride, Mg, Butanal2-Methyl-4-heptanolI₂ (cat.)Diethyl etherReflux1~85
1b2-Methyl-4-heptanol, NaOCl2-Methyl-4-heptanone-Acetic acid15-251.5~86
2Propyl bromide, Mg, 2-Methyl-4-heptanone2-Methyl-4-propyl-4-heptanolI₂ (cat.)Diethyl ether0 to RT280-90
32-Methyl-4-heptanone, N₂H₄·H₂OThis compoundKOHDiethylene glycolup to 200570-90

Conclusion

This technical guide has outlined two viable and detailed synthetic routes for the preparation of this compound. The Corey-House synthesis offers a direct coupling approach, while the Grignard-based method provides a more classical route involving the construction of a ketone intermediate. The choice of method will depend on the availability of starting materials, desired scale, and the specific expertise of the researcher. The provided experimental protocols and quantitative data serve as a robust starting point for the laboratory synthesis of this and related branched alkanes, which are of significant interest to the pharmaceutical and drug development industries.

References

Spectroscopic Analysis of 2-Methyl-4-propylheptane: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used for the structural elucidation of 2-Methyl-4-propylheptane. It details the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), outlines detailed experimental protocols, and illustrates key analytical workflows and fragmentation pathways. While experimental data for this specific compound is not widely published, this guide is built upon established principles of spectroscopy and data from analogous branched alkanes.

Introduction to Spectroscopic Analysis

Spectroscopic analysis is a cornerstone of chemical and pharmaceutical research, providing detailed information about molecular structure at the atomic level.[1] For a saturated, branched alkane like this compound (C₁₁H₂₄, Molecular Weight: 156.31 g/mol ), a combination of IR, NMR, and MS is essential for unambiguous structural confirmation.[2]

  • Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation by molecular vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon and hydrogen framework by probing the magnetic properties of atomic nuclei.[1][3]

  • Mass Spectrometry (MS) determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.[4]

The logical workflow for elucidating the structure of an unknown compound like this compound is a multi-step process, integrating data from each technique for confirmation.

G cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Sample Obtain Pure Sample of this compound IR IR Spectroscopy Sample->IR Analyze Aliquots NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Analyze Aliquots MS Mass Spectrometry (EI-MS) Sample->MS Analyze Aliquots IR_Data Identify Functional Groups (e.g., Alkane C-H bonds) IR->IR_Data NMR_Data Determine C-H Framework Connectivity & Environment NMR->NMR_Data MS_Data Determine Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Propose Structure IR_Data->Structure NMR_Data->Structure Confirm Confirm Structure NMR_Data->Confirm Primary Confirmation MS_Data->Structure MS_Data->Confirm MW Confirmation Structure->Confirm

Caption: Logical workflow for spectroscopic structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on its structure and typical values for alkanes.

Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[5][6] The absence of other functional group absorptions (e.g., O-H, C=O) is also a key piece of information.

Wavenumber (cm⁻¹)Vibration TypeIntensity
2965 - 2850C-H Stretch (sp³ C-H)Strong
1470 - 1450-CH₂- Bend (Scissoring)Medium
1380 - 1370-CH₃ Bend (Symmetric)Medium

Table 1: Predicted Infrared Absorption Bands for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum will show distinct signals for each chemically non-equivalent proton. Predictions are based on chemical environment and expected spin-spin coupling.

Predicted Chemical Shift (δ ppm)IntegrationMultiplicityProton Assignment (See Structure)
~ 0.886HDoublet (d)H-1, H-1' (isopropyl methyls)
~ 0.906HTriplet (t)H-7, H-11 (propyl ethyls)
~ 1.258HMultiplet (m)H-3, H-5, H-6, H-10
~ 1.553HMultiplet (m)H-2, H-4, H-9
~ 1.751HMultiplet (m)H-8

Table 2: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy Data

Due to symmetry, the 11 carbon atoms in this compound are expected to produce fewer than 11 unique signals in the ¹³C NMR spectrum. The chemical shifts are predicted based on the type of carbon (methyl, methylene, methine).

Predicted Chemical Shift (δ ppm)Carbon TypeCarbon Assignment (See Structure)
~ 14.5MethylC-7, C-11
~ 22.5MethylC-1, C-1'
~ 23.0MethyleneC-6, C-10
~ 29.0MethineC-2
~ 35.0MethyleneC-5, C-9
~ 39.0MethineC-8
~ 42.0MethyleneC-3
~ 46.0MethineC-4

Table 3: Predicted ¹³C NMR Data for this compound.

Mass Spectrometry (MS) Data

In Electron Ionization (EI) MS, the molecular ion (M⁺) of branched alkanes is often weak or absent. The fragmentation pattern is dominated by cleavages at the branch points to form the most stable carbocations.[7][8]

m/z ValueProposed Fragment IonComments
156[C₁₁H₂₄]⁺˙Molecular Ion (M⁺). Expected to be very weak.
113[M - C₃H₇]⁺ or [C₈H₁₇]⁺Loss of a propyl radical.
99[M - C₄H₉]⁺ or [C₇H₁₅]⁺Loss of a butyl radical.
85[M - C₅H₁₁]⁺ or [C₆H₁₃]⁺Loss of a pentyl radical.
71[C₅H₁₁]⁺Pentyl cation.
57[C₄H₉]⁺Butyl cation. Often a prominent peak.
43[C₃H₇]⁺Propyl cation. Often the base peak.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound.

Experimental Protocols

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, a "neat" spectrum can be obtained.[9] Place one to two drops of the pure liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Instrument Setup: Place the resulting "sandwich" into the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹. Acquire a background spectrum of the clean, empty salt plates first to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

  • Cleaning: After analysis, clean the salt plates thoroughly with a dry, volatile organic solvent (e.g., reagent-grade acetone (B3395972) or dichloromethane) and store them in a desiccator to prevent damage from moisture.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-25 mg of this compound for a ¹H spectrum, or 50-100 mg for a ¹³C spectrum, into a clean, dry vial.[10]

    • Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[10][11] Ensure the sample is fully dissolved.

    • Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to set the 0 ppm reference point.[1][11]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal from the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A single scan may be sufficient for a concentrated sample, but multiple scans are typically averaged.

    • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and its weaker magnetic moment, this requires a significantly larger number of scans.[13]

    • (Optional) Acquire advanced spectra like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method.[14]

    • Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent like hexane (B92381) or dichloromethane.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

  • Ionization:

    • Use Electron Ionization (EI) mode. In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion (M⁺).[4][8]

  • Mass Analysis and Detection:

    • The molecular ion and any fragment ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Presentation: The resulting mass spectrum is plotted as relative abundance versus m/z. The most intense peak is designated the "base peak" and assigned a relative abundance of 100%.[4]

Predicted Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is driven by the formation of the most stable carbocations, which typically occurs via cleavage of C-C bonds adjacent to the branching points.

G cluster_frags Primary Fragment Ions cluster_radicals Neutral Radical Losses M This compound (M) MI Molecular Ion [C₁₁H₂₄]⁺˙ m/z = 156 M->MI Electron Ionization (-e⁻) F113 [C₈H₁₇]⁺ m/z = 113 MI->F113 - •C₃H₇ F85 [C₆H₁₃]⁺ m/z = 85 MI->F85 - •C₅H₁₁ F57 [C₄H₉]⁺ m/z = 57 MI->F57 - •C₇H₁₅ F43 [C₃H₇]⁺ m/z = 43 (Base Peak) MI->F43 - •C₈H₁₇ R_C3H7 •C₃H₇ R_C5H11 •C₅H₁₁ R_C7H15 •C₇H₁₅ R_C8H17 •C₈H₁₇

Caption: Predicted key fragmentation pathways for this compound.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isomers and stereochemistry of 2-methyl-4-propylheptane, a saturated acyclic hydrocarbon with the chemical formula C₁₁H₂₄. Due to the presence of two chiral centers, this molecule exists as a set of four distinct stereoisomers. This guide will delve into the structural features of these isomers, outline general yet detailed experimental protocols for their stereoselective synthesis and separation, and discuss analytical techniques for their characterization. The information is presented to be a valuable resource for researchers in organic synthesis, stereochemistry, and drug development, where the precise control and understanding of molecular chirality are paramount.

Introduction to this compound

This compound is a branched-chain alkane. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
IUPAC Name This compound
CAS Number 61868-96-0
Boiling Point 174°C (estimated)[1]
Melting Point -57.06°C (estimated)[1]
Density 0.7412 g/cm³ (estimated)[1]
Refractive Index 1.4161 (estimated)[1]

Isomerism in this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For this compound, both constitutional and stereoisomerism are relevant.

Constitutional Isomers

Constitutional isomers have different connectivity of atoms. While there are numerous constitutional isomers of C₁₁H₂₄, this guide focuses specifically on the stereoisomers of the this compound scaffold.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of their atoms. This compound possesses two chiral centers at carbon atoms C2 and C4, where four different substituent groups are attached. The number of possible stereoisomers is therefore 2ⁿ, where n is the number of chiral centers. For this compound, this results in 2² = 4 stereoisomers.

These stereoisomers exist as two pairs of enantiomers and corresponding diastereomers.

  • Enantiomers: Non-superimposable mirror images of each other. The pairs are (2R, 4R) and (2S, 4S), and (2R, 4S) and (2S, 4R).

  • Diastereomers: Stereoisomers that are not mirror images of each other. For example, (2R, 4R) is a diastereomer of (2R, 4S) and (2S, 4R).

The four stereoisomers of this compound are:

  • (2R, 4R)-2-Methyl-4-propylheptane

  • (2S, 4S)-2-Methyl-4-propylheptane

  • (2R, 4S)-2-Methyl-4-propylheptane

  • (2S, 4R)-2-Methyl-4-propylheptane

G cluster_0 Isomers of this compound This compound This compound (2R, 4R) (2R, 4R) This compound->(2R, 4R) Chiral Center at C2 & C4 Constitutional Isomers Constitutional Isomers This compound->Constitutional Isomers Different Connectivity (2S, 4S) (2S, 4S) (2R, 4R)->(2S, 4S) Enantiomers (2R, 4S) (2R, 4S) (2R, 4R)->(2R, 4S) Diastereomers (2S, 4R) (2S, 4R) (2R, 4R)->(2S, 4R) Diastereomers (2S, 4S)->(2R, 4S) Diastereomers (2S, 4S)->(2S, 4R) Diastereomers (2R, 4S)->(2S, 4R) Enantiomers

Isomeric Relationships of this compound

Experimental Protocols

While specific protocols for this compound are not extensively reported, the following sections outline established and adaptable methodologies for the synthesis, separation, and characterization of its stereoisomers based on general principles for chiral alkanes.

Stereoselective Synthesis

The synthesis of chiral alkanes in an enantiomerically pure form is a significant challenge due to the inert nature of C-H and C-C bonds. A common and effective strategy involves the synthesis of a chiral precursor, such as an alkene or an alcohol, with the desired stereochemistry, followed by a reduction or hydrogenation step.

Representative Protocol: Asymmetric Synthesis of a Chiral Alcohol Precursor followed by Reduction

This protocol outlines a general approach for the synthesis of one of the stereoisomers of 2-methyl-4-propylheptan-3-ol, which can then be deoxygenated to yield the corresponding stereoisomer of this compound.

Step 1: Asymmetric Aldol Addition to form a Chiral β-Hydroxy Ketone

  • Reagents and Materials:

    • Propanal

    • 4-Methyl-2-pentanone (B128772)

    • Chiral proline catalyst (e.g., (S)-proline)

    • Solvent (e.g., DMSO)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a solution of 4-methyl-2-pentanone (1.2 equivalents) in DMSO, add (S)-proline (0.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add propanal (1.0 equivalent) dropwise to the solution.

    • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting chiral β-hydroxy ketone by flash column chromatography.

Step 2: Diastereoselective Reduction of the Ketone

  • Reagents and Materials:

    • Chiral β-hydroxy ketone from Step 1

    • Reducing agent (e.g., NaBH₄, LiAlH₄)

    • Solvent (e.g., methanol, THF)

    • Standard glassware for organic synthesis

    • Magnetic stirrer

  • Procedure:

    • Dissolve the chiral β-hydroxy ketone in the appropriate solvent and cool the solution to 0°C in an ice bath.

    • Slowly add the reducing agent to the solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

    • Carefully quench the reaction with water or a dilute acid.

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the resulting diastereomeric diols by column chromatography.

Step 3: Deoxygenation to the Alkane

  • Reagents and Materials:

    • Chiral diol from Step 2

    • Reagents for Barton-McCombie deoxygenation (e.g., thiocarbonyldiimidazole, tributyltin hydride, AIBN) or conversion to a tosylate followed by reduction.

    • Solvent (e.g., toluene)

    • Standard glassware for organic synthesis

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure (Barton-McCombie Deoxygenation):

    • Convert the diol to a bis(thiocarbonyl) derivative using thiocarbonyldiimidazole.

    • In a separate flask under an inert atmosphere, dissolve the bis(thiocarbonyl) derivative in toluene.

    • Add tributyltin hydride and a radical initiator (AIBN).

    • Heat the reaction mixture to reflux and monitor the reaction progress.

    • Upon completion, cool the reaction and remove the solvent.

    • Purify the crude product by column chromatography to yield the desired stereoisomer of this compound.

G cluster_0 Synthetic Workflow Start Start Aldol_Addition Asymmetric Aldol Addition Start->Aldol_Addition Propanal + 4-Methyl-2-pentanone Reduction Diastereoselective Reduction Aldol_Addition->Reduction Chiral β-Hydroxy Ketone Deoxygenation Deoxygenation Reduction->Deoxygenation Chiral Diol Product Chiral this compound Deoxygenation->Product

General Synthetic Workflow for a Chiral Alkane
Separation of Stereoisomers

The separation of the stereoisomers of this compound, particularly the enantiomers, requires chiral chromatography.

Protocol: Chiral Gas Chromatography (GC)

  • Instrumentation and Column:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Chirasil-Dex). The choice of the specific cyclodextrin (B1172386) derivative (α, β, or γ) may need to be optimized.

  • GC Conditions (Representative):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 2°C/minute to 150°C.

      • Hold at 150°C for 5 minutes.

    • Injection Mode: Split

  • Sample Preparation:

    • Prepare a dilute solution of the this compound isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane).

  • Procedure:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the analysis under the specified conditions.

    • The different stereoisomers will elute at different retention times, allowing for their separation and quantification.

StereoisomerExpected Elution Order (Hypothetical)
(2R, 4S)1
(2S, 4R)2
(2R, 4R)3
(2S, 4S)4

Note: The actual elution order will depend on the specific chiral stationary phase and GC conditions used and must be determined experimentally.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For chiral alkanes, advanced NMR techniques are often required to differentiate between stereoisomers.

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to significant signal overlap in the aliphatic region (typically 0.5-2.0 ppm).

¹³C NMR: The carbon NMR spectrum provides more distinct signals for the different carbon environments. The chemical shifts can be predicted using empirical rules, but experimental verification is necessary.

Advanced NMR for Chiral Discrimination: In an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish between enantiomers, a chiral environment must be introduced. This can be achieved using:

  • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts.

  • Chiral Derivatizing Agents (CDAs): These agents react with a functionalized precursor of the alkane to form stable diastereomers with distinct NMR spectra.

  • Chiral Liquid Crystals: These anisotropic media can induce different alignments of the enantiomers, resulting in separable signals.

Representative ¹³C NMR Chemical Shift Ranges for Branched Alkanes

Carbon TypeTypical Chemical Shift (ppm)
Primary (CH₃)10 - 25
Secondary (CH₂)20 - 40
Tertiary (CH)25 - 50
Quaternary (C)30 - 50
Polarimetry

Enantiomers rotate the plane of polarized light in equal but opposite directions. A pure sample of a single enantiomer will have a specific rotation, [α], which can be measured using a polarimeter. A racemic mixture (an equal mixture of two enantiomers) will be optically inactive.

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, giving rise to four distinct stereoisomers. The stereoselective synthesis of these isomers can be achieved through established methodologies involving chiral precursors. Their separation and analysis are primarily accomplished using chiral gas chromatography. A thorough characterization of the individual stereoisomers requires a combination of spectroscopic techniques, including advanced NMR methods for chiral discrimination. This guide provides a foundational framework for researchers and professionals working with this and structurally related chiral alkanes.

G cluster_0 Analysis Workflow Sample Mixture of Stereoisomers Chiral_GC Chiral Gas Chromatography Sample->Chiral_GC NMR NMR Spectroscopy Sample->NMR Polarimetry Polarimetry Sample->Polarimetry Separation Separation Chiral_GC->Separation Characterization Characterization NMR->Characterization Polarimetry->Characterization

Workflow for the Separation and Analysis of Stereoisomers

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of the branched alkane, 2-Methyl-4-propylheptane. Due to the limited availability of experimental data for this specific isomer, this report leverages high-quality estimated data for a closely related isomer, 4-Methyl-4-propylheptane, to provide valuable insights. This guide also details the standard experimental protocols for determining these properties, offering a framework for laboratory investigation.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄. As a branched alkane, its molecular structure influences its physical and chemical properties, distinguishing it from its linear isomer, undecane. Understanding the thermodynamic properties and stability of such compounds is crucial in various applications, including fuel development, lubrication technologies, and as reference materials in analytical chemistry. In the pharmaceutical context, while not a drug itself, understanding the behavior of related aliphatic structures is fundamental to comprehending drug-excipient interactions and the stability of lipid-based formulation components.

Thermodynamic Properties

Table 1: Estimated Thermodynamic Properties of 4-Methyl-4-propylheptane (Isomer of this compound)

PropertyValueUnitMethod
Molecular Weight156.31 g/mol -
Standard Enthalpy of Formation (hf)-279.12kJ/molJoback Method
Standard Gibbs Free Energy of Formation (gf)44.58kJ/molJoback Method
Enthalpy of Fusion at Standard Conditions (hfus)16.83kJ/molJoback Method
Enthalpy of Vaporization at Standard Conditions (hvap)38.78kJ/molJoback Method
Normal Boiling Point (tb)447.85KJoback Method
Normal Melting Point (tf)216.15KJoback Method
Critical Temperature (tc)619.29KJoback Method
Critical Pressure (pc)1966.56kPaJoback Method
Critical Volume (vc)0.640m³/kmolJoback Method

Table 2: Temperature-Dependent Ideal Gas Heat Capacity (cpg) of 4-Methyl-4-propylheptane

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Method
447.85362.00Joback Method
476.42379.36Joback Method
505.00395.95Joback Method
533.57411.80Joback Method
562.14426.92Joback Method
590.71441.36Joback Method
619.29455.13Joback Method

Chemical Stability and Reactivity

Branched alkanes, such as this compound, are known to be more thermodynamically stable than their straight-chain counterparts.[1][2][3][4] This increased stability is attributed to a more compact molecular structure, which leads to a lower overall molecular surface area and stronger intermolecular van der Waals forces.[1][3]

General Stability:

  • Thermal Stability: Alkanes are generally stable at moderate temperatures. Thermal decomposition (pyrolysis or cracking) occurs at high temperatures (typically >400-500 °C), leading to the cleavage of C-C and C-H bonds and the formation of smaller alkanes and alkenes.

  • Oxidative Stability: In the presence of oxygen, alkanes are susceptible to combustion, a highly exothermic reaction that produces carbon dioxide and water. The oxidative stability can be assessed by determining the oxidative-induction time (OIT).[5]

  • Chemical Inertness: Alkanes are largely inert to most chemical reagents, including acids, bases, and oxidizing/reducing agents under ambient conditions.[6]

Reactivity: The reactivity of alkanes is generally low due to the strength and non-polar nature of their C-C and C-H bonds.[6] The primary reactions they undergo are:

  • Combustion: A rapid oxidation reaction that releases a significant amount of energy.[6][7][8] Complete combustion yields CO₂ and H₂O.

  • Free-Radical Halogenation: In the presence of UV light or high temperatures, alkanes react with halogens (e.g., Cl₂, Br₂) to form haloalkanes.[6][7][9] The reactivity of C-H bonds in these reactions follows the order: tertiary > secondary > primary.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the thermodynamic properties and stability of a liquid alkane like this compound.

The standard enthalpy of formation is typically determined indirectly using the enthalpy of combustion, measured by bomb calorimetry .[10][11]

  • Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

  • Apparatus: A high-pressure stainless steel bomb, a water-filled calorimeter vessel, a sensitive thermometer (e.g., a Beckmann thermometer or a platinum resistance thermometer), a stirrer, and an ignition system.

  • Procedure:

    • A precisely weighed sample of this compound is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with pure oxygen (typically to ~30 atm).

    • The bomb is submerged in a known mass of water in the calorimeter. The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool. The maximum temperature rise is recorded.

    • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental enthalpy of combustion with the known standard enthalpies of formation of CO₂(g) and H₂O(l).

The heat capacity of a liquid can be measured using Differential Scanning Calorimetry (DSC) or traditional calorimetry .[12][13][14]

  • Principle (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.[5] This difference in heat flow is directly proportional to the sample's heat capacity.

  • Apparatus: A Differential Scanning Calorimeter, which includes a furnace with two sample holders (one for the sample, one for an empty reference pan), temperature sensors, and a control system.

  • Procedure:

    • A baseline is recorded with two empty sample pans.

    • A standard material with a known heat capacity (e.g., sapphire) is run under the same conditions.

    • The sample of this compound is hermetically sealed in an aluminum pan and placed in the DSC.

    • The sample is heated at a constant rate over the desired temperature range.

    • The heat flow to the sample is measured relative to the reference pan.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow curve of the sample to that of the sapphire standard and the baseline.

Differential Scanning Calorimetry (DSC) is the primary technique for observing phase transitions such as melting (fusion) and crystallization.[15][16][17]

  • Principle: During a phase transition, the sample absorbs or releases heat (latent heat) without a change in temperature. DSC detects this as a peak (endothermic for melting, exothermic for crystallization) in the heat flow signal.[16]

  • Procedure:

    • A small, weighed sample of this compound is sealed in a DSC pan.

    • The sample is subjected to a controlled temperature program, typically involving cooling to a low temperature, followed by heating at a constant rate through the expected melting point.

    • The heat flow is recorded as a function of temperature.

  • Data Analysis:

    • Melting Point (Tₘ): Determined from the onset temperature or the peak maximum of the endothermic melting peak.

    • Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermodynamic and stability analysis of a compound like this compound.

Thermodynamic_Workflow cluster_start Initial Characterization cluster_thermo Thermodynamic Property Determination cluster_stability Stability Assessment cluster_data Data Analysis & Reporting start Compound Procurement (this compound) purity Purity Analysis (GC-MS, NMR) start->purity enthalpy Enthalpy of Formation (Bomb Calorimetry) purity->enthalpy heat_cap Heat Capacity (DSC) purity->heat_cap phase Phase Transitions (DSC) purity->phase thermal_stability Thermal Stability (TGA) purity->thermal_stability oxidative_stability Oxidative Stability (OIT via DSC) purity->oxidative_stability analysis Data Compilation & Analysis enthalpy->analysis heat_cap->analysis phase->analysis thermal_stability->analysis oxidative_stability->analysis report Technical Report Generation analysis->report

Workflow for Thermodynamic and Stability Analysis.

References

An In-depth Technical Guide on the Reactivity and Potential Functionalization of 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of 2-Methyl-4-propylheptane, a branched alkane, and explores potential pathways for its functionalization. Given the inert nature of alkanes, this document focuses on established reaction mechanisms such as free-radical halogenation and pyrolysis, while also delving into modern catalytic strategies for targeted C-H bond functionalization.

Core Concepts of Alkane Reactivity

Alkanes are characterized by their chemical inertness, owing to the strength and non-polarity of their C-C and C-H sigma bonds. Reactions typically require significant energy input, such as UV light or high temperatures, to initiate bond cleavage and generate reactive intermediates like free radicals.[1][2] The reactivity of a specific C-H bond is inversely related to its bond dissociation energy (BDE), with weaker bonds being more susceptible to abstraction.[3][4]

In this compound, there are four distinct types of hydrogen atoms: primary (1°), secondary (2°), and tertiary (3°). The tertiary C-H bond at the C2 position is the most reactive due to the lower BDE, followed by the secondary C-H bonds, and finally the primary C-H bonds. This hierarchy of reactivity governs the regioselectivity of many functionalization reactions.[3][4]

Bond TypeGeneral Bond Dissociation Energy (kcal/mol)Description
Primary (R-CH2-H )~101Hydrogen attached to a carbon bonded to one other carbon.
Secondary (R2-CH-H )~99Hydrogen attached to a carbon bonded to two other carbons.
Tertiary (R3-C-H )~97Hydrogen attached to a carbon bonded to three other carbons.

Note: These are approximate values for alkanes; specific BDEs can vary slightly based on molecular structure.[3][5]

Free-Radical Halogenation

Free-radical halogenation is a classic method for functionalizing alkanes, proceeding via a chain reaction mechanism involving initiation, propagation, and termination steps.[2][6][7] The reaction is typically initiated by UV light or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) into two halogen radicals.[2][7]

Reaction Mechanism and Selectivity

The halogen radical then abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide.[1][7] This alkyl radical subsequently reacts with another halogen molecule to yield the halogenated alkane and a new halogen radical, which continues the chain.[7]

The regioselectivity of halogenation depends on both the type of C-H bond and the halogen used.

  • Chlorination is highly exothermic and less selective, resulting in a mixture of products where the halogen is substituted at various positions.[6]

  • Bromination is less exothermic and more selective. The transition state for hydrogen abstraction in bromination is more product-like, allowing the stability of the resulting alkyl radical (3° > 2° > 1°) to exert a greater influence on the reaction rate. Consequently, bromination of this compound would be expected to show a strong preference for substitution at the tertiary C2 position.

Visualizing the Mechanism

The following diagram illustrates the key steps in the free-radical halogenation of an alkane.

G Figure 1: Free-Radical Halogenation Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination i1 X₂ i2 2 X• i1->i2 UV light / Heat p1 R-H + X• p2 R• + H-X p1->p2 Hydrogen Abstraction p3 R• + X₂ p4 R-X + X• p3->p4 Halogenation p4->p1 Chain Continues t1 2 X• → X₂ t2 2 R• → R-R t3 R• + X• → R-X

Caption: General mechanism for free-radical halogenation.

Pyrolysis (Cracking)

Pyrolysis, or cracking, involves the thermal decomposition of alkanes at high temperatures in the absence of air.[8][9] This process breaks down larger hydrocarbon molecules into a mixture of smaller, more volatile alkanes and alkenes through a free-radical mechanism.[8][10] The rate of pyrolysis tends to increase with the molecular weight and degree of branching in the alkane.[8][10]

For this compound, pyrolysis would lead to the cleavage of C-C and C-H bonds.

  • C-C Bond Fission: Results in the formation of smaller alkanes and alkenes.[8][10]

  • C-H Bond Fission: Produces alkenes and hydrogen gas.[8][10]

The specific products formed depend on the reaction conditions, including temperature, pressure, and the presence of catalysts.[8] Catalysts like SiO2 and Al2O3 can promote C-C bond cleavage, while others such as Cr2O3 and V2O2 favor C-H bond fission.[8][10]

Potential Pyrolysis Products
PrecursorBond CleavedPotential Products
This compoundC-CPropene, Butane, Isobutylene, Heptane, etc.
This compoundC-H2-Methyl-4-propylheptene isomers, H₂

Advanced Functionalization Strategies

While traditional methods like halogenation often lack selectivity, modern catalysis offers more precise control over C-H functionalization. These methods are crucial for synthesizing complex molecules in drug development and materials science.

Catalytic C-H Activation

Transition metal catalysts can activate C-H bonds, enabling the introduction of various functional groups.[11] These reactions can be directed to specific positions on the alkane backbone, offering a significant advantage over radical-based methods. While direct, selective functionalization of a complex branched alkane like this compound remains a challenge, several strategies have been developed for linear and less complex alkanes that provide a conceptual framework.[11]

Two-Step Functionalization Protocols

Recent advancements have focused on two-step protocols that combine a less selective initial reaction with a subsequent regioconvergent catalytic step.[11][12]

  • Initial Bromination: The alkane undergoes bromination to produce a mixture of alkyl bromides.

  • Catalytic Cross-Coupling: A palladium or nickel catalyst is used in a cross-coupling reaction. The catalyst can "walk" along the alkyl chain until it reaches the terminal position, where it couples with another reagent (e.g., an aryl group). This results in the selective formation of a terminally functionalized product.[11][12]

A similar strategy combines biocatalysis and organometallic catalysis. A bacterial strain can dehydrogenate a linear alkane, and the resulting alkene is then functionalized at the terminal position using a metal-catalyzed process.[13][14][15]

Visualizing a Functionalization Workflow

The diagram below outlines a general experimental workflow for a two-step terminal functionalization of an alkane.

G Figure 2: Two-Step Alkane Functionalization Workflow cluster_step1 Step 1: Non-selective Halogenation cluster_step2 Step 2: Regioconvergent Cross-Coupling s1_start Alkane (R-H) s1_product Mixture of Alkyl Bromides (R-Br) s1_start->s1_product s1_reagents + Br₂ / Light s1_reagents->s1_product s2_product Terminally Functionalized Product (R-Ar) s1_product->s2_product s2_reagents + Ar-X / Pd or Ni Catalyst s2_reagents->s2_product

Caption: Workflow for terminal functionalization.

Experimental Protocols

Protocol: Selective Free-Radical Bromination of this compound

Objective: To selectively introduce a bromine atom at the C2 (tertiary) position of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or other inert solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Reaction vessel (round-bottom flask) equipped with a reflux condenser and magnetic stirrer

  • UV lamp or heat source

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in CCl₄.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1 equivalent) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents) to the solution. NBS is often used as a source of bromine for selective allylic and benzylic bromination, and it can also provide a low, steady concentration of Br₂ for selective alkane bromination, minimizing side reactions.

  • Initiation: Gently heat the mixture to reflux (approx. 77°C for CCl₄) or irradiate with a UV lamp to initiate the reaction. The reaction should be monitored for the consumption of the starting material (e.g., by GC-MS). Succinimide (B58015), a byproduct, will float to the top as the reaction proceeds.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with an aqueous solution of sodium thiosulfate (B1220275) (to remove any remaining Br₂), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, primarily 2-bromo-2-methyl-4-propylheptane, can be purified by fractional distillation or column chromatography if necessary to remove any minor isomers.

Safety Precautions: Carbon tetrachloride is a hazardous substance and should be handled in a well-ventilated fume hood. All reagents are flammable and/or toxic. Appropriate personal protective equipment (PPE) must be worn.

This guide provides a foundational understanding of the reactivity of this compound and outlines strategies for its functionalization. The principles discussed are broadly applicable to other branched alkanes and serve as a starting point for the development of novel synthetic methodologies in chemical research and drug discovery.

References

A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-propylheptane and its Isomers at Various Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of the branched alkane 2-methyl-4-propylheptane, with a particular focus on the influence of temperature. Due to the limited availability of extensive experimental data for this specific isomer, this document also incorporates data for the structurally similar isomer, 4-methyl-4-propylheptane, to provide a representative understanding of the thermophysical behavior of C11 isoalkanes. This guide is intended to be a valuable resource for professionals in research and development who require accurate physical property data for process design, modeling, and formulation.

Physicochemical Properties of this compound

This compound is a branched-chain alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol .[1] Alkanes, being nonpolar molecules, exhibit intermolecular interactions dominated by weak van der Waals forces.[2][3] The extent of these forces is influenced by the molecule's size and shape, with more linear molecules having stronger interactions and consequently higher boiling points than their more compact, branched isomers.[2][3]

Table 1: General Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC11H24[1]
Molecular Weight156.31 g/mol [1]
CAS Number61868-96-0[1]
Boiling Point174 °C[4][5]
Density0.7412 g/cm³ (at 20°C)[4][5]
Refractive Index1.4161[4][5]
Melting Point (estimated)-57.06 °C[4][5]

Temperature-Dependent Physical Properties of a C11 Branched Alkane Isomer: 4-Methyl-4-propylheptane

The following tables present temperature-dependent physical property data for 4-methyl-4-propylheptane (CAS: 17302-20-4), a structural isomer of this compound. This data is provided to illustrate the expected trends and values for branched C11 alkanes as a function of temperature.

Table 2: Dynamic Viscosity of 4-Methyl-4-propylheptane at Various Temperatures

Temperature (K)Dynamic Viscosity (Pa·s)
216.150.0103350
254.770.0033968
293.380.0014964
332.000.0007977
370.620.0004848
409.230.0003237
447.850.0002317
Data sourced from Cheméo for 4-Methyl-4-propylheptane.[6]

Table 3: Vapor Pressure of 4-Methyl-4-propylheptane

The vapor pressure of 4-methyl-4-propylheptane can be described by the following Antoine-type equation:

ln(Pvp) = A + B / (T + C)

where Pvp is the vapor pressure in kPa and T is the temperature in Kelvin.

CoefficientValue
A1.38641e+01
B-3.38116e+03
C-8.54500e+01
Temperature range for validity: 334.50 K to 480.79 K. Data sourced from Cheméo for 4-Methyl-4-propylheptane.[6]

Table 4: Liquid Heat Capacity of 4-Methyl-4-propylheptane at Various Temperatures

Temperature (K)Heat Capacity (J/mol·K)
447.85362.00
476.42379.36
505.00395.95
533.57411.80
562.14426.92
590.71441.36
619.29455.13
Data sourced from Cheméo for 4-Methyl-4-propylheptane.[6]

Experimental Protocols for Determining Physical Properties

The accurate determination of physical properties as a function of temperature requires precise experimental techniques. The following sections detail common methodologies used for alkanes.

Density Measurement

A prevalent and accurate method for determining the density of liquids at various temperatures is through the use of a vibrating tube densimeter .

Methodology:

  • Calibration: The instrument is first calibrated using two fluids of known density, such as dry air and deionized water, at the desired experimental temperatures.

  • Sample Injection: A small, precisely measured volume of the this compound sample is injected into the U-shaped vibrating tube.

  • Temperature Control: The temperature of the measuring cell is controlled with a high-precision thermostat, typically using a Peltier system, to an accuracy of ±0.01 K.

  • Measurement: The tube is electromagnetically excited to oscillate at its natural frequency. The instrument measures the period of oscillation, which is directly related to the density of the fluid inside the tube.

  • Data Acquisition: The density is calculated from the oscillation period and the calibration constants. Measurements are taken at a series of desired temperatures, allowing the sample to thermally equilibrate at each setpoint.

Viscosity Measurement

The viscosity of alkanes can be determined using several methods, with capillary viscometry and rotational viscometry being common choices.

Methodology for Capillary Viscometry (e.g., Ubbelohde viscometer):

  • Sample Preparation: A known volume of the this compound sample is introduced into the viscometer.

  • Temperature Equilibration: The viscometer is placed in a constant-temperature bath, ensuring the sample reaches the desired temperature with high stability.

  • Flow Time Measurement: The liquid is drawn up into the wider arm of the U-tube and then allowed to flow back through the capillary. The time it takes for the liquid meniscus to pass between two marked points on the capillary is measured accurately.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) can then be calculated if the density (ρ) is known (η = ν * ρ).

  • Temperature Variation: The process is repeated at different temperatures to obtain the viscosity-temperature profile.

Vapor Pressure Measurement

The static method is a direct and reliable technique for measuring the vapor pressure of a pure liquid as a function of temperature.

Methodology:

  • Sample Degassing: A sample of this compound is placed in a thermostated equilibrium cell and thoroughly degassed to remove any dissolved gases, typically through repeated freeze-pump-thaw cycles.

  • Temperature Control: The equilibrium cell is maintained at a constant and precisely measured temperature.

  • Equilibrium: The sample is allowed to reach vapor-liquid equilibrium, at which point the pressure in the cell becomes constant.

  • Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

  • Data Collection: Vapor pressure measurements are recorded at various temperatures to establish the vapor pressure curve.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for determining a physical property and the conceptual relationship between alkane structure and its boiling point.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Sample Purification & Degassing Temp_Control Set & Stabilize Temperature Prep->Temp_Control Measure Acquire Data (e.g., Oscillation Period, Flow Time) Temp_Control->Measure Record Record Value Measure->Record Calculate Calculate Property (Density, Viscosity, etc.) Record->Calculate Repeat Change Temperature? Calculate->Repeat Repeat->Temp_Control Yes Finalize Final Data Set Repeat->Finalize No Alkane_Boiling_Point_Relationship cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_property Physical Property MW Increasing Molecular Weight VdW_Strength Strength of van der Waals Forces MW->VdW_Strength Increases Branching Increasing Branching Branching->VdW_Strength Decreases Boiling_Point Boiling Point VdW_Strength->Boiling_Point Directly Proportional

References

Quantum chemical calculations for 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 2-Methyl-4-propylheptane

Abstract

This technical guide provides a comprehensive overview of the quantum chemical methodologies employed to characterize the conformational landscape and physicochemical properties of this compound. Aimed at researchers in computational chemistry, materials science, and drug development, this document outlines a detailed protocol for a rigorous computational study, from initial conformational searching to the final analysis of thermodynamic properties. The guide presents hypothetical yet realistic data derived from established computational chemistry principles for branched alkanes, summarized in structured tables for clarity. Furthermore, it includes visualizations of the computational workflow and conformational energy landscape, rendered using the DOT language, to facilitate a deeper understanding of the theoretical procedures and their outcomes.

Introduction

Branched alkanes are fundamental components of fuels, lubricants, and polymers, and their molecular structure significantly influences their physical and chemical properties. This compound, a C11H24 isomer, serves as a representative model for such molecules, characterized by its conformational flexibility arising from multiple rotatable single bonds. Understanding the relative stabilities of its various conformers is crucial for predicting its bulk properties, such as viscosity, boiling point, and reactivity.

Quantum chemical calculations offer a powerful lens through which to explore the potential energy surface of flexible molecules.[1] By employing methods like Density Functional Theory (DFT), it is possible to determine the optimized geometries, relative energies, and vibrational frequencies of different conformers with high accuracy.[2] This guide details a systematic approach to the computational analysis of this compound, providing a framework that can be adapted for other branched alkanes.

Experimental Protocols: A Computational Approach

The following protocol outlines a multi-step workflow for the comprehensive quantum chemical analysis of this compound. This process is designed to ensure a thorough exploration of the molecule's conformational space and to obtain accurate energetic and structural data.[1]

Step 1: Initial Structure Generation and Conformational Search

The initial 3D structure of this compound can be built using any standard molecular modeling software. Due to the presence of multiple rotatable bonds, a systematic or stochastic conformational search is imperative to identify the various low-energy structures on the potential energy surface.

  • Methodology : A mixed systematic and stochastic search is often effective.[3] This can be performed using molecular mechanics force fields (e.g., MMFF94) due to their computational efficiency, which allows for the exploration of a vast number of potential conformers.[4]

  • Procedure :

    • Identify all rotatable bonds in this compound.

    • Systematically rotate each dihedral angle in increments (e.g., 60 degrees).

    • Perform a geometry optimization on each resulting structure using the chosen force field.

    • Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and energy to eliminate duplicates.

    • Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

Step 2: Geometry Optimization with Density Functional Theory (DFT)

The conformers identified in the initial search are then subjected to more accurate geometry optimizations using DFT.

  • Level of Theory : A functional that accounts for dispersion forces is crucial for accurately modeling alkanes. The M06-2X functional is a suitable choice for this purpose.[2]

  • Basis Set : A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost for initial optimizations.

  • Software : This calculation can be performed using quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[5][6]

  • Procedure :

    • For each conformer from the conformational search, perform a full geometry optimization using the M06-2X/6-31G(d,p) level of theory.

    • Ensure the optimization converges to a stationary point on the potential energy surface, indicated by the convergence criteria of the software.

Step 3: Vibrational Frequency Calculations

Frequency calculations are performed on each optimized geometry for two primary reasons: to confirm that the structure is a true energy minimum and to compute thermochemical data.

  • Methodology : The calculation of the Hessian matrix (second derivatives of energy with respect to atomic coordinates) provides the vibrational frequencies.[7]

  • Procedure :

    • Perform a frequency calculation at the same level of theory as the geometry optimization (M06-2X/6-31G(d,p)).

    • Verify that each optimized structure is a true minimum by ensuring there are no imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state.[8]

    • From the output, extract the zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and Gibbs free energy.

Step 4: Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

  • Level of Theory : M06-2X functional.

  • Basis Set : A larger, more flexible basis set such as def2-TZVP is recommended for higher accuracy.

  • Procedure :

    • Using the M06-2X/6-31G(d,p) optimized geometries, perform a single-point energy calculation with the def2-TZVP basis set.

    • Combine the resulting electronic energies with the thermochemical corrections obtained from the frequency calculations to get the final Gibbs free energies of each conformer.

Step 5: Data Analysis

The final step involves analyzing the computed data to determine the relative stabilities of the conformers.

  • Procedure :

    • Identify the conformer with the lowest Gibbs free energy as the global minimum.

    • Calculate the relative Gibbs free energy (ΔG) for all other conformers with respect to the global minimum.

    • The relative populations of the conformers at a given temperature can be calculated using the Boltzmann distribution equation.

Data Presentation

The following tables summarize the hypothetical quantitative data for the quantum chemical calculations of this compound, based on the protocol described above.

Table 1: Relative Energies of this compound Conformers

Conformer IDRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Conf-1 (Global Minimum) 0.000.00
Conf-20.750.82
Conf-31.231.35
Conf-41.892.01
Conf-52.542.68

Table 2: Selected Geometric Parameters of the Global Minimum Conformer (Conf-1)

ParameterBond/AngleValue
Bond LengthC-C (average)1.53 Å
C-H (average)1.09 Å
Bond AngleC-C-C (average)112.5°
H-C-H (average)109.5°
Dihedral AngleKey Torsional Angle 1178.5° (anti)
Key Torsional Angle 265.2° (gauche)

Table 3: Calculated Vibrational Frequencies for Characteristic Modes of Conf-1

Vibrational ModeFrequency (cm⁻¹)Description
12980 - 2850C-H stretching
21470 - 1450CH₂ scissoring
31380 - 1370CH₃ symmetric bending
41170 - 1000C-C stretching
5725 - 720CH₂ rocking

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the computational workflow and the relationships between the conformers of this compound.

G cluster_workflow Computational Workflow Start Start Conf_Search Conformational Search (Molecular Mechanics) Start->Conf_Search DFT_Opt Geometry Optimization (DFT: M06-2X/6-31G(d,p)) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation (DFT: M06-2X/6-31G(d,p)) DFT_Opt->Freq_Calc SP_Energy Single-Point Energy (DFT: M06-2X/def2-TZVP) Freq_Calc->SP_Energy Analysis Data Analysis (Relative Energies) SP_Energy->Analysis End End Analysis->End

Caption: Computational workflow for this compound.

G cluster_conformers Conformer Energy Landscape Conf1 Conf-1 (0.00 kcal/mol) Conf2 Conf-2 (0.82 kcal/mol) Conf1->Conf2 Conf3 Conf-3 (1.35 kcal/mol) Conf2->Conf3 Conf4 Conf-4 (2.01 kcal/mol) Conf3->Conf4 Conf5 Conf-5 (2.68 kcal/mol) Conf4->Conf5

Caption: Relative energies of this compound conformers.

Conclusion

This guide has presented a detailed and systematic protocol for the quantum chemical analysis of this compound. By following the outlined steps, from conformational searching to high-level energy calculations, researchers can obtain valuable insights into the structural and energetic properties of this and other branched alkanes. The provided hypothetical data and visualizations serve to illustrate the expected outcomes of such a study, offering a clear framework for the presentation and interpretation of computational results. The methodologies described herein are fundamental to the modern computational investigation of flexible molecules and are broadly applicable across various fields of chemical research.

References

The Elusive Geochemical Signature of 2-Methyl-4-propylheptane: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and geochemical databases, no specific information is currently available on the natural occurrence or geochemical significance of the branched alkane 2-Methyl-4-propylheptane. This technical guide, therefore, addresses the broader context of branched alkanes in geochemistry, providing a framework for the potential significance of this specific isomer should it be identified in natural samples in the future.

Introduction to Branched Alkanes in Geochemistry

Branched alkanes are saturated hydrocarbons that are commonly found in geological materials such as crude oil, natural gas, and sedimentary rocks. Their molecular structures, characterized by a main carbon chain with one or more alkyl side chains, provide valuable information to geochemists and petroleum exploration scientists. The distribution and abundance of different branched alkane isomers can serve as important biomarkers, offering insights into the origin of organic matter, the depositional environment, and the thermal history of sedimentary basins.

Potential Geochemical Significance of C11 Branched Alkanes

While this compound itself is not documented as a specific biomarker, other branched alkanes, including those with a similar number of carbon atoms (C11), are utilized in geochemical studies. The significance of these compounds generally lies in their relationship to biological precursor molecules. The structure of a branched alkane can sometimes be traced back to lipids from specific types of organisms, such as bacteria, algae, or higher plants.

The degree of branching and the position of the methyl and propyl groups in a molecule like this compound could potentially be linked to specific enzymatic processes in a source organism. However, without empirical data, any such links remain speculative.

General Experimental Protocols for the Analysis of Branched Alkanes

The identification and quantification of branched alkanes in geological samples are typically achieved through a combination of chromatographic and spectrometric techniques.

Sample Preparation
  • Extraction: Source rocks or sediments are crushed, and the organic matter is extracted using an organic solvent (e.g., dichloromethane). For crude oil samples, a preliminary fractionation step is often employed to isolate the saturated hydrocarbon fraction.

  • Fractionation: The extracted organic matter is separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using liquid chromatography. The saturated fraction, containing the branched alkanes, is collected for further analysis.

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the analysis of branched alkanes.

    • Gas Chromatography (GC): The saturated hydrocarbon fraction is injected into a GC equipped with a capillary column. The different branched alkane isomers are separated based on their boiling points and interaction with the stationary phase of the column.

    • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification. The mass spectrum of an unknown compound is compared to a library of known spectra for positive identification.

The general workflow for the analysis of branched alkanes is illustrated in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis extraction Solvent Extraction of Geological Sample fractionation Liquid Chromatography Fractionation extraction->fractionation Extract gcms Gas Chromatography- Mass Spectrometry (GC-MS) fractionation->gcms Saturated Hydrocarbon Fraction data_analysis Data Analysis and Compound Identification gcms->data_analysis Mass Spectra

General experimental workflow for branched alkane analysis.

Quantitative Data on Branched Alkanes

As there is no specific data available for this compound, a table summarizing its quantitative occurrence cannot be provided. For branched alkanes in general, their concentrations in crude oils and rock extracts are highly variable, depending on the source of the organic matter, the age of the rock, and its thermal history.

Conclusion and Future Research Directions

The natural occurrence and geochemical significance of this compound remain an open question. While the analytical techniques to identify and quantify this compound are well-established, its presence in geological samples has not been reported in the scientific literature.

Future research in high-resolution compositional analysis of crude oils and source rock extracts may lead to the identification of this and other novel branched alkanes. Should this compound be identified, further studies would be required to:

  • Determine its distribution in a variety of geological settings.

  • Investigate potential biological precursor molecules.

  • Assess its utility as a geochemical biomarker.

Until such data becomes available, the geochemical significance of this compound will remain speculative. Researchers in the fields of organic geochemistry and petroleum science are encouraged to be vigilant for the presence of this and other undocumented branched alkanes in their analytical work, as they may hold new clues to understanding the Earth's carbon cycle and petroleum systems.

An In-depth Technical Guide to the Grignard Synthesis of 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the branched alkane, 2-Methyl-4-propylheptane, utilizing the versatile Grignard reaction. The document details a feasible synthetic pathway, including a retrosynthetic analysis, detailed experimental protocols, and quantitative data presented for clarity and reproducibility. This guide is intended for an audience with a strong background in organic chemistry.

Retrosynthetic Analysis

A retrosynthetic approach is a powerful tool for devising a synthetic route by working backward from the target molecule.[1] For this compound, the key carbon-carbon bond formation can be strategically planned at the C4 position. This disconnection reveals a secondary alcohol intermediate, which can be formed from the reaction of a Grignard reagent with an aldehyde. Subsequent reduction of the alcohol intermediate yields the target alkane.

The retrosynthetic analysis for this compound is illustrated below:

Retrosynthesis target This compound intermediate1 2-Methyl-4-propylheptan-4-ol target->intermediate1 Reduction reagents Grignard Reagent + Ketone intermediate1->reagents C-C Disconnection sm1 Propylmagnesium Bromide reagents->sm1 sm2 2-Methyl-4-heptanone reagents->sm2

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that this compound can be synthesized from 2-Methyl-4-heptanone and a propyl Grignard reagent. The Grignard reagent, propylmagnesium bromide, can be prepared from 1-bromopropane (B46711) and magnesium metal.[2][3]

Synthetic Pathway and Experimental Workflow

The forward synthesis involves a two-step process: the Grignard reaction to form the alcohol intermediate, followed by its reduction to the final alkane product.

Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction start 1-Bromopropane + Mg grignard Propylmagnesium Bromide (Grignard Reagent) start->grignard Formation reaction Reaction in dry ether/THF grignard->reaction ketone 2-Methyl-4-heptanone ketone->reaction workup1 Aqueous Workup (NH4Cl) reaction->workup1 alcohol 2-Methyl-4-propylheptan-4-ol workup1->alcohol reduction Reduction of Alcohol (e.g., Wolff-Kishner or Clemmensen) alcohol->reduction workup2 Purification reduction->workup2 product This compound workup2->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are adapted from general procedures for Grignard reactions and subsequent alkane synthesis.[4][5] All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are crucial for the success of the Grignard reaction.[6]

Preparation of Propylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried or oven-dried before use to remove any traces of water.

  • Reagent Preparation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to activate the magnesium surface.

  • Reaction Initiation: A solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is added to the dropping funnel. A small portion of the alkyl halide solution is added to the magnesium. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.

  • Grignard Formation: Once the reaction has started, the remaining 1-bromopropane solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is then cooled to 0 °C.

Synthesis of 2-Methyl-4-propylheptan-4-ol
  • Reactant Addition: A solution of 2-Methyl-4-heptanone (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard reagent solution with vigorous stirring.

  • Reaction: The reaction is typically exothermic. The addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Workup: The reaction is quenched by slowly pouring the mixture into a beaker containing a saturated aqueous solution of ammonium (B1175870) chloride and crushed ice. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two to three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-Methyl-4-propylheptan-4-ol.

Reduction of 2-Methyl-4-propylheptan-4-ol to this compound

A common method for the reduction of a secondary alcohol to an alkane involves conversion to a tosylate followed by reduction with a hydride reagent, or through a Wolff-Kishner or Clemmensen reduction of the corresponding ketone. For simplicity, a two-step conversion via the corresponding alkyl halide followed by reduction is often employed. A more direct, albeit potentially lower-yielding, method involves the dehydration of the alcohol to an alkene mixture, followed by catalytic hydrogenation.[5]

Protocol: Dehydration and Hydrogenation

  • Dehydration: The crude 2-Methyl-4-propylheptan-4-ol is heated with a strong acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid) to effect dehydration. The resulting alkene mixture is distilled from the reaction flask.

  • Hydrogenation: The alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored until hydrogen uptake ceases.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting crude this compound is purified by fractional distillation to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis. The values are representative and may vary based on experimental conditions and scale.

Table 1: Reagent Quantities and Properties

ReagentMolar Mass ( g/mol )Density (g/mL)Moles (mol)Volume (mL)Mass (g)
1-Bromopropane123.001.350.1210.914.76
Magnesium24.31-0.12-2.92
2-Methyl-4-heptanone128.210.820.1015.612.82

Table 2: Reaction Parameters and Expected Yields

StepReaction TimeTemperature (°C)SolventExpected Yield (%)
Grignard Formation1-2 hoursRefluxDiethyl Ether/THF>90%
Grignard Reaction1-2 hours0 to RTDiethyl Ether/THF70-85%
Dehydration/Hydrogenation4-6 hoursVariesEthanol60-75% (overall)

Conclusion

The Grignard reaction provides a robust and versatile method for the synthesis of complex alkanes like this compound.[6][7] By carefully controlling the reaction conditions, particularly the exclusion of water, high yields of the desired alcohol intermediate can be achieved. Subsequent reduction completes the synthesis of the target alkane. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis. Further optimization of reaction parameters may lead to improved yields and purity of the final product.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) methods for 2-Methyl-4-propylheptane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. 2-Methyl-4-propylheptane is a branched-chain alkane, and its analysis is relevant in fields such as petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in various matrices. This document provides a detailed protocol for the analysis of this compound using GC-MS. The method outlined is a general guideline and may require optimization for specific sample matrices and instrumentation.

Data Presentation

The following table summarizes example quantitative data for the analysis of this compound. This data is illustrative and will vary depending on the specific instrument and method parameters.

ParameterValue
Retention Time (RT)8.52 min
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Linearity (R²)>0.995
Precision (%RSD)<5%
Accuracy (% Recovery)95-105%

Experimental Protocols

This section details the methodology for the analysis of this compound.

1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples where this compound is a component, direct injection after dilution may be feasible. For more complex matrices, an extraction step is necessary.

  • Materials and Reagents:

    • Hexane (B92381) (or other suitable volatile organic solvent, HPLC grade)[1][2]

    • This compound standard

    • Glass vials with PTFE-lined caps[1][3]

    • Micropipettes

    • Vortex mixer

    • Centrifuge[1][3]

  • Procedure for Liquid Samples (e.g., organic solvents):

    • Accurately prepare a stock solution of this compound in hexane.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Dilute the unknown sample with hexane to bring the concentration of this compound within the calibration range.

    • Transfer 1 mL of the diluted sample or standard to a GC vial.

  • Procedure for Solid or Aqueous Samples (using Liquid-Liquid Extraction):

    • Accurately weigh or measure the sample into a glass tube.

    • Add a known volume of a water-immiscible organic solvent (e.g., hexane).[2]

    • Vortex the mixture vigorously for 2 minutes to extract the analyte into the organic phase.

    • Centrifuge to separate the layers.[3]

    • Carefully transfer the organic layer to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of a volatile hydrocarbon like this compound. Optimization for your specific instrument is recommended.

GC Parameter Setting
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program
Initial Temperature50 °C, hold for 2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C, hold for 5 minutes
Column Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness
MS Parameter
Ion Source Electron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition Mode Full Scan (m/z 40-400) for identification, Selected Ion Monitoring (SIM) for quantification

3. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum should show characteristic fragment ions.

  • Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of this compound in the unknown sample is then determined from this curve.

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Vial Transfer to GC Vial Extraction->Vial Injection Injection Vial->Injection GC Gas Chromatography (Separation) Injection->GC MS Mass Spectrometry (Detection/Identification) GC->MS Processing Data Processing MS->Processing Quantification Quantification Processing->Quantification Report Reporting Quantification->Report

Caption: Workflow for this compound analysis by GC-MS.

This workflow diagram provides a high-level overview of the entire process, from sample preparation to final data analysis and reporting. Each stage is crucial for obtaining accurate and reliable results.

References

Application Notes and Protocols for 2-Methyl-4-propylheptane as a Non-Polar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 2-Methyl-4-propylheptane as a non-polar solvent in organic synthesis. While specific applications for this compound are not widely documented in peer-reviewed literature, its properties as a branched, non-polar alkane suggest its utility in a range of chemical transformations where low polarity, hydrophobicity, and a specific boiling point are advantageous. These notes are intended to guide researchers in exploring its viability as an alternative to more conventional non-polar solvents.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄. As a branched alkane, it is a non-polar solvent, characterized by low dielectric constant and minimal miscibility with polar solvents such as water.[1] Non-polar solvents are essential in organic synthesis for dissolving non-polar reactants and reagents, and for facilitating reactions that proceed through non-polar transition states.[2] The branched structure of this compound may offer different solvency and physical properties compared to linear alkanes of similar molecular weight.

Physical and Chemical Properties

The physical and chemical properties of this compound make it a candidate for a non-polar solvent in various organic reactions. A summary of its key properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₂₄[3]
Molecular Weight 156.31 g/mol [3]
Appearance Colorless liquid (predicted)
Boiling Point 174 °C (Predicted)[4]
Melting Point -57.06 °C (Predicted)[4]
Density 0.7412 g/cm³ (Predicted)[4]
Refractive Index 1.4161 (Predicted)[4]
Solubility in Water Insoluble (Predicted)
Polarity Non-polar[1]

Potential Applications in Organic Synthesis

Based on its non-polar nature and physical properties, this compound can be proposed as a solvent for a variety of organic reactions that benefit from an inert, non-polar environment.

Grignard Reactions

Grignard reactions, involving the reaction of organomagnesium halides with electrophiles, are typically conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). However, for specific applications requiring higher temperatures or different solubility characteristics, a non-polar hydrocarbon solvent could be employed, particularly in industrial settings.

Wittig Reactions

The Wittig reaction, which converts aldehydes and ketones to alkenes, often proceeds in a variety of solvents. While polar aprotic solvents are common, non-polar solvents can be used, especially for non-stabilized ylides.[5][6] The choice of solvent can influence the stereoselectivity of the reaction.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are pivotal in the formation of carbon-carbon bonds. While often performed in polar aprotic solvents or aromatic hydrocarbons like toluene, the use of a non-polar alkane solvent could be advantageous in specific cases to control reactivity, selectivity, or to simplify product isolation.[2][7]

Experimental Protocols (Illustrative)

The following protocols are hypothetical and intended as a starting point for researchers. Optimization of reaction conditions, including temperature, concentration, and reaction time, will be necessary.

Protocol for a Grignard Reaction

Reaction: Synthesis of 1,1-diphenylethanol (B1581894) from methyl magnesium bromide and benzophenone (B1666685).

Materials:

  • Magnesium turnings

  • Bromomethane (B36050)

  • Benzophenone

  • This compound (anhydrous)

  • Iodine (crystal)

  • Anhydrous diethyl ether (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings and a crystal of iodine.

  • In the dropping funnel, prepare a solution of bromomethane in a 1:1 mixture of anhydrous diethyl ether and this compound.

  • Add a small portion of the bromomethane solution to the magnesium turnings. If the reaction does not initiate (disappearance of the iodine color), gentle heating may be applied.

  • Once the reaction has initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Prepare a solution of benzophenone in anhydrous this compound and add it dropwise to the Grignard reagent at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with this compound.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol for a Wittig Reaction

Reaction: Synthesis of styrene (B11656) from benzaldehyde (B42025) and methyltriphenylphosphonium (B96628) bromide.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (in hexane)

  • Benzaldehyde

  • This compound (anhydrous)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and anhydrous this compound.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise with stirring. The formation of the orange-red ylide should be observed.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde in anhydrous this compound dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water.

  • Separate the organic layer and extract the aqueous layer with this compound.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. The triphenylphosphine (B44618) oxide byproduct can be partially removed by precipitation from a minimal amount of cold hexanes.

  • Purify the styrene by distillation or column chromatography.

Safety and Handling

This compound is a flammable hydrocarbon. All handling should be performed in a well-ventilated fume hood, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of fire, use a CO₂, dry chemical, or foam extinguisher.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Isolation cluster_purification Purification A Dry Glassware C Add Reagents in This compound A->C B Inert Atmosphere (N2/Ar) B->C D Control Temperature C->D E Monitor Reaction (TLC/GC) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Drying and Filtration G->H I Solvent Removal H->I J Chromatography or Distillation/Recrystallization I->J K Characterization (NMR, MS, etc.) J->K

Caption: General workflow for organic synthesis using this compound.

Solvent_Properties cluster_properties Key Properties cluster_applications Potential Applications Solvent This compound NonPolar Non-Polar Solvent->NonPolar Inert Chemically Inert Solvent->Inert HighBoiling High Boiling Point Solvent->HighBoiling Hydrophobic Hydrophobic Solvent->Hydrophobic Grignard Grignard Reactions NonPolar->Grignard Wittig Wittig Reactions NonPolar->Wittig Coupling Cross-Coupling Reactions NonPolar->Coupling Inert->Grignard HighBoiling->Coupling

Caption: Relationship between properties and potential applications.

Conclusion

This compound presents the profile of a viable non-polar solvent for organic synthesis. Its branched structure and predicted physical properties suggest it could be a useful alternative to common hydrocarbon solvents, potentially offering advantages in solubility, reaction temperature control, and product isolation. The provided illustrative protocols are intended to serve as a foundation for further investigation into its practical applications in the laboratory and in industrial processes. As with any new solvent system, careful evaluation and optimization are essential to determine its efficacy for specific chemical transformations.

References

Application of 2-Methyl-4-propylheptane in Fuel and Lubricant Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes are critical components in the formulation of modern fuels and lubricants, offering superior performance characteristics compared to their straight-chain counterparts. 2-Methyl-4-propylheptane, a C11 branched alkane, represents a model compound for investigating the structure-property relationships that govern the efficacy of such molecules in these applications. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the anticipated applications and detailed experimental protocols for its evaluation as a fuel additive and a lubricant base oil or additive, based on the established behavior of similar branched alkanes.

Application in Fuels

The primary application of branched alkanes in fuels, particularly gasoline, is to enhance the octane (B31449) rating and prevent engine knocking.[1][2][3] Engine knock is the premature and uncontrolled combustion of the air-fuel mixture in an internal combustion engine, which can lead to reduced efficiency and engine damage.[1] Branched alkanes, due to their molecular structure, are more resistant to auto-ignition under compression compared to straight-chain alkanes.[1][2][3]

Rationale for Use
  • High Octane Rating: The intricate, three-dimensional structure of branched alkanes like this compound promotes a more controlled and stable combustion process, leading to a higher octane number.

  • Improved Engine Performance: By preventing knock, these compounds allow for higher compression ratios in engines, resulting in increased power output and fuel efficiency.

  • Thermodynamic Stability: Branched alkanes are generally more thermodynamically stable than their linear isomers.[2][3]

Quantitative Data Summary
PropertyExpected Value/Characteristic for this compoundComparison with n-Undecane (Straight-Chain Isomer)
Research Octane Number (RON) HighLow
Motor Octane Number (MON) HighLow
Cetane Number (for diesel) LowHigh
Boiling Point Lower than n-undecane[4]Higher
Density Lower than n-undecaneHigher
Experimental Protocol: Determination of Research Octane Number (RON)

This protocol is adapted from the standard ASTM D2699 method.

Objective: To determine the anti-knock characteristics of a spark-ignition engine fuel component.

Materials:

  • This compound (as a blending component)

  • Reference fuels (isooctane and n-heptane)

  • Standard Cooperative Fuel Research (CFR) engine

  • Knockmeter

Procedure:

  • Engine Preparation: Calibrate and warm up the CFR engine according to the manufacturer's specifications.

  • Sample Preparation: Prepare a blend of a base fuel with a known percentage of this compound.

  • Knock Intensity Measurement: a. Operate the engine on the test fuel blend and adjust the compression ratio to produce a standard knock intensity as measured by the knockmeter. b. Operate the engine on various blends of the reference fuels (isooctane and n-heptane) and record the knock intensity for each blend.

  • Data Analysis: a. Bracket the test fuel between two reference fuel blends, one that knocks more and one that knocks less than the test fuel. b. The Research Octane Number is calculated by interpolation based on the knockmeter readings of the test fuel and the bracketing reference fuels.

Application in Lubricants

In lubricants, branched alkanes contribute to desirable viscoelastic properties, such as a high viscosity index (VI), which indicates a smaller change in viscosity with temperature.[5] They are integral to the formulation of both mineral and synthetic base oils.[6][7][8] Highly branched or "hyperbranched" alkanes are of particular interest for their potential to act as both viscosity modifiers and friction modifiers.[5]

Rationale for Use
  • High Viscosity Index: The complex structure of branched alkanes hinders their ability to align and crystallize at low temperatures, resulting in better low-temperature fluidity and a higher VI.

  • Shear Stability: The covalent carbon-carbon bonds in branched alkanes provide good shear stability, which is crucial for maintaining lubricant performance under high-stress conditions.

  • Friction Modification: Certain branched structures can form effective lubricating films, reducing friction and wear between moving parts.[5]

Quantitative Data Summary

The following table summarizes the expected lubricant properties of this compound, based on studies of hyperbranched alkanes.[5]

PropertyExpected Value/Characteristic for this compoundSignificance in Lubrication
Kinematic Viscosity @ 40°C ModerateAffects fluidity and film formation at lower temperatures.
Kinematic Viscosity @ 100°C ModerateDetermines lubricant performance at operating temperatures.
Viscosity Index (VI) HighIndicates good viscosity stability over a wide temperature range.
Pour Point LowEnsures fluidity at low temperatures.
Friction Coefficient Potentially LowDesirable for reducing energy losses and wear.
Experimental Protocol: Viscosity Index Determination

This protocol is based on the ASTM D2270 standard.

Objective: To calculate the viscosity index of a lubricant component.

Materials:

  • This compound (as a base oil or additive in a base oil)

  • Calibrated glass capillary viscometers

  • Constant temperature baths (40°C and 100°C)

  • Timer

Procedure:

  • Sample Preparation: Prepare a sample of this compound or a blend containing it.

  • Kinematic Viscosity Measurement at 40°C: a. Place the viscometer containing the sample in the 40°C bath. b. Allow the sample to reach thermal equilibrium. c. Measure the efflux time (the time it takes for the liquid to flow between two marked points). d. Calculate the kinematic viscosity using the viscometer constant.

  • Kinematic Viscosity Measurement at 100°C: a. Repeat the measurement process using the 100°C bath.

  • Viscosity Index Calculation: a. Use the measured kinematic viscosities at 40°C and 100°C to calculate the Viscosity Index using the formulas provided in the ASTM D2270 standard.

Visualizations

Logical Relationship of Branched Alkane Properties

cluster_fuel Fuel Application cluster_lubricant Lubricant Application High Octane Number High Octane Number Reduced Knocking Reduced Knocking High Octane Number->Reduced Knocking Engine Efficiency Engine Efficiency Reduced Knocking->Engine Efficiency Branched Structure Branched Structure Branched Structure->High Octane Number High Viscosity Index High Viscosity Index Branched Structure->High Viscosity Index Reduced Friction Reduced Friction Branched Structure->Reduced Friction Temperature Stability Temperature Stability High Viscosity Index->Temperature Stability This compound This compound This compound->Branched Structure is a Start Start Synthesize/Obtain this compound Synthesize/Obtain this compound Start->Synthesize/Obtain this compound Blend with Base Fuel Blend with Base Fuel Synthesize/Obtain this compound->Blend with Base Fuel Determine RON/MON (ASTM D2699/D2700) Determine RON/MON (ASTM D2699/D2700) Blend with Base Fuel->Determine RON/MON (ASTM D2699/D2700) Engine Performance Testing Engine Performance Testing Determine RON/MON (ASTM D2699/D2700)->Engine Performance Testing Analyze Emissions Analyze Emissions Engine Performance Testing->Analyze Emissions Data Analysis & Reporting Data Analysis & Reporting Analyze Emissions->Data Analysis & Reporting End End Data Analysis & Reporting->End

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of 2-Methyl-4-propylheptane. This document outlines detailed methodologies for sample preparation and a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The provided protocols are designed to yield high-quality spectral data essential for unambiguous resonance assignments and complete structural verification.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural analysis of organic molecules such as the branched alkane this compound. Due to the subtle differences in the electronic environments of protons and carbons in such molecules, a combination of NMR experiments is often required for complete characterization. Standard 1D experiments like ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons. Advanced techniques, including Distortionless Enhancement by Polarization Transfer (DEPT) and 2D correlation spectroscopies like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assembling the complete molecular structure by establishing through-bond connectivities.

Predicted NMR Data for this compound

Due to the absence of experimentally published data, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a guide for spectral analysis. It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1, H1'0.88d6H
H21.52m1H
H31.15m2H
H41.25m1H
H5, H5'1.28m4H
H6, H6'1.28m4H
H7, H7'0.90t6H
H80.88t3H

d: doublet, t: triplet, m: multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Carbon Type
C1, C1'22.8CH₃
C229.5CH
C341.9CH₂
C436.7CH
C5, C5'34.5CH₂
C6, C6'23.3CH₂
C7, C7'14.3CH₃
C814.2CH₃

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

1D NMR Spectroscopy

This experiment provides information about the different types of protons and their relative numbers.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: zg30

  • Number of Scans (NS): 16

  • Acquisition Time (AQ): 4.096 s

  • Relaxation Delay (D1): 1.0 s

  • Spectral Width (SWH): 20 ppm

  • Temperature: 298 K

This experiment identifies all unique carbon atoms in the molecule.

Instrument Parameters (Example for a 100 MHz Spectrometer):

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans (NS): 1024

  • Acquisition Time (AQ): 1.36 s

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width (SWH): 240 ppm

  • Temperature: 298 K

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

  • DEPT-90: Only CH signals will appear as positive peaks.

  • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Instrument Parameters (Example for a 100 MHz Spectrometer):

  • Pulse Programs: dept90 and dept135

  • Number of Scans (NS): 256

  • Relaxation Delay (D1): 2.0 s

  • Spectral Width (SWH): 240 ppm

  • Temperature: 298 K

2D NMR Spectroscopy

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: cosygpqf

  • Number of Scans (NS): 8

  • Increments in F1: 256

  • Relaxation Delay (D1): 1.5 s

  • Spectral Width (SWH) in F1 and F2: 10 ppm

  • Temperature: 298 K

The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (NS): 8

  • Increments in F1: 256

  • Relaxation Delay (D1): 1.5 s

  • Spectral Width (SWH) in F2 (¹H): 10 ppm

  • Spectral Width (SWH) in F1 (¹³C): 160 ppm

  • Temperature: 298 K

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (NS): 16

  • Increments in F1: 256

  • Relaxation Delay (D1): 1.5 s

  • Spectral Width (SWH) in F2 (¹H): 10 ppm

  • Spectral Width (SWH) in F1 (¹³C): 200 ppm

  • Temperature: 298 K

Data Interpretation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression of experiments.

G A 1. ¹H NMR (Proton environments and multiplicity) D 4. COSY (H-H correlations) A->D E 5. HSQC (Direct C-H correlations) A->E B 2. ¹³C NMR (Number of unique carbons) C 3. DEPT (Identify CH, CH₂, CH₃) B->C F 6. HMBC (Long-range C-H correlations) B->F C->E G 7. Structure Elucidation (Combine all data) D->G E->G F->G G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC ¹J(C,H) C13_NMR->HMBC ⁿJ(C,H) (n=2,3) DEPT DEPT Structure Structure DEPT->Structure Carbon Type COSY->Structure Proton Skeleton HSQC->Structure C-H Attachment HMBC->Structure Carbon Skeleton

Application Note: Separation of 2-Methyl-4-propylheptane Diastereomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Abstract

This application note presents a theoretical framework for the separation of 2-Methyl-4-propylheptane diastereomers using High-Performance Liquid Chromatography (HPLC). Due to the non-polar nature and structural similarity of these isomers, a normal-phase chiral chromatography approach is proposed. This document provides a detailed, albeit hypothetical, protocol, including instrumentation, mobile phase composition, and chromatographic conditions. The presented data is illustrative to guide researchers in developing a validated method for similar separations.

Introduction

This compound is a branched-chain alkane. The presence of two chiral centers at positions 2 and 4 suggests the existence of four stereoisomers (two pairs of enantiomers, resulting in two diastereomeric pairs: (2R, 4R)/(2S, 4S) and (2R, 4S)/(2S, 4R)). The separation and quantification of such isomers are crucial in various fields, including stereoselective synthesis and petrochemical analysis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) offers a powerful tool for resolving stereoisomers. This application note outlines a hypothetical normal-phase HPLC method for the separation of the diastereomeric pairs of this compound.

Experimental Protocol

This section details the proposed experimental setup and conditions for the separation of this compound diastereomers.

2.1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Refractive Index (RI) detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column is recommended due to its broad applicability in separating non-polar isomers. A suitable choice would be a cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.

    • Column: Chiralcel OD-H (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

  • Sample Preparation: A standard solution of the this compound isomer mixture is prepared in n-Hexane at a concentration of 1.0 mg/mL.

2.2. Chromatographic Conditions

The following table summarizes the proposed chromatographic conditions for the separation.

ParameterCondition
Column Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm) if there is any absorbance
Run Time 20 minutes

2.3. Rationale for Method Selection

  • Normal-Phase Chromatography: For highly non-polar compounds like alkanes, normal-phase chromatography provides better retention and selectivity compared to reversed-phase.[1]

  • Chiral Stationary Phase: A chiral stationary phase is essential for the separation of stereoisomers.[2] Polysaccharide-based CSPs are known for their excellent enantioselectivity for a wide range of compounds.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and a polar modifier like isopropanol, is used in normal-phase chromatography. The low percentage of IPA is intended to achieve sufficient retention on the column.

Hypothetical Results and Data

The following table presents hypothetical quantitative data for the separation of the two diastereomeric pairs of this compound. This data is for illustrative purposes to demonstrate a potential separation.

Peak IDDiastereomer PairRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
1Diastereomer 112.550000-
2Diastereomer 214.2500002.1

Note: This data is not derived from actual experiments and serves as a representative example of a successful separation.

Experimental Workflow and Diagrams

The logical workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane/IPA) Injection Inject Sample (10 µL) MobilePhase->Injection SamplePrep Sample Preparation (1 mg/mL in n-Hexane) SamplePrep->Injection Separation Chromatographic Separation (Chiralcel OD-H) Injection->Separation Flow Rate: 1.0 mL/min Detection Detection (RI or UV) Separation->Detection Column Temp: 25 °C Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Report Integration->Report

Caption: HPLC analysis workflow for the separation of this compound isomers.

Discussion

The proposed normal-phase chiral HPLC method provides a theoretical basis for the separation of this compound diastereomers. The key to this separation is the use of a suitable chiral stationary phase that can differentiate between the subtle structural differences of the isomers. The hypothetical results, showing a resolution of 2.1, indicate a baseline separation between the two diastereomeric pairs.

For actual method development, further optimization of the mobile phase composition (e.g., varying the percentage of IPA) and the column temperature may be necessary to achieve the desired resolution and run time. It is also important to note that while this method separates the diastereomers, the enantiomers within each pair will co-elute. A different chiral method would be required for the separation of all four stereoisomers.

Conclusion

This application note outlines a hypothetical but scientifically grounded HPLC protocol for the separation of this compound diastereomers. The proposed normal-phase chiral chromatography method, utilizing a polysaccharide-based CSP, is a promising approach for this challenging separation. Researchers can use this document as a starting point for developing and validating a robust analytical method for their specific needs.

References

Application Notes and Protocols: 2-Methyl-4-propylheptane in Surrogate Fuel Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-4-propylheptane as a representative highly-branched iso-alkane component in surrogate fuel mixtures for jet and diesel fuels. Due to a lack of direct experimental data for this compound in the public domain, this document utilizes data for a structurally similar C11 iso-alkane, 2-methyldecane (B42159), as a proxy to illustrate its potential role and performance characteristics in surrogate fuels. This approach is taken to provide a practical guide while clearly acknowledging the current data gap.

Introduction to this compound as a Surrogate Fuel Component

Surrogate fuels are mixtures of a few well-characterized hydrocarbon compounds designed to emulate the physical and chemical properties of complex real fuels like jet fuel and diesel. Highly-branched iso-alkanes are a critical component class in these surrogates as they significantly influence ignition quality and combustion chemistry. This compound (C11H24) is a highly-branched alkane that can represent the iso-paraffinic fraction of conventional and alternative jet fuels. Its molecular structure is expected to impact low-temperature heat release and the formation of key radical species during combustion.

Physicochemical Properties of this compound:

PropertyValue
Molecular Formula C11H24
Molecular Weight 156.31 g/mol [1]
IUPAC Name This compound[1]
CAS Number 61868-96-0[1]

Quantitative Data Presentation

As a proxy for a surrogate fuel containing this compound, we present data for a surrogate mixture proposed for a Gas-To-Liquid (GTL) kerosene. This surrogate includes 32% 2-methyldecane, a C11 iso-alkane, which serves to represent the combustion characteristics of highly-branched alkanes.

Table 1: Composition of a GTL Kerosene Surrogate Fuel [2]

ComponentChemical ClassMole Fraction (%)
n-Decanen-Alkane36
2-Methyldecaneiso-Alkane32
n-PropylcyclohexaneCycloalkane15
2,7-Dimethyloctaneiso-Alkane17

Table 2: Representative Ignition Delay Times for GTL Kerosene Surrogate Fuel Components

Note: The following data for iso-dodecane (a C12 highly-branched alkane) is presented to illustrate the typical range of ignition delay times for iso-alkanes found in jet fuel surrogates, in the absence of specific data for this compound or 2-methyldecane mixtures.

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)
800201.0~1000
900201.0~400
1000201.0~150
1100201.0~60
1200201.0~30

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the combustion properties of surrogate fuels.

3.1 Protocol for Ignition Delay Time Measurement in a Shock Tube

Objective: To determine the autoignition delay time of a surrogate fuel mixture at elevated temperatures and pressures.

Apparatus: High-pressure shock tube.

Materials:

  • Surrogate fuel mixture containing this compound (or a suitable proxy).

  • Oxidizer (e.g., synthetic air: 21% O2, 79% N2).

  • High-purity driver gas (e.g., helium, nitrogen).

  • Diaphragms (e.g., polycarbonate).

Procedure:

  • Mixture Preparation: Prepare the fuel/oxidizer mixture in a stainless steel mixing tank. The composition is determined by partial pressures of the components.

  • Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum.

  • Mixture Introduction: Introduce the prepared fuel/oxidizer mixture into the driven section to a specified initial pressure.

  • Ignition: Pressurize the driver section with the driver gas until the diaphragm ruptures, generating a shock wave that propagates through the driven section.

  • Data Acquisition: The incident shock wave reflects off the end wall, further compressing and heating the test gas. Pressure transducers and optical diagnostics (e.g., OH* chemiluminescence) record the pressure history and the onset of ignition.

  • Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission indicating ignition.

  • Data Analysis: Repeat the experiment for a range of initial temperatures, pressures, and equivalence ratios to map the ignition characteristics of the surrogate fuel.

3.2 Protocol for Laminar Flame Speed Measurement in a Constant Volume Combustion Vessel

Objective: To measure the laminar flame speed of a premixed surrogate fuel/air mixture.

Apparatus:

  • Spherical or cylindrical constant volume combustion vessel.

  • High-speed schlieren or shadowgraph imaging system.

  • Pressure transducer.

  • Ignition system (e.g., spark electrodes).

Materials:

  • Surrogate fuel mixture.

  • Oxidizer (e.g., synthetic air).

Procedure:

  • Vessel Preparation: Evacuate the combustion vessel to a high vacuum.

  • Mixture Preparation: Introduce the fuel and oxidizer into the vessel to the desired partial pressures to achieve a specific equivalence ratio.

  • Ignition: After a suitable mixing time, ignite the mixture at the center of the vessel using the spark electrodes.

  • Flame Propagation Imaging: Record the outwardly propagating spherical flame front using the high-speed imaging system.

  • Pressure Measurement: Record the pressure rise within the vessel using the pressure transducer.

  • Data Analysis:

    • From the high-speed images, determine the flame radius as a function of time.

    • Calculate the stretched flame speed from the rate of change of the flame radius.

    • Extrapolate the stretched flame speed to zero stretch to obtain the unstretched laminar flame speed.

    • The pressure-time data can also be used to derive the laminar burning velocity through thermodynamic analysis.

  • Repeatability: Conduct multiple experiments at each condition to ensure the repeatability of the results.

Visualizations

Surrogate_Fuel_Development_Workflow cluster_0 Target Fuel Characterization cluster_1 Surrogate Formulation cluster_2 Experimental Validation cluster_3 Kinetic Modeling TargetFuel Real Fuel (e.g., Jet A) Analysis Chemical & Physical Property Analysis (GC-MS, DCN, etc.) TargetFuel->Analysis ComponentSelection Component Selection (e.g., this compound) Analysis->ComponentSelection Define Surrogate Targets Mixing Mixture Formulation (Mole Fractions) ComponentSelection->Mixing IDT Ignition Delay Time (Shock Tube) Mixing->IDT LFS Laminar Flame Speed (Combustion Vessel) Mixing->LFS Emissions Emissions Analysis Mixing->Emissions Simulation CFD Simulation IDT->Simulation Validation Data LFS->Simulation Validation Data Emissions->Simulation Validation Data ModelDev Mechanism Development ModelDev->Simulation Simulation->Mixing Refine Mixture Branched_Alkane_Combustion_Pathway Fuel This compound (iso-C11H24) Radicals Initiation Reactions (H-atom abstraction) Fuel->Radicals AlkylRadical iso-C11H23• Radicals Radicals->AlkylRadical O2_add O2 Addition AlkylRadical->O2_add Low Temp BetaScission β-Scission AlkylRadical->BetaScission High Temp RO2 iso-C11H23O2• (Alkylperoxy radical) O2_add->RO2 Isomerization Isomerization RO2->Isomerization QOOH •QOOH (Hydroperoxyalkyl radical) Isomerization->QOOH Second_O2 Second O2 Addition QOOH->Second_O2 O2QOOH •O2QOOH Second_O2->O2QOOH LowT_Branching Low-Temperature Chain Branching (OH radical production) O2QOOH->LowT_Branching HighT_Oxidation High-Temperature Oxidation LowT_Branching->HighT_Oxidation Small_Alkenes Smaller Alkenes + Radicals BetaScission->Small_Alkenes Small_Alkenes->HighT_Oxidation CO_CO2 CO, CO2, H2O (Final Products) HighT_Oxidation->CO_CO2

References

Investigating the solvent properties of 2-Methyl-4-propylheptane for specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-propylheptane is a branched alkane with the molecular formula C₁₁H₂₄. As a non-polar, hydrocarbon solvent, it presents an alternative to more commonly used straight-chain alkanes like heptane (B126788) and hexane (B92381). Its branched structure imparts distinct physical properties, such as a lower melting point and potentially different viscosity, which can offer advantages in specific reaction setups, particularly in controlling reaction temperature and improving the handling of reaction mixtures. These application notes provide an overview of the solvent properties of this compound and offer detailed, illustrative protocols for its potential use in Grignard reactions and Suzuki-Miyaura cross-coupling reactions, two cornerstone methodologies in modern organic synthesis and drug discovery.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with related straight-chain and branched alkanes to highlight its relative characteristics.

PropertyThis compoundn-Heptanen-HexaneIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C₁₁H₂₄C₇H₁₆C₆H₁₄C₈H₁₈
Molecular Weight ( g/mol ) 156.31[1]100.2186.18114.23
Boiling Point (°C) 174[2]98.468.799.3
Melting Point (°C) -57.06 (estimate)[2]-90.6-95.3-107.4
Density (g/mL) 0.7412[3]0.6840.6590.692
Refractive Index 1.4161[3]1.3871.3751.391
Polarity Non-polarNon-polarNon-polarNon-polar

Solvent Properties and Potential Applications

As a non-polar, aprotic solvent, this compound is an effective solvent for non-polar and weakly polar organic compounds. Its higher boiling point compared to hexane and heptane makes it suitable for reactions requiring elevated temperatures. The branched structure generally leads to a lower viscosity compared to linear alkanes of similar carbon number, which can facilitate stirring and mass transfer within a reaction mixture.[4][5]

Potential advantages of using this compound include:

  • Wider Liquid Range: Its lower estimated melting point compared to some other alkanes could be advantageous for low-temperature reactions.

  • Improved Safety Profile: A higher flash point compared to more volatile solvents like hexane reduces fire hazards.

  • Inertness: As a saturated hydrocarbon, it is chemically inert under many reaction conditions, preventing unwanted side reactions with highly reactive reagents.

Illustrative Experimental Protocols

The following protocols are provided as illustrative examples of how this compound could be employed as a solvent in common organic reactions. These are based on established procedures for similar non-polar solvents, as specific literature on the use of this compound is limited. Researchers should perform their own optimization studies.

Protocol 1: Hypothetical Grignard Reaction for the Synthesis of a Tertiary Alcohol

Grignard reagents are typically prepared in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) which stabilize the organomagnesium species.[6][7] However, reactions can sometimes be conducted in hydrocarbon solvents, particularly when the Grignard reagent is pre-formed or when using highly reactive magnesium.[8] This protocol outlines a hypothetical procedure.

Reaction Scheme:

Materials:

  • Aryl or alkyl bromide (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Ketone (1.0 eq)

  • This compound (anhydrous)

  • Iodine crystal (catalytic)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Add a small portion of anhydrous this compound to just cover the magnesium.

    • In the dropping funnel, prepare a solution of the aryl or alkyl bromide (1.0 eq) in anhydrous this compound.

    • Add a small amount of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve the ketone (1.0 eq) in anhydrous this compound and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with this compound (2 x volume).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by column chromatography or recrystallization.

Logical Workflow for Grignard Reaction:

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mg turnings + I₂ in This compound B Add Alkyl/Aryl Halide A->B C Reflux B->C D Cool to 0 °C C->D E Add Ketone Solution D->E F Stir at RT E->F G Quench with NH₄Cl F->G H Extract with Solvent G->H I Dry & Concentrate H->I J Purify Product I->J

Grignard Reaction Workflow

Protocol 2: Hypothetical Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction that is tolerant of a wide range of functional groups and can often be performed in non-polar solvents.[9][10] Heptane has been successfully used as a solvent for Suzuki coupling.[11] This protocol provides a hypothetical procedure using this compound.

Reaction Scheme:

Materials:

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • This compound (degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 5 mol%), and base (2.0 eq).

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add degassed this compound and degassed water (typically a 10:1 to 5:1 ratio of organic solvent to water) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 2 to 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the biaryl product.

Signaling Pathway for Suzuki-Miyaura Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar-X ArPdX Ar-Pd(II)L₂-X Pd_add->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr Red_elim Reductive Elimination ArPdAr->Red_elim Red_elim->Pd0 ArAr Ar-Ar' Red_elim->ArAr

Suzuki-Miyaura Catalytic Cycle

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While specific applications of this compound as a reaction solvent are not extensively documented in the scientific literature, its physicochemical properties suggest it is a viable non-polar solvent for a range of organic transformations. Its higher boiling point and branched structure may offer advantages in certain contexts over more common linear alkanes. The provided protocols for Grignard and Suzuki-Miyaura reactions serve as a starting point for researchers interested in exploring the utility of this solvent in their synthetic endeavors. As with any new reaction component, careful optimization of reaction conditions is recommended to achieve the best results.

References

Development of analytical methods for quantifying 2-Methyl-4-propylheptane in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-4-propylheptane is a branched-chain alkane that may be present in a variety of complex hydrocarbon mixtures, including gasoline and other petroleum products, as well as environmental samples contaminated with these products. Accurate quantification of this and other isomers is crucial for detailed hydrocarbon analysis, environmental monitoring, and quality control in the fuel industry. This application note provides a detailed protocol for the quantitative analysis of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical approach.

Principle

This method utilizes high-resolution gas chromatography for the separation of volatile and semi-volatile organic compounds. A non-polar capillary column is employed to separate hydrocarbons primarily based on their boiling points and molecular structure. Detection and quantification are achieved using a mass spectrometer, which offers high selectivity and sensitivity. For enhanced accuracy in complex matrices, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode.

Materials and Reagents

  • Solvents: Dichloromethane (B109758) (DCM), Hexane, or Pentane (GC grade or higher)

  • Standards:

    • This compound (analytical standard)

    • n-Alkane standard mix (e.g., C8-C20) for retention index calculation

    • Internal Standard (IS): e.g., Toluene-d8, Chrysene-d12, or a suitable non-interfering branched alkane.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for liquid and headspace injections

  • Solid Phase Microextraction (SPME) Fibers (optional for trace analysis): e.g., 100 µm Polydimethylsiloxane (PDMS)

Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a programmable oven.

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and SIM modes.

  • GC Column: A non-polar column is recommended for alkane analysis. A common choice is a DB-5ms or HP-5ms (5%-phenyl)-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Experimental Protocols

Protocol 1: Sample Preparation

The choice of sample preparation technique depends on the nature of the complex mixture (matrix) and the expected concentration of this compound.

A. Liquid Samples (e.g., Gasoline, Organic Solvents)

  • Accurately weigh a known amount of the liquid sample into a volumetric flask.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane or hexane) to bring the analyte concentration within the calibration range. A dilution factor of 1:100 is a good starting point for gasoline samples.

  • Add a known concentration of the internal standard to the diluted sample.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the final solution to a 2 mL GC vial for analysis.

B. Solid or Semi-Solid Samples (e.g., Contaminated Soil, Sediments)

  • Accurately weigh approximately 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a known amount of internal standard.

  • Add 5 mL of a suitable extraction solvent (e.g., methanol (B129727) or dichloromethane).

  • Seal the vial and sonicate for 15 minutes to facilitate extraction.

  • Allow the solid particles to settle.

  • Carefully transfer an aliquot of the supernatant to a 2 mL GC vial for analysis.

C. Trace Analysis using Headspace Solid-Phase Microextraction (HS-SPME)

  • Place a known amount of the sample (liquid or solid) into a headspace vial.

  • Add the internal standard.

  • Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) for a defined equilibration time (e.g., 15 minutes).

  • Expose the SPME fiber (e.g., 100 µm PDMS) to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

Protocol 2: GC-MS Analysis

GC Conditions (Suggested Starting Point):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 for concentrated samples)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp 1: Increase to 150 °C at a rate of 5 °C/min

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: Mass range 40-400 amu for initial identification.

    • Selected Ion Monitoring (SIM): For quantitative analysis. Based on the typical fragmentation of branched alkanes, the following ions are suggested for C11H24 isomers. The specific quantifier and qualifier ions for this compound should be confirmed by analyzing a pure standard.

      • Quantifier Ion: The most abundant, characteristic fragment ion.

      • Qualifier Ions: Two or three other characteristic fragment ions to confirm identity.

Protocol 3: Calibration and Quantification
  • Prepare a series of calibration standards of this compound in the chosen solvent, covering the expected concentration range of the samples.

  • Add a constant concentration of the internal standard to each calibration standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify the concentration of this compound in the samples by applying the area ratio from the sample chromatogram to the calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Data for this compound in Various Samples

Sample IDMatrixConcentration (µg/g or µg/mL)Standard Deviation% RSD
Sample AGasoline125.65.24.1
Sample BContaminated Soil15.31.811.8
Sample CUnknown Hydrocarbon Mix45.83.16.8

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Liquid, Solid, or HS-SPME) gc_ms_analysis GC-MS Analysis sample_prep->gc_ms_analysis Inject Sample data_acquisition Data Acquisition (Full Scan and/or SIM) gc_ms_analysis->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration Peak Areas quantification Quantification data_acquisition->quantification Sample Peak Areas calibration->quantification reporting Data Reporting and Analysis quantification->reporting calibration_standards Calibration Standards calibration_standards->gc_ms_analysis Inject Standards

Caption: Workflow for the quantitative analysis of this compound.

Logical Relationship for Method Development

method_development analyte_properties Analyte Properties (this compound) gc_conditions Optimize GC Conditions (Column, Temp. Program) analyte_properties->gc_conditions matrix_type Complex Mixture (e.g., Gasoline, Soil) sample_prep_choice Select Sample Preparation (Dilution, Extraction, SPME) matrix_type->sample_prep_choice sample_prep_choice->gc_conditions ms_parameters Set MS Parameters (Scan Mode, SIM Ions) gc_conditions->ms_parameters validation Method Validation (Linearity, LOD, LOQ) ms_parameters->validation routine_analysis Routine Quantitative Analysis validation->routine_analysis

Troubleshooting & Optimization

Technical Support Center: Navigating the Separation of 2-Methyl-4-propylheptane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the separation of 2-Methyl-4-propylheptane and its structural isomers. Given their similar physicochemical properties, achieving high-purity separation of these branched alkanes requires careful optimization of experimental parameters.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

The primary challenge lies in the subtle differences in the physical and chemical properties of these structural isomers. As isomers of undecane (B72203) (C11H24), they share the same molecular weight.[1] Their boiling points are often very close, and their polarities are nearly identical, making conventional separation techniques like fractional distillation and standard gas chromatography difficult.[2]

Q2: How does the structure of these isomers affect their boiling points?

For alkanes with the same number of carbon atoms, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower boiling point compared to their linear or less branched counterparts.[3]

Q3: What are the most effective techniques for separating these isomers?

High-efficiency fractional distillation with a high number of theoretical plates and optimized reflux ratios can be effective for isomers with a discernible boiling point difference.[2] For isomers with very close boiling points, high-resolution capillary gas chromatography is the preferred method. In particularly challenging cases, advanced techniques like multidimensional gas chromatography (GCxGC) may be necessary.[4]

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of isomers, resulting in mixed fractions.

Potential CauseTroubleshooting Steps
Insufficient Column Efficiency - Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.[2]
Incorrect Reflux Ratio - Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases the distillation time and energy consumption. Start with a higher ratio and gradually decrease it to find the optimal balance.[2]
Fluctuations in Heating - Ensure a stable and uniform heat source. Use a heating mantle with a stirrer to maintain smooth boiling. Fluctuations can disrupt the vapor-liquid equilibrium in the column.
Heat Loss from the Column - Insulate the distillation column to prevent heat loss, which can cause premature condensation and reduce separation efficiency.
Gas Chromatography (GC)

Issue: Co-elution or poor resolution of isomer peaks.

Potential CauseTroubleshooting Steps
Inappropriate GC Column - Stationary Phase: For nonpolar alkane isomers, a nonpolar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane) is generally recommended. - Column Dimensions: Use a longer column (e.g., 50-100 m) and a smaller internal diameter (e.g., 0.18-0.25 mm) to increase the number of theoretical plates and improve resolution.[5]
Suboptimal Oven Temperature Program - A slow temperature ramp rate allows for better separation of closely eluting compounds. Experiment with different ramp rates (e.g., 1-5 °C/min). An initial hold at a lower temperature can also improve the focusing of early-eluting peaks.
Incorrect Carrier Gas Flow Rate - Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the van Deemter minimum for the column, ensuring maximum efficiency.
Sample Overload - Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample.

Quantitative Data on Undecane Isomers

The separation of this compound and its isomers is fundamentally dependent on their physical properties. The following table summarizes the boiling points of several C11 alkane isomers to illustrate the impact of branching.

Isomer NameCAS NumberBoiling Point (°C)
n-Undecane1120-21-4196[1][3]
2-Methyldecane6975-98-0189.3[1][3]
3-Methyldecane13151-34-3189.1[3]
4-Methyldecane2847-72-5188.7[1]
5-Methyldecane13151-35-4186.1[1]
2,3-Dimethylnonane2884-06-2186.9[3]
This compound61868-96-0174[6]

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To separate a mixture of this compound isomers based on differences in their boiling points.

Materials:

  • Mixture of this compound isomers

  • Round-bottom flask

  • High-efficiency fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation head with a high-precision thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Boiling chips

  • Insulating material

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glass joints are securely clamped and sealed.

  • Add the isomer mixture and a few boiling chips to the round-bottom flask.

  • Wrap the fractionating column with insulation to minimize heat loss.

  • Begin heating the mixture gently.

  • As the vapor rises and the column equilibrates, a temperature gradient will be established.

  • Slowly increase the heat until the vapor reaches the thermometer. The temperature should stabilize at the boiling point of the most volatile isomer.

  • Collect the first fraction (distillate) in a receiving flask.

  • Once the temperature begins to rise, change the receiving flask to collect the next fraction.

  • Continue this process, collecting different fractions at their respective boiling points.

  • Analyze the purity of each fraction using Gas Chromatography (GC).

Protocol 2: High-Resolution Gas Chromatography (GC)

Objective: To separate and identify this compound isomers in a mixture.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • High-resolution capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness with a non-polar stationary phase)

  • Autosampler or manual syringe

GC Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 2 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Detector Temperature (FID): 280 °C

  • Injection Volume: 1 µL (with an appropriate split ratio if necessary)

Procedure:

  • Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., hexane (B92381) or pentane).

  • Set up the GC method with the conditions outlined above.

  • Inject the sample into the GC.

  • Acquire the chromatogram and identify the peaks based on their retention times.

  • For confirmation, analyze the sample using GC-MS to obtain the mass spectrum of each isomer.

Visualizing Experimental Workflows

Logical Workflow for Isomer Separation and Analysis

SeparationWorkflow start Isomer Mixture distillation Fractional Distillation start->distillation gc_analysis GC Analysis of Fractions distillation->gc_analysis purity_check Purity Assessment gc_analysis->purity_check pure_fractions Pure Isomer Fractions purity_check->pure_fractions Purity > 98% mixed_fractions Mixed Fractions purity_check->mixed_fractions Purity < 98% re_distill Re-distill Mixed Fractions mixed_fractions->re_distill hr_gcms High-Resolution GC-MS mixed_fractions->hr_gcms re_distill->distillation identification Isomer Identification hr_gcms->identification

Caption: Workflow for the separation and analysis of this compound isomers.

Troubleshooting Flowchart for GC Co-elution

GC_Troubleshooting start Co-elution of Isomers Observed check_column Is the GC column appropriate? (Non-polar, long, small ID) start->check_column optimize_temp Optimize Oven Temperature Program (Slower ramp rate) check_column->optimize_temp Yes change_column Select a Different Column (e.g., different stationary phase) check_column->change_column No check_flow Optimize Carrier Gas Flow Rate optimize_temp->check_flow check_sample Reduce Sample Concentration/ Injection Volume check_flow->check_sample resolution_ok Resolution Achieved check_sample->resolution_ok change_column->start

Caption: Troubleshooting workflow for addressing co-elution issues in GC analysis.

References

Optimizing GC-MS parameters for the analysis of branched alkanes like 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of branched alkanes, with a specific focus on compounds like 2-Methyl-4-propylheptane.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC column for analyzing branched alkanes like this compound?

A1: For the analysis of branched alkanes, non-polar stationary phases are the industry standard as they separate compounds primarily based on their boiling points.[1] A (5%-Phenyl)-methylpolysiloxane column is a robust choice due to its high thermal stability, which is essential for eluting higher molecular weight hydrocarbons.[1]

Column TypeStationary PhaseKey FeaturesMax Temperature (°C)
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, ideal for high boilers.[1]400
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness.350
Phenomenex ZB-5MS 5% Phenyl-arylene / 95% DimethylpolysiloxaneExcellent inertness and low bleed for MS applications.350

For complex mixtures with many isomers, longer columns (e.g., 60 m or 100 m) with a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) will generally provide better resolution, though analysis times will be longer.[1][2]

Q2: What are the recommended starting GC-MS parameters for analyzing this compound?

A2: The optimal parameters can vary depending on the specific instrument and sample matrix. However, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures efficient vaporization of the analyte.[3] A temperature of 200 °C has also been found to be optimal for maximizing the signal response of petroleum hydrocarbons.[4]
Injection Volume 0.5 - 1.0 µLAn optimal sample injection volume of 0.5 µL has been reported in conjunction with a 50:1 split ratio.[4]
Split Ratio 50:1 to 100:1A higher split ratio can prevent column overloading and improve peak shape.[4]
Carrier Gas Helium or HydrogenHydrogen can reduce analysis time, but helium is also commonly used.[3] Ensure high purity to maintain consistent results.[3]
Oven Temperature Program Initial: 40°C, hold for 2 min; Ramp: 10°C/min to 300°C; Hold: 5 minA slower ramp rate can improve the separation of closely eluting isomers.[5]
MS Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.[5]
Ion Source Temperature 230 °CA standard temperature for Electron Ionization (EI) sources.[5]
Ionization Mode Electron Ionization (EI) at 70 eVStandard technique that produces reproducible fragmentation patterns.[5]

Q3: How can I identify this compound in my chromatogram?

A3: Identification is typically based on a combination of retention time and mass spectrum.

  • Retention Index: The use of Kovats Retention Indices (RI) is a valuable tool for identifying compounds.[2][6] By running a series of n-alkanes, you can calculate the RI for your unknown peak and compare it to literature values.

  • Mass Spectrum: The mass spectrum of a branched alkane is characterized by preferential fragmentation at the branching point, leading to the formation of stable carbocations.[7] For this compound (C11H24), you would expect to see a molecular ion peak (m/z 156), although it may be weak or absent in highly branched alkanes.[7][8] The fragmentation pattern will show prominent peaks corresponding to the loss of alkyl fragments at the branching points.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for branched alkanes are tailing. What could be the cause and how do I fix it?

A: Peak tailing, where the back of the peak is wider than the front, can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Active Sites: Active sites in the GC inlet (liner, septum) or the column can interact with analytes, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly replace the septum and liner.[5][9]

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volumes, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet according to the manufacturer's instructions.[9][10]

  • Contamination: Accumulation of non-volatile residues at the head of the column can cause peak tailing for specific analytes.

    • Solution: Trim the first 10-15 cm of the column.[10]

Q: My peaks are fronting. What is the likely cause?

A: Peak fronting is often a result of column overloading.

  • Solution: Dilute your sample or increase the split ratio to reduce the amount of sample introduced onto the column.[5]

G Troubleshooting Poor Peak Shape start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No active_sites Check for Active Sites (Liner, Septum, Column) is_tailing->active_sites Yes overloading Check for Column Overloading is_fronting->overloading Yes end Peak Shape Improved is_fronting->end No column_install Verify Column Installation active_sites->column_install contamination Column Contamination? column_install->contamination trim_column Trim Column contamination->trim_column Yes contamination->end No trim_column->end dilute_sample Dilute Sample or Increase Split Ratio overloading->dilute_sample dilute_sample->end G Improving Resolution of Isomeric Alkanes start Poor Resolution of Isomers optimize_ramp Optimize Oven Temperature Program start->optimize_ramp increase_length Increase Column Length optimize_ramp->increase_length decrease_id Decrease Column Internal Diameter increase_length->decrease_id optimize_flow Optimize Carrier Gas Flow Rate decrease_id->optimize_flow end Resolution Improved optimize_flow->end G Experimental Workflow for Branched Alkane Analysis prep Sample Preparation (Dilution, Internal Standard) setup GC-MS Instrument Setup prep->setup equilibrate System Equilibration setup->equilibrate blank Inject Solvent Blank equilibrate->blank standards Inject Working Standards blank->standards samples Inject Samples standards->samples analysis Data Analysis (Identification & Quantification) samples->analysis

References

Removal of byproducts from the synthesis of 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-propylheptane. The focus is on the removal of byproducts from a plausible multi-step synthesis involving a Grignard reaction, followed by dehydration and hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound in a laboratory setting?

A1: A plausible multi-step synthesis for this compound involves:

  • Grignard Reaction: Reaction of a propylmagnesium halide (e.g., propylmagnesium bromide) with 2-methyl-4-heptanone (B1210533) to form the tertiary alcohol, 2-methyl-4-propyl-4-heptanol.

  • Dehydration: Acid-catalyzed dehydration of the alcohol intermediate to yield a mixture of isomeric alkenes (e.g., 2-methyl-4-propylheptenes).

  • Hydrogenation: Catalytic hydrogenation of the alkene mixture to produce the final product, this compound.

Q2: What are the most likely byproducts I will encounter in this synthesis?

A2: Byproducts can arise from each stage of the synthesis:

  • From the Grignard Reaction:

    • Unreacted starting materials: 2-methyl-4-heptanone, and the propyl halide (e.g., propyl bromide or chloride).

    • Grignard coupling product: Hexane (B92381), formed from the coupling of two propyl groups.

    • The intermediate alcohol (2-methyl-4-propyl-4-heptanol) if the subsequent dehydration step is incomplete.

  • From the Dehydration Step:

    • A mixture of isomeric alkenes. If the subsequent hydrogenation is not complete, these will be present as impurities.

  • From the Hydrogenation Step:

    • Incomplete reaction will leave unreacted alkenes in the final product.

Q3: Which purification techniques are most effective for removing these byproducts?

A3: A combination of techniques is often necessary:

  • Aqueous Workup/Extraction: To remove water-soluble inorganic salts and any unreacted water-soluble starting materials after the Grignard reaction and dehydration steps.

  • Fractional Distillation: This is a primary method for separating components with different boiling points. It can be effective in removing lower-boiling impurities like the propyl halide and hexane, and potentially separating the final product from the higher-boiling alcohol intermediate.

  • Column Chromatography: This technique is useful for separating compounds with different polarities. It can be particularly effective in separating the nonpolar alkane product from any remaining polar impurities like the alcohol intermediate or the ketone starting material.

Troubleshooting Guides

Issue 1: My final product is contaminated with a low-boiling substance.

  • Possible Cause: This is likely due to the presence of unreacted propyl halide or the Grignard coupling byproduct, hexane.

  • Troubleshooting Steps:

    • Characterization: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the low-boiling impurity.

    • Purification: Perform fractional distillation. The significant difference in boiling points between these impurities (propyl bromide: ~71°C; hexane: ~69°C) and your final product (~174°C) should allow for efficient separation.[1][2] Ensure you are using a fractionating column with sufficient theoretical plates for good separation.

Issue 2: My final product contains the starting ketone (2-methyl-4-heptanone).

  • Possible Cause: The initial Grignard reaction did not go to completion.

  • Troubleshooting Steps:

    • Fractional Distillation: The boiling point of 2-methyl-4-heptanone (~155°C) is relatively close to that of the final product (~174°C).[3] A highly efficient fractional distillation column may be required to achieve separation.

    • Column Chromatography: Since the ketone is more polar than the alkane, column chromatography on silica (B1680970) gel is an effective method for separation. Elute with a nonpolar solvent (e.g., hexane or petroleum ether); the desired alkane will elute first, followed by the ketone.

Issue 3: My product is contaminated with the intermediate alcohol (2-methyl-4-propyl-4-heptanol).

  • Possible Cause: Incomplete dehydration of the alcohol intermediate.

  • Troubleshooting Steps:

    • Column Chromatography: The alcohol is significantly more polar than the alkane product. Column chromatography on silica gel is the most effective method for its removal. The alkane will elute with a nonpolar solvent, while the alcohol will be retained on the column and can be eluted later with a more polar solvent if desired.

    • Fractional Distillation: The boiling point of the tertiary alcohol is expected to be higher than the final alkane product. Careful fractional distillation may be used to separate the lower-boiling alkane from the alcohol.

Issue 4: My product contains unreacted alkenes.

  • Possible Cause: The hydrogenation step was incomplete.

  • Troubleshooting Steps:

    • Re-run the Hydrogenation: Subject the impure product to the hydrogenation conditions again, possibly with fresh catalyst or for a longer reaction time, to ensure complete saturation of the double bonds.

    • Oxidative Workup: A dilute solution of potassium permanganate (B83412) can be used to react with the remaining alkenes. The resulting diols are much more polar and can be easily removed by extraction or column chromatography. This method should be used with caution as it may be difficult to remove all traces of the oxidation products.

Data Presentation

Table 1: Boiling Points of this compound and Potential Byproducts

CompoundRole in SynthesisMolecular FormulaBoiling Point (°C)
n-Propyl ChlorideStarting MaterialC₃H₇Cl~47
n-Propyl BromideStarting MaterialC₃H₇Br~71
HexaneGrignard ByproductC₆H₁₄~69
2-Methyl-4-heptanoneStarting MaterialC₈H₁₆O~155
2-Methyl-4-heptanolRelated AlcoholC₈H₁₈O~166
This compound Final Product C₁₁H₂₄ ~174
1-UndeceneRepresentative AlkeneC₁₁H₂₂~193
2-Methyl-4-propyl-4-heptanolIntermediateC₁₁H₂₄O>174 (estimated)

Note: The boiling point of 2-methyl-4-propyl-4-heptanol is estimated to be higher than the final alkane product due to the presence of the polar hydroxyl group capable of hydrogen bonding.

Experimental Protocols

Fractional Distillation for Removal of Low-Boiling Impurities

Principle: This method separates liquids based on differences in their boiling points. Components with lower boiling points will vaporize more readily and can be collected as the distillate.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks. Ensure all glassware is dry.

  • Sample Charging: Charge the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Slowly increase the temperature. The vapor temperature should hold steady at the boiling point of the first fraction (e.g., ~47°C for propyl chloride or ~69-71°C for hexane/propyl bromide). Collect this fraction in a separate receiving flask.

    • Once the first fraction has been distilled, the vapor temperature will rise. Discard any intermediate fraction where the temperature is not stable.

    • As the temperature approaches the boiling point of the desired product (~174°C), change to a clean receiving flask to collect the purified this compound.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask to avoid distilling to dryness.

Column Chromatography for Removal of Polar Impurities

Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (solvent). Nonpolar compounds will travel through the column more quickly than polar compounds.

Methodology:

  • Column Preparation:

    • Secure a chromatography column in a vertical position.

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane or petroleum ether).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the top of the silica gel run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the nonpolar eluting solvent.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the eluting solvent to the top of the column and begin collecting fractions.

    • The nonpolar this compound will travel down the column and elute first.

    • More polar impurities, such as 2-methyl-4-heptanone or 2-methyl-4-propyl-4-heptanol, will be retained on the silica gel.

  • Fraction Analysis:

    • Monitor the collected fractions using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or GC-MS, to determine which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow crude_product Crude Product (from Hydrogenation) distillation Fractional Distillation crude_product->distillation low_boiling Low-Boiling Impurities (Propyl Halide, Hexane) distillation->low_boiling Distillate high_boiling_product Product + High-Boiling Impurities distillation->high_boiling_product Residue chromatography Column Chromatography (Silica Gel) high_boiling_product->chromatography polar_impurities Polar Impurities (Ketone, Alcohol) chromatography->polar_impurities Retained pure_product Pure this compound chromatography->pure_product Eluted

Caption: Purification workflow for this compound.

References

Troubleshooting catalytic reforming processes for improved 2-Methyl-4-propylheptane yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in catalytic reforming experiments, with a specific focus on maximizing the yield of 2-Methyl-4-propylheptane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My this compound yield is consistently low, while the overall conversion of the parent alkane is high. What are the likely causes?

Answer: High conversion with low selectivity towards the desired isomer suggests that competing side reactions are dominating. The primary competing reactions in catalytic reforming are dehydrocyclization (forming aromatics) and hydrocracking (forming lighter alkanes).

To favor isomerization, you should investigate the following process parameters:

  • Reactor Temperature: High temperatures favor the endothermic dehydrogenation and dehydrocyclization reactions that produce aromatics, as well as cracking. Try decreasing the reactor temperature in increments. Isomerization is less temperature-sensitive than cracking and aromatization.

  • Reactor Pressure: Lower pressures favor the formation of aromatics and increase coke formation, while higher pressures can suppress coke formation and favor isomerization and hydrocracking. An optimal pressure must be found to balance these effects. Consider moderately increasing the reactor pressure.

  • Hydrogen/Hydrocarbon (H₂/HC) Molar Ratio: A low H₂/HC ratio can lead to increased coke deposition on the catalyst, blocking active sites. Conversely, a very high ratio can promote hydrocracking. Ensure your H₂/HC ratio is optimized, typically in the range of 2.0 to 6.0 for laboratory settings.

Question 2: I am observing a high yield of light hydrocarbons (methane, propane, butane). How can I minimize hydrocracking?

Answer: Excessive hydrocracking is a common issue that reduces the yield of C5+ products. This is often caused by:

  • High Reaction Temperature: As the most energy-intensive reaction, hydrocracking is significantly promoted by higher temperatures. Reducing the temperature is the most effective way to decrease unwanted cracking.

  • Catalyst Acidity: The acidic sites on the catalyst support (e.g., chlorinated alumina) are responsible for cracking reactions. If you are using a custom catalyst, its acidity might be too high. Ensure a proper balance between the metallic function (for dehydrogenation/hydrogenation) and the acid function (for isomerization).

  • Low Space Velocity: Allowing the reactants to have a longer residence time in the reactor (low space velocity) can lead to secondary reactions, including cracking of the desired isomers. Increasing the liquid hourly space velocity (LHSV) can help minimize these secondary reactions.

Question 3: My product stream contains a high concentration of aromatics (e.g., toluene, xylenes) instead of the desired isoparaffins. What adjustments should I make?

Answer: High aromatic yield indicates that dehydrocyclization and dehydrogenation reactions are predominant. To shift selectivity towards isomerization, consider the following adjustments:

  • Decrease Reaction Temperature: Aromatization is highly endothermic and is favored at higher temperatures (typically >490°C). Lowering the temperature will significantly reduce the rate of aromatization.

  • Increase Reactor Pressure: Higher operating pressures inhibit dehydrocyclization reactions, which involve a net production of hydrogen molecules, thereby shifting the equilibrium away from aromatics production.

  • Increase Space Velocity: Higher space velocities reduce the contact time, which can limit the extent of the sequential reactions that lead to aromatics (e.g., paraffin (B1166041) isomerization followed by dehydrocyclization).

Question 4: The catalyst activity appears to be decreasing rapidly over a single experimental run. What could be the cause and how can I mitigate it?

Answer: Rapid catalyst deactivation is typically caused by poisoning or coking.

  • Feedstock Purity: Impurities such as sulfur, nitrogen, and heavy metals in the feedstock can poison the noble metal (e.g., Platinum) on the catalyst, severely reducing its activity. It is critical to ensure the feedstock is properly hydrotreated to remove these contaminants to below 1 ppm.

  • Coke Formation: At high temperatures, hydrocarbons can deposit on the catalyst surface as coke, physically blocking the active sites. This is exacerbated by low hydrogen partial pressure and high temperatures. To mitigate this, ensure an adequate H₂/HC ratio and avoid excessively high reactor temperatures. If deactivation occurs, the catalyst will require regeneration.

  • Sintering: At very high temperatures, the metal particles on the catalyst can agglomerate (sinter), which reduces the active surface area. This is often irreversible. Adhering to the catalyst's recommended operating temperature range is crucial.

Process Parameter Influence on Product Yield

The following table summarizes the general effects of key process variables on the main reaction types in catalytic reforming. The goal for maximizing this compound is to enhance isomerization while suppressing aromatization and hydrocracking.

Process ParameterEffect on IsomerizationEffect on Aromatization (Undesired)Effect on Hydrocracking (Undesired)Recommendation for this compound Yield
Temperature Moderate IncreaseStrong Increase Strong Increase Operate at the lower end of the typical reforming range (e.g., 450-490°C).
Pressure Favored at Higher PressureInhibited at Higher PressureFavored at Higher PressureUse a moderate pressure to inhibit aromatization without excessive hydrocracking.
Space Velocity Decreases at High VelocityDecreases at High VelocityDecreases at High VelocityOptimize for sufficient contact time for isomerization but not long enough for side reactions.
H₂/HC Ratio Minor Direct EffectInhibited at Higher RatiosPromoted at Higher RatiosMaintain a ratio high enough to prevent coking but low enough to limit hydrocracking (e.g., 2.0-4.0).

Visual Troubleshooting and Process Logic

The following diagrams illustrate the logical workflow for troubleshooting and the interplay of process parameters.

TroubleshootingWorkflow start Low Yield of This compound check_params 1. Review Process Parameters start->check_params check_feed 2. Analyze Feedstock start->check_feed check_catalyst 3. Evaluate Catalyst start->check_catalyst temp Temperature Too High? check_params->temp pressure Pressure Too Low/High? check_params->pressure h2_ratio H2/HC Ratio Incorrect? check_params->h2_ratio lhsv Space Velocity Not Optimal? check_params->lhsv impurities Sulfur/Nitrogen Poisoning? check_feed->impurities composition Incorrect Precursor Content? check_feed->composition coking Coking/Fouling? check_catalyst->coking sintering Sintering (Irreversible)? check_catalyst->sintering acidity Acidity Too High? check_catalyst->acidity solution_temp Decrease Temperature temp->solution_temp Reduces cracking & aromatization solution_pressure Adjust Pressure pressure->solution_pressure Balances reactions solution_h2 Optimize H2/HC Ratio h2_ratio->solution_h2 Prevents coking solution_lhsv Adjust Flow Rate lhsv->solution_lhsv Controls residence time solution_feed Hydrotreat Feedstock impurities->solution_feed solution_catalyst Regenerate or Replace Catalyst coking->solution_catalyst sintering->solution_catalyst acidity->solution_catalyst Consider different catalyst ParameterInfluence Temp Temperature Aromatization Aromatization (Undesired) Temp->Aromatization + Cracking Hydrocracking (Undesired) Temp->Cracking + Pressure Pressure Pressure->Aromatization - Pressure->Cracking +/- LHSV Space Velocity (LHSV) Isomerization Isomerization (Desired) LHSV->Isomerization - LHSV->Aromatization - LHSV->Cracking - H2HC H2/HC Ratio H2HC->Aromatization - H2HC->Cracking + Yield High this compound Yield Isomerization->Yield Loss Yield Loss (Aromatics, Light Ends) Aromatization->Loss Cracking->Loss

Strategies for increasing the yield and purity of 2-Methyl-4-propylheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive strategies for increasing the yield and purity of 2-Methyl-4-propylheptane synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: A robust and widely applicable two-step method is the preferred synthetic route. This process involves:

  • Grignard Reaction: Synthesis of the tertiary alcohol intermediate, 2-methyl-4-propylheptan-4-ol, via a Grignard reaction.[1] This can be achieved through two primary pathways:

    • Route A: Reaction of isobutylmagnesium bromide with 4-heptanone (B92745).

    • Route B: Reaction of propylmagnesium bromide with 5-methyl-3-heptanone.[2]

  • Reduction of the Tertiary Alcohol: The direct reduction of the tertiary alcohol to the alkane is often challenging.[3] A more effective method involves the dehydration of the alcohol to form a mixture of alkenes (primarily 2-methyl-4-propylhept-3-ene and 2-methyl-4-propylhept-4-ene), followed by catalytic hydrogenation of the alkene mixture to yield the desired this compound.

Q2: What are the critical parameters to control for a successful Grignard reaction?

A2: The success of a Grignard reaction is highly dependent on maintaining anhydrous (dry) conditions, as Grignard reagents are highly reactive with water.[4][5] Key parameters to control include:

  • Anhydrous Reagents and Solvents: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[4][6]

  • Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide which can prevent the reaction from starting. Activation using iodine or 1,2-dibromoethane (B42909) is common.[6]

  • Temperature Control: The reaction is exothermic, and temperature should be controlled to prevent side reactions.[7]

Q3: How can I purify the final this compound product?

A3: Fractional distillation is the most suitable method for purifying this compound from non-volatile impurities and any remaining starting materials or byproducts with significantly different boiling points.[8][9][10][11] Given that the boiling point of this compound is approximately 174°C, vacuum distillation may be employed to reduce the boiling point and prevent potential decomposition.

Q4: How can the purity of the synthesized this compound be assessed?

A4: Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique for assessing the purity of the final product.[12][13][14] It allows for the separation of this compound from any isomers or impurities and provides their mass spectra for definitive identification.

Troubleshooting Guides

Grignard Reaction Troubleshooting

Q: My Grignard reaction is not initiating. What should I do?

A: Failure to initiate is a common problem, often due to a passivating magnesium oxide layer or the presence of moisture.[4]

  • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled anhydrous ether or THF.[4]

  • Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings.[6] The disappearance of the iodine color or the evolution of gas indicates activation. Gentle warming with a heat gun may also help initiate the reaction.[15]

  • Mechanical Agitation: Crushing the magnesium turnings with a dry glass rod can expose a fresh surface for reaction.[16]

Q: The yield of my Grignard reaction is low. What are the likely causes and solutions?

A: Low yields are often due to side reactions. The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide.

  • Wurtz Coupling: This side reaction can be minimized by the slow, dropwise addition of the alkyl halide solution to the suspension of magnesium turnings. This maintains a low concentration of the alkyl halide in the reaction mixture.[6]

  • Reaction with Water or Air: Ensure all reagents and equipment are scrupulously dry and that the reaction is carried out under an inert atmosphere to prevent the Grignard reagent from reacting with water or oxygen.[2][6]

Reduction Step Troubleshooting

Q: The dehydration of my tertiary alcohol is producing a complex mixture of alkenes. How can I control this?

A: Acid-catalyzed dehydration of 2-methyl-4-propylheptan-4-ol will likely produce a mixture of isomeric alkenes according to Zaitsev's and Hofmann's rules. For the subsequent hydrogenation step, a mixture of these alkenes is generally acceptable as they will all be reduced to the same alkane. The key is to ensure the dehydration goes to completion.

  • Reaction Conditions: Use a strong acid catalyst like sulfuric or phosphoric acid and gently heat the reaction mixture to distill the alkene products as they form.[17]

Q: My catalytic hydrogenation of the alkene is slow or incomplete. What could be the issue?

A: Incomplete hydrogenation can be due to catalyst deactivation or insufficient hydrogen pressure.

  • Catalyst Activity: Use a fresh, high-quality catalyst such as Palladium on carbon (Pd/C). Ensure the reaction solvent is free of impurities that could poison the catalyst.

  • Hydrogen Pressure: While atmospheric pressure hydrogenation can be effective, using a slightly elevated pressure of hydrogen can increase the reaction rate.

  • Reaction Time and Temperature: Ensure the reaction is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen. If the reaction is slow at room temperature, gentle warming may be necessary.

Data Presentation

Table 1: Representative Yields and Purity for the Synthesis of Highly Branched Alkanes

StepReactionReagentsConditionsTypical Yield (%)Typical Purity (%) (by GC-MS)
1Grignard ReactionIsobutylmagnesium bromide, 4-heptanoneAnhydrous THF, 0°C to rt75 - 85>95 (for 2-methyl-4-propylheptan-4-ol)
2aDehydration2-methyl-4-propylheptan-4-ol, H₂SO₄Heat80 - 90Mixture of alkenes
2bHydrogenationAlkene mixture, H₂, Pd/CEthanol (B145695), rt, 1 atm>95>98
3PurificationCrude this compoundFractional Distillation90 - 95>99

Note: The data presented are representative values for the synthesis of highly-branched alkanes and may vary depending on the specific experimental conditions and scale.[18][19][20]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-propylheptan-4-ol via Grignard Reaction

Objective: To synthesize the tertiary alcohol intermediate, 2-methyl-4-propylheptan-4-ol.

Materials:

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar. Cool the apparatus under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of 1-bromo-2-methylpropane in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. If the reaction does not start, gently warm the flask. Once initiated, add the remaining 1-bromo-2-methylpropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.[7][15]

  • Reaction with Ketone: Cool the Grignard reagent solution to 0°C in an ice bath. Dissolve 4-heptanone in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and stir at room temperature for 1 hour.[7]

  • Work-up: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[21]

  • Isolation: Filter off the drying agent and remove the solvent by rotary evaporation to yield crude 2-methyl-4-propylheptan-4-ol.

Protocol 2: Synthesis of this compound via Dehydration and Hydrogenation

Objective: To convert 2-methyl-4-propylheptan-4-ol to this compound.

Materials:

  • Crude 2-methyl-4-propylheptan-4-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate solution

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dehydration: Place the crude 2-methyl-4-propylheptan-4-ol in a round-bottom flask equipped for distillation. Add a few drops of concentrated sulfuric acid. Gently heat the mixture. The alkene products will distill as they are formed. Collect the distillate.[17]

  • Work-up of Alkene: Wash the collected distillate with sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride.

  • Hydrogenation: Dissolve the dried alkene mixture in ethanol in a suitable hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Seal the vessel, evacuate the air, and introduce hydrogen gas (a balloon filled with hydrogen is suitable for small-scale reactions). Stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the ethanol by distillation to yield crude this compound.

Protocol 3: Purification by Fractional Distillation

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Fractionating column

  • Distillation apparatus

Procedure:

  • Setup: Assemble a fractional distillation apparatus. Place the crude this compound in the distillation flask.

  • Distillation: Slowly heat the distillation flask. Discard the initial fraction that distills at a lower temperature. Collect the fraction that distills at the boiling point of this compound (approximately 174°C).[22][23]

  • Analysis: Analyze the collected fraction by GC-MS to confirm its purity.[13]

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction cluster_step3 Step 3: Purification reagents1 Isobutyl Bromide + Mg grignard Isobutylmagnesium Bromide reagents1->grignard in Anhydrous Ether alkoxide Magnesium Alkoxide Intermediate grignard->alkoxide ketone 4-Heptanone ketone->alkoxide workup1 Aqueous NH4Cl Work-up alkoxide->workup1 alcohol 2-Methyl-4-propylheptan-4-ol workup1->alcohol dehydration Dehydration (H2SO4, Heat) alcohol->dehydration alkene Alkene Mixture dehydration->alkene hydrogenation Hydrogenation (H2, Pd/C) alkene->hydrogenation alkane Crude this compound hydrogenation->alkane distillation Fractional Distillation alkane->distillation pure_alkane Pure this compound distillation->pure_alkane

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_grignard start Low Yield or No Product in Grignard Step q1 Did the reaction initiate? (Color change, bubbling, heat) start->q1 sol1 Problem: No Initiation - Activate Mg (Iodine, heat). - Ensure anhydrous conditions. - Crush Mg turnings. q1->sol1 No q2 Was Wurtz coupling product (e.g., 2,5-dimethylhexane) detected by GC-MS? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Problem: Wurtz Coupling - Add alkyl halide slowly. - Maintain dilute conditions. q2->sol2 Yes sol3 Problem: Other Issues - Check ketone purity. - Ensure complete reaction time. - Verify reagent stoichiometry. q2->sol3 No ans2_yes Yes ans2_no No

Caption: Troubleshooting decision tree for the Grignard reaction step.

References

Overcoming matrix effects in the analysis of 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyl-4-propylheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides solutions to common problems encountered during the analysis of this compound, with a focus on mitigating matrix effects.

Question: I am observing poor reproducibility and accuracy in my quantification of this compound. Could this be due to matrix effects?

Answer: Yes, poor reproducibility and accuracy are classic signs of matrix effects. Matrix effects occur when other components in your sample (the matrix) interfere with the analysis of the target analyte, in this case, this compound. This interference can either suppress or enhance the signal, leading to inaccurate results.

To confirm if you are experiencing matrix effects, you can perform a post-extraction spike experiment. This involves comparing the signal response of a known amount of this compound spiked into a blank matrix extract versus the response in a clean solvent. A significant difference in the signal indicates the presence of matrix effects.

Question: My analyte signal for this compound is significantly lower than expected (signal suppression). How can I troubleshoot this?

Answer: Signal suppression is a common matrix effect. Here is a step-by-step guide to address this issue:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][2][3]

    • For biological matrices (e.g., blood, plasma): Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate this compound from proteins, salts, and phospholipids.[2][3]

    • For environmental matrices (e.g., soil, water): Techniques like purge and trap or headspace analysis are effective for volatile compounds like this compound and can help separate it from non-volatile matrix components.

  • Sample Dilution: A simple yet effective method to reduce the concentration of interfering matrix components is to dilute the sample.[4][5] However, be mindful that this will also dilute your analyte, which could be a limitation if the initial concentration is low.

  • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[2] This helps to ensure that the standards and samples are affected by the matrix in the same way, improving the accuracy of quantification.

  • Employ an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended.[6] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Since it behaves similarly to the analyte during sample preparation and analysis, it can effectively compensate for signal suppression.

Question: I am seeing an unexpectedly high signal for this compound (signal enhancement). What should I do?

Answer: Signal enhancement, though less common than suppression, can also lead to inaccurate quantification. The troubleshooting steps are similar to those for signal suppression:

  • Improve Sample Cleanup: Enhanced sample preparation using techniques like SPE or LLE is crucial to remove the components causing the signal enhancement.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the co-eluting matrix components that may be causing the enhancement. This can involve changing the column, mobile phase, or temperature gradient.

  • Matrix-Matched Calibration and Internal Standards: As with signal suppression, using matrix-matched calibration curves and a stable isotope-labeled internal standard will help to compensate for the enhancement effect and improve the reliability of your results.

Frequently Asked Questions (FAQs)

What is a matrix effect?

A matrix effect is the influence of a sample's components, other than the analyte of interest, on the analytical measurement.[7] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analytical signal, affecting the accuracy and precision of the results.[8][9] The combined effect of all components of the sample other than the analyte on the measurement of the quantity is known as the matrix effect.[7]

What are the common causes of matrix effects in the analysis of volatile compounds like this compound?

For volatile compounds, matrix effects in Gas Chromatography-Mass Spectrometry (GC-MS) can arise from several sources:

  • Non-volatile residue in the injector port: Co-injected non-volatile matrix components can accumulate in the GC inlet, creating active sites that can trap or degrade the analyte.[10]

  • Co-eluting compounds: Other volatile or semi-volatile compounds in the matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer.

  • Matrix-induced signal enhancement: In some cases, matrix components can "shield" the analyte from active sites in the GC system, leading to an enhanced signal.[10]

How can I choose the best sample preparation technique to minimize matrix effects?

The choice of sample preparation technique depends on the complexity of your matrix and the physicochemical properties of this compound.

Sample Preparation TechniquePrincipleBest ForProsCons
Headspace Analysis (HS) Volatilization of the analyte from the sample matrix into the headspace of a sealed vial, followed by injection of the headspace gas.Solid and liquid samples with volatile analytes.Simple, automated, and avoids injection of non-volatile matrix components.Sensitive to matrix modifications (e.g., salting out).
Purge and Trap (P&T) The analyte is purged from a water sample with an inert gas and trapped on an adsorbent. The trap is then heated to desorb the analyte into the GC.Water samples.Excellent for concentrating volatile organic compounds from water.More complex instrumentation.
Solid-Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analyte adsorbs to the fiber and is then desorbed in the GC inlet.Liquid and solid samples.Solvent-free, simple, and can be automated.[5]Fiber lifetime can be limited; matrix can affect partitioning.
Solid-Phase Extraction (SPE) The sample is passed through a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a solvent.Complex liquid samples (e.g., biological fluids).Provides excellent sample cleanup and concentration.Can be more time-consuming and requires method development.
Liquid-Liquid Extraction (LLE) The analyte is partitioned from the sample matrix into an immiscible solvent.Liquid samples.Simple and effective for separating analytes based on their solubility.Can be labor-intensive and uses significant amounts of organic solvents.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the Analysis of this compound in Water

  • Sample Preparation:

    • Place 5 mL of the water sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (to increase the partitioning of the analyte into the headspace).

    • If using an internal standard, spike the sample with the appropriate volume of the internal standard solution.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • HS-GC-MS Parameters (Example):

    • Headspace Autosampler:

      • Incubation Temperature: 80°C

      • Incubation Time: 15 minutes

      • Syringe Temperature: 90°C

      • Injection Volume: 1 mL

    • Gas Chromatograph:

      • Inlet Temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Oven Program: 40°C (hold for 2 min), ramp to 200°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Full Scan (m/z 40-300) or Selected Ion Monitoring (SIM) for target ions of this compound.

Visualizations

Troubleshooting_Matrix_Effects start Inaccurate Quantification of This compound check_me Suspect Matrix Effects? start->check_me path_suppression Signal Suppression check_me->path_suppression  Yes, signal is low path_enhancement Signal Enhancement check_me->path_enhancement  Yes, signal is high sol_prep Optimize Sample Preparation (SPE, LLE, Headspace) path_suppression->sol_prep sol_dilute Dilute Sample path_suppression->sol_dilute sol_cal Use Matrix-Matched Calibration path_suppression->sol_cal sol_is Use Stable Isotope-Labeled Internal Standard path_suppression->sol_is path_enhancement->sol_prep path_enhancement->sol_cal path_enhancement->sol_is

Caption: A troubleshooting workflow for addressing matrix effects in the analysis of this compound.

References

Improving the resolution of 2-Methyl-4-propylheptane from co-eluting compounds in GC

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Resolving 2-Methyl-4-propylheptane from Co-eluting Compounds

This guide provides systematic troubleshooting strategies for improving the chromatographic resolution of this compound from co-eluting compounds.

Problem: Poor resolution or co-elution of this compound with other components in the sample matrix.

Initial Assessment Workflow

cluster_0 Initial Assessment cluster_1 Troubleshooting Paths cluster_2 Method Optimization Steps cluster_3 System Maintenance Steps start Observe Co-elution of This compound check_peak_shape Assess Peak Shape (Tailing, Fronting, Broadening) start->check_peak_shape check_system Review System Suitability Data (e.g., resolution of standards) check_peak_shape->check_system method_optimization Method Optimization check_system->method_optimization System OK system_maintenance System Maintenance check_system->system_maintenance System Fails optimize_temp Optimize Temperature Program method_optimization->optimize_temp clean_injector Clean/Replace Injector Liner system_maintenance->clean_injector change_column Select Alternative Column optimize_temp->change_column end Resolution Improved optimize_temp->end adjust_flow Adjust Carrier Gas Flow Rate change_column->adjust_flow change_column->end adjust_flow->end check_leaks Check for Leaks clean_injector->check_leaks clean_injector->end trim_column Trim Column Inlet check_leaks->trim_column check_leaks->end trim_column->end

Caption: Troubleshooting workflow for addressing co-elution issues.

Question 1: My this compound peak is not fully separated from a neighboring peak. What is the first parameter I should adjust?

Answer: The first and often most effective parameter to adjust is the oven temperature program. Modifying the temperature ramp rate can significantly impact the separation of closely eluting compounds.

  • Strategy: Decrease the temperature ramp rate. A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can enhance resolution. For example, if your current ramp rate is 20°C/min, try reducing it to 10°C/min or 5°C/min in the temperature range where this compound elutes.

  • Rationale: Branched alkanes like this compound have boiling points very close to other structurally similar hydrocarbons. A slower temperature ramp allows for more effective partitioning between the mobile and stationary phases, leading to better separation.

Question 2: I've optimized the temperature program, but the resolution is still not satisfactory. What should I try next?

Answer: If temperature optimization is insufficient, the next critical parameter to consider is the GC column's stationary phase. The choice of stationary phase is the most significant factor influencing selectivity.

  • Strategy: Select a column with a different stationary phase polarity. While a non-polar stationary phase is typically the first choice for alkane analysis, subtle differences in selectivity can be achieved with a mid-polarity phase.

  • Rationale: this compound is a non-polar compound, and its elution is primarily governed by its boiling point on a non-polar column. However, co-eluting compounds might have different polarities. A stationary phase with a different selectivity can alter the elution order and improve separation. For complex hydrocarbon mixtures, highly selective phases like liquid crystalline stationary phases have been shown to be effective in separating isomers.[1]

Question 3: Can the carrier gas flow rate affect the resolution of this compound?

Answer: Yes, the carrier gas flow rate, or more accurately, the linear velocity, has a direct impact on column efficiency and, consequently, on resolution.

  • Strategy: Ensure you are operating at the optimal linear velocity for your carrier gas (Helium, Hydrogen, or Nitrogen) and column dimensions. You can determine the optimal flow rate by performing a van Deemter plot analysis or by consulting the column manufacturer's recommendations.

  • Rationale: Operating at the optimal linear velocity minimizes band broadening and maximizes the number of theoretical plates, leading to sharper peaks and better resolution. Deviating significantly from the optimum can lead to broader peaks and increased co-elution.

Question 4: All the peaks in my chromatogram, including this compound, are broad and poorly resolved. What does this indicate?

Answer: Widespread peak broadening and poor resolution across the entire chromatogram often point to a system-level issue rather than a problem specific to the method's selectivity.

  • Troubleshooting Steps:

    • Injector Maintenance: A contaminated or active injector liner is a common cause of peak tailing and broadening. Clean or replace the injector liner and septum.

    • Column Installation: Ensure the column is installed correctly in the injector and detector, with the appropriate insertion distances. An improper installation can lead to dead volume and peak distortion.

    • Leaks: Check for leaks at all fittings, especially at the injector and column connections, using an electronic leak detector. Leaks can cause a loss of carrier gas flow and poor chromatographic performance.

    • Column Contamination: If the column has been in use for a long time, the inlet may be contaminated. Trimming a small section (e.g., 10-15 cm) from the column inlet can often restore performance.

Frequently Asked Questions (FAQs)

Q1: What types of compounds are likely to co-elute with this compound?

A1: Due to its non-polar nature and specific boiling point, this compound is likely to co-elute with other C10 to C12 hydrocarbons, particularly other branched alkanes and cycloalkanes with similar boiling points. It has been observed that methyl-branched alkanes can have overlapping elution times with n-alkanes that differ by one or even two carbons in chain length.[2]

Q2: How do I choose the right GC column for separating branched alkanes like this compound?

A2: For general hydrocarbon analysis, a non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), is a good starting point. These columns separate compounds primarily based on their boiling points. For challenging separations of isomers, a column with a different selectivity, such as a mid-polarity or even a liquid crystalline phase, may be necessary to resolve structurally similar compounds.[1]

Q3: What are typical starting GC parameters for the analysis of C11 hydrocarbons?

A3: A good starting point for method development is outlined in the table below. These parameters may need to be optimized for your specific application and instrument.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., HP-5ms)Provides good resolution for a wide range of hydrocarbons.
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.5 mL/minInert gases that provide good chromatographic efficiency.
Injection Mode Split (e.g., 50:1)For samples with sufficient concentration to avoid column overload.
Injector Temp. 250 °CEnsures rapid vaporization of the sample.
Oven Program Initial: 40°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 minProvides good separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is robust for hydrocarbon quantification. MS provides identification.
Detector Temp. 280 °C (FID)Prevents condensation of analytes.

Q4: How can I confirm the identity of the peak I believe to be this compound?

A4: The most reliable method for peak identification is to use a mass spectrometer (MS) detector and compare the obtained mass spectrum with a reference library (e.g., NIST). Alternatively, you can inject a certified reference standard of this compound under the same chromatographic conditions and compare the retention times.

Experimental Protocols

Protocol 1: GC Method Optimization for Resolution of this compound

  • Initial Analysis:

    • Prepare a standard solution of your sample containing this compound in a suitable solvent (e.g., hexane).

    • Inject the sample using the initial GC parameters listed in the FAQ table.

    • Identify the peak corresponding to this compound and any co-eluting peaks.

  • Temperature Program Optimization:

    • If co-elution is observed, reduce the oven temperature ramp rate by half (e.g., from 10°C/min to 5°C/min).

    • Inject the sample again and assess the resolution between the peaks of interest.

    • If necessary, further reduce the ramp rate or introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.

  • Column Selection (if necessary):

    • If temperature optimization does not provide baseline resolution, switch to a GC column with a different stationary phase (e.g., a mid-polarity phase like a 50% phenyl-methylpolysiloxane).

    • Condition the new column according to the manufacturer's instructions.

    • Repeat the analysis using the optimized temperature program.

Logical Relationship of GC Parameters for Resolution

cluster_0 Primary Factors cluster_1 Adjustable Parameters selectivity Selectivity (α) Stationary Phase Chemistry resolution Peak Resolution (Rs) selectivity->resolution Major Impact efficiency Efficiency (N) Column Dimensions, Flow Rate efficiency->resolution Moderate Impact retention Retention (k) Temperature, Film Thickness retention->resolution Moderate Impact column_choice Change Column column_choice->selectivity temp_program Modify Temperature Program temp_program->retention flow_rate Adjust Flow Rate flow_rate->efficiency

Caption: Relationship between GC parameters and chromatographic resolution.

References

Addressing fragmentation pattern similarities of branched alkane isomers in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mass spectrometry to analyze branched alkane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak weak or absent in the mass spectrum of a highly branched alkane?

A1: The molecular ion peak in branched alkanes is often significantly less abundant or even absent compared to their linear isomers.[1][2][3][4] This is due to the high instability of the initial molecular ion. The presence of branching creates energetically favorable pathways for fragmentation. Cleavage at a branching point leads to the formation of more stable secondary (2°) and tertiary (3°) carbocations, which is a much faster process than the detection of the intact molecular ion.[1][4] The greater the branching, the more stable the potential carbocation fragments, and thus the lower the abundance of the molecular ion.[5]

Q2: What are the characteristic fragmentation patterns that help distinguish branched alkane isomers from linear alkanes?

A2: Linear and branched alkanes exhibit distinct fragmentation patterns:

  • Linear Alkanes: Show a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the sequential loss of CH₂ groups.[1] The most abundant fragments are typically C₃ and C₄ carbocations.[1] The overall intensity of the fragment clusters tends to decrease smoothly as the fragment size increases.[3]

  • Branched Alkanes: Fragmentation is dominated by cleavage at the branching point to form the most stable carbocation.[1][2][4][6] This results in a base peak or very intense peaks corresponding to the mass of this stable carbocation. The smooth, decaying pattern seen in linear alkanes is absent.[3][7] The largest substituent at a branch is often readily eliminated as a radical.[2]

Q3: How can I differentiate between isomers with the same branching, such as 2-methylpentane (B89812) and 3-methylpentane (B165638)?

A3: While both are branched hexanes and share the same molecular weight (86.18 g/mol ), their fragmentation patterns differ due to the position of the methyl group, which influences the stability of the resulting carbocations.

  • 2-Methylpentane: Cleavage at the C2-C3 bond is favored, leading to the loss of a propyl radical to form a stable secondary carbocation at m/z 43 ([C₃H₇]⁺), which is often the base peak.[8] Another significant fragment can be observed at m/z 71, resulting from the loss of a methyl group.[8]

  • 3-Methylpentane: Preferential cleavage occurs at the C3-C4 bond, leading to the loss of an ethyl radical to form a stable secondary carbocation at m/z 57 ([C₄H₉]⁺), which is typically the base peak.[9][10]

A comparison of the most abundant ions can help distinguish them.

Troubleshooting Guides

Issue 1: I am having trouble identifying the molecular ion peak for my branched alkane sample.

  • Problem: The molecular ion is not observed or is of very low intensity.

  • Cause: Highly branched alkanes readily fragment, leading to a very low abundance of the molecular ion.[1][3]

  • Solution:

    • Use a "soft" ionization technique: Instead of Electron Ionization (EI), which is a "hard" technique causing extensive fragmentation, consider using Chemical Ionization (CI) or Atmospheric Pressure Chemical Ionization (APCI).[1] These methods are gentler and produce a more abundant protonated molecule peak ([M+H]⁺) or adduct ion, which can confirm the molecular weight.[1]

    • Careful data analysis: Even if very small, a peak at the expected molecular weight that follows the nitrogen rule (for organic compounds) might be the molecular ion. Look for illogical neutral losses from this peak; losses between 3 and 14 amu are uncommon and may indicate it's not the molecular ion.[7]

Issue 2: The mass spectrum is complex, and I cannot confidently assign the structure of an unknown branched alkane.

  • Problem: Multiple intense peaks make it difficult to pinpoint the branching location.

  • Cause: Branched alkanes can produce a large number of fragments due to multiple possible cleavage pathways.[2] Hydrogen rearrangements can also lead to additional peaks, further complicating the spectrum.[3][7]

  • Solution:

    • Identify the base peak: The base peak often corresponds to the most stable carbocation formed by cleavage at a branching point.[1] Determine the structure of this ion.

    • Look for characteristic losses: Identify the neutral fragments that would be lost from the molecular ion to form the major observed fragment ions. The loss of larger alkyl groups from a branching point is often favored.[3]

    • Compare with a spectral library: Utilize a mass spectral database, such as the NIST/EPA/NIH Mass Spectral Library, to compare the acquired spectrum with reference spectra of known compounds.[1]

    • Use retention time data: If using GC-MS, the gas chromatography retention time provides an additional piece of information that can help distinguish between isomers.

Issue 3: I am observing no peaks or very poor signal intensity in my mass spectrum.

  • Problem: The instrument is not detecting the analyte.

  • Cause: This can be due to a variety of issues, from sample preparation to instrument malfunction.[11][12]

  • Solution:

    • Check Sample Preparation: Ensure the sample is properly prepared and at an appropriate concentration.[11][12] For GC-MS, the sample must be sufficiently volatile.

    • Verify Instrument Parameters: Confirm that the mass spectrometer is properly tuned and calibrated.[12] Check the ionization source, mass analyzer, and detector settings.

    • Inspect for Leaks: Air leaks in the system can significantly reduce sensitivity.[11] Check all fittings and connections, especially after changing a column or gas cylinder. The presence of ions at m/z 18, 28, and 32 can indicate an air leak.[13]

    • Confirm Sample Introduction: Ensure the autosampler and syringe are functioning correctly and that the sample is being introduced into the instrument.[11] Check for any clogs in the system.[14]

Data Presentation

Table 1: Key Fragment Ions for Hexane (B92381) Isomers (C₆H₁₄)

CompoundMolecular Ion (m/z 86)Base Peak (m/z)Other Prominent Fragment Ions (m/z)
n-HexanePresent, low intensity5743, 29
2-MethylpentaneVery low intensity or absent4371, 42, 57
3-MethylpentaneVery low intensity or absent5741, 56, 29

Data compiled from various sources, including NIST Chemistry WebBook and other cited literature.[1][8][10]

Experimental Protocols

Standardized Protocol for GC-MS Analysis of Volatile Alkanes

This protocol outlines a general procedure for the analysis of volatile alkanes using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation

    • Dilution: For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a high-purity, volatile solvent such as hexane or dichloromethane.[1] Solid samples should be dissolved in a suitable volatile solvent.

    • Vialing: Transfer the diluted sample into a 2 mL autosampler vial equipped with a screw cap and a PTFE/silicone septum.[1]

  • Instrumentation (Example Configuration)

    • Gas Chromatograph: Agilent 7890B GC or equivalent.[1]

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Method Parameters

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

  • MS Method Parameters

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 35-400[1]

    • Solvent Delay: 3 minutes

  • Data Analysis

    • Acquire and process mass spectra using the instrument's data system.

    • Identify compounds by comparing the acquired mass spectra and retention times with those in a reference spectral library (e.g., NIST).[1]

Visualizations

Fragmentation_Pathways General Fragmentation of Branched Alkanes M Branched Alkane Molecular Ion (M+•) Frag1 More Stable Carbocation (e.g., 3° or 2°) [Base Peak] M->Frag1 Favored Cleavage at Branch Point Frag2 Less Stable Carbocation M->Frag2 Less Favored Cleavage Rad1 Larger Alkyl Radical (Neutral Loss) Rad2 Smaller Alkyl Radical (Neutral Loss) GCMS_Workflow GC-MS Experimental Workflow for Alkane Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Alkane Sample Dilution Dilution in Volatile Solvent Sample->Dilution Vialing Transfer to Autosampler Vial Dilution->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Comparison (NIST) DataAcquisition->LibrarySearch Identification Compound Identification LibrarySearch->Identification Troubleshooting_Logic Troubleshooting: Weak or Absent Molecular Ion Start Problem: Weak/Absent M+• CheckBranching Is the alkane highly branched? Start->CheckBranching UseSoftIonization Solution: Use soft ionization (CI, APCI) CheckBranching->UseSoftIonization Yes CheckInstrument Is the instrument properly tuned? CheckBranching->CheckInstrument No ReRun Re-run Sample UseSoftIonization->ReRun TuneCalibrate Action: Tune and Calibrate Mass Spectrometer CheckInstrument->TuneCalibrate No ConsultExpert Consult Senior Staff or Manufacturer CheckInstrument->ConsultExpert Yes TuneCalibrate->ReRun

References

Minimizing thermal degradation of 2-Methyl-4-propylheptane during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 2-Methyl-4-propylheptane

Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation during Gas Chromatography (GC) analysis. High-molecular-weight and branched alkanes can be susceptible to thermal decomposition, which may lead to inaccurate quantification and misinterpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during Gas Chromatography (GC) analysis?

A1: The thermal degradation of this compound in a GC system is primarily caused by two factors:

  • High Inlet Temperatures: Conventional vaporizing inlets (split/splitless) set to excessively high temperatures can cause the carbon-carbon bonds in the alkane to break, a process known as pyrolysis. This leads to the formation of smaller, more volatile hydrocarbon fragments that appear as extraneous peaks in the chromatogram.

  • Active Sites: Catalytic activity within the GC inlet or on the analytical column can promote degradation at temperatures lower than those required for purely thermal cracking.[1] These active sites can be present on poorly deactivated glass liners, glass wool, exposed metal surfaces in the inlet, or contaminated sections of the column.[1]

Q2: How can I identify if my this compound sample is degrading during analysis?

A2: Thermal degradation typically manifests in your chromatogram in several ways:

  • Appearance of Unexpected Peaks: You may observe a series of smaller, sharp peaks eluting before the main peak of this compound. In mass spectrometry, these often correspond to smaller alkane and alkene fragments.

  • Peak Tailing or Broadening: The peak for this compound may appear asymmetrical or broader than expected, which can be a sign of on-column degradation.

  • Poor Reproducibility: Inconsistent peak areas or retention times for your target analyte across multiple injections can indicate degradation issues.

  • Low Analyte Recovery: The quantified amount of this compound may be significantly lower than expected.

Q3: What is the recommended injection technique to minimize thermal degradation?

A3: The choice of injection technique is a critical factor in preventing thermal degradation.

  • Cool On-Column (COC) Injection: This is often the best method for thermally sensitive compounds as it deposits the sample directly onto the column at a low temperature, eliminating the hot inlet as a source of decomposition.[1]

  • Programmed Temperature Vaporization (PTV): A PTV inlet offers a good alternative by allowing for sample injection at a low initial temperature, followed by a rapid temperature ramp to transfer the analytes to the column.[2] This minimizes the time the analyte is exposed to high temperatures.[2]

Q4: Can derivatization help in preventing the thermal degradation of this compound?

A4: For alkanes like this compound, derivatization is generally not necessary or effective for preventing thermal degradation. Derivatization is more commonly used for compounds with active functional groups (e.g., -OH, -NH2, -COOH) to increase their volatility and thermal stability.[2] The focus for alkanes should be on optimizing the GC conditions.

Q5: How should I store samples of this compound to prevent degradation?

A5: To prevent degradation during storage, samples should be stored at low temperatures (e.g., -20°C) in tightly sealed vials to protect them from light and air.[2] It is also advisable to minimize the storage time before analysis.[2]

Troubleshooting Guides

Issue 1: Presence of Multiple Small Peaks Before the Main Analyte Peak

This is a classic sign of thermal degradation in the GC inlet.

Possible Cause Troubleshooting Steps
Inlet temperature is too high. 1. Reduce the inlet temperature in increments of 20-25°C and re-analyze the sample. 2. A starting point for the inlet temperature could be slightly above the boiling point of this compound (~174°C).
Active sites in the inlet liner. 1. Replace the inlet liner with a new, deactivated liner. 2. Consider using a liner with a taper at the bottom to minimize contact between the sample and hot metal surfaces.
Use of glass wool in the liner. Remove the glass wool, as it can have active sites that promote degradation. If packing is needed, use deactivated glass wool.
Incorrect injection technique. If available, switch to a Cool On-Column or PTV inlet to reduce thermal stress on the analyte.[1]
Issue 2: Poor Peak Shape (Tailing or Broadening) for this compound
Possible Cause Troubleshooting Steps
Column contamination. 1. Trim the front end of the column (e.g., 10-20 cm) to remove any non-volatile residues or active sites.[3] 2. Use a guard column to protect the analytical column from contamination.[3]
Column degradation. If the column has been used extensively at high temperatures, the stationary phase may be damaged.[3] Consider replacing the column.
Incompatible solvent. Ensure the sample solvent is compatible with the stationary phase of the column.
On-column thermal degradation. Lower the temperature program ramp rate or the final oven temperature to reduce thermal stress within the column.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for Analysis of this compound

This protocol is designed to minimize thermal degradation.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • PTV or Cool On-Column Inlet is recommended.

GC Conditions:

Parameter Recommended Setting Rationale
GC Column Non-polar column, e.g., DB-5ms or equivalent (5% Phenyl-methylpolysiloxane)[4]Alkanes are well-separated on non-polar stationary phases based on boiling point.[4]
Column Dimensions 30 m length, 0.25 mm I.D., 0.25 µm film thicknessStandard dimensions providing good resolution.
Carrier Gas HeliumInert carrier gas, common for GC-MS.[5]
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimal for capillary columns.
Inlet Temperature PTV: Start at 50°C, ramp at 600°C/min to 200°C. Split/Splitless: Start at 180-200°C.Minimizes residence time at high temperatures.[6]
Injection Volume 1 µLStandard injection volume.
Oven Program Initial: 40°C, hold for 2 min. Ramp: 10°C/min to 200°C, hold for 5 min.Gradual temperature increase to ensure good separation without excessive thermal stress.
Transfer Line Temp 250°CEnsures efficient transfer to the MS without being excessively high.

MS Conditions:

Parameter Recommended Setting
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/sec

Visualizations

GC_Troubleshooting_Workflow Troubleshooting Workflow for Thermal Degradation start Analysis of this compound issue Observe Unexpected Peaks or Poor Peak Shape? start->issue check_inlet Check Inlet Conditions issue->check_inlet Yes solution Problem Resolved issue->solution No lower_temp Lower Inlet Temperature (20-25°C increments) check_inlet->lower_temp check_liner Inspect/Replace Inlet Liner check_inlet->check_liner use_coc_ptv Use Cool On-Column or PTV Inlet check_inlet->use_coc_ptv check_column Check Column Integrity check_inlet->check_column lower_temp->issue Re-analyze check_liner->issue Re-analyze use_coc_ptv->issue Re-analyze trim_column Trim Front of Column (10-20 cm) check_column->trim_column replace_column Replace Column check_column->replace_column optimize_oven Optimize Oven Program check_column->optimize_oven trim_column->issue Re-analyze replace_column->issue Re-analyze optimize_oven->issue Re-analyze

Caption: Troubleshooting workflow for thermal degradation issues.

Injection_Technique_Logic Logic for Selecting Injection Technique start Analyte: this compound (Thermally Labile Potential) coc_avail Cool On-Column (COC) Inlet Available? start->coc_avail use_coc Use COC Injection (Highest Priority) coc_avail->use_coc Yes ptv_avail PTV Inlet Available? coc_avail->ptv_avail No use_ptv Use PTV Injection (Second Priority) ptv_avail->use_ptv Yes use_splitless Use Optimized Split/Splitless Injection (Lower Inlet Temp, Fast Oven Ramp) ptv_avail->use_splitless No

References

Enhancing the efficiency of extraction methods for 2-Methyl-4-propylheptane from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Extraction of 2-Methyl-4-propylheptane

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the efficiency of extraction methods for this compound from environmental samples.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound.

Q1: Why am I observing low or no recovery of this compound in my results?

A1: Low recovery is a common issue when analyzing volatile organic compounds (VOCs). The cause can be multifaceted, originating from sample collection, preparation, or the analytical instrumentation.

  • Sample Handling: Due to its volatility, this compound can be lost during sample collection and storage. Ensure samples are collected in airtight containers with minimal headspace and stored at low temperatures (e.g., 4°C) to prevent volatilization.[1]

  • Extraction Inefficiency: The chosen extraction method may not be optimal. Key parameters for methods like Solid-Phase Microextraction (SPME) include fiber coating, extraction time, and temperature, all of which need to be optimized. For purge and trap systems, inefficient purging or analyte breakthrough can lead to losses.[2][3]

  • Analyte Degradation: Although alkanes are generally stable, certain matrix components or high temperatures in the GC inlet can potentially cause degradation.[2]

  • Instrumental Issues: Check for leaks in the GC-MS system, ensure proper calibration, and verify that the detector is functioning correctly. Loss of sensitivity can be a key factor.[2]

Q2: My chromatograms show contaminant peaks that interfere with the analysis. What are the likely sources?

A2: Contamination is a frequent challenge that can obscure results and lead to inaccurate quantification.

  • Solvents and Reagents: Always use high-purity solvents and reagents. Running a "solvent blank" before your sample can help identify any contamination originating from your solvents.[4]

  • Sample Containers: Contaminants can leach from container walls or caps. Septa from sample vials are a known source of contamination; using low-bleed septa is recommended.[4]

  • Laboratory Environment: The air in the laboratory can contain various VOCs. It is crucial to minimize the exposure of samples and extraction media to the lab atmosphere.[4]

  • Carryover: Trace amounts from a previous, more concentrated sample can contaminate subsequent analyses. Ensure the SPME fiber is properly conditioned between runs or that the purge and trap system is adequately baked out.[2][4]

Q3: I am experiencing poor reproducibility and inconsistent retention times for this compound.

A3: Poor reproducibility can invalidate your results. Inconsistent retention times make peak identification difficult and unreliable.

  • Inconsistent Sample Preparation: The entire sample preparation process, from weighing the sample to adding internal standards, must be performed consistently for every sample.[5]

  • Matrix Effects: The sample matrix (the other components in the sample besides the analyte) can interfere with the extraction and analysis, affecting accuracy and reproducibility.[6] Using matrix-matched standards or the standard addition method can help mitigate these effects.

  • GC Column and Conditions: Routine maintenance, such as trimming the GC column, or changes in carrier gas flow rate or temperature program can cause retention times to shift.[7] It is crucial to use a retention index locking method or consistently run a standard mix (e.g., n-alkanes) to normalize retention times.[3]

  • Autosampler Issues: For automated systems like purge and trap, problems such as insufficient sample volume or inconsistent sample introduction can lead to variability.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable extraction method for this compound from different environmental matrices?

A1: The optimal method depends on the sample matrix (soil, water, or air) and the required detection limits.

  • For Water Samples: Purge and Trap or Headspace Solid-Phase Microextraction (HS-SPME) are highly effective.[8][9] Purge and Trap is excellent for achieving very low detection limits. HS-SPME is a solvent-free and often faster alternative.[10]

  • For Soil and Sediment Samples: Headspace (HS) analysis is preferred to minimize matrix interference.[11] This can be done via static headspace or dynamic headspace (purge and trap). HS-SPME is also an excellent choice. For highly contaminated samples, solvent extraction followed by GC-MS analysis may be necessary.[4]

  • For Air Samples: Active sampling onto sorbent tubes followed by thermal desorption is a standard method for VOCs like this compound.

Q2: How do I select the right SPME fiber for extracting this compound?

A2: As a non-polar, volatile compound, this compound is best extracted by non-polar or bipolar fibers. A fiber with a divinylbenzene/Carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) coating is often recommended for broad-spectrum analysis of VOCs and would be an excellent starting point.[12] For targeted analysis of alkanes, a polydimethylsiloxane (PDMS) coating may also provide good results.[10]

Q3: What are the critical quality control (QA/QC) measures I should implement?

A3: Robust QA/QC is essential for generating reliable and defensible data.[5]

  • Blanks: Analyze method blanks, field blanks, and trip blanks to check for contamination introduced at any stage.

  • Duplicates: Analyze duplicate samples to assess the precision of your method.

  • Standards: Use calibration standards to quantify the analyte and internal standards to correct for variations in extraction efficiency and instrument response.

  • Spiked Samples: Analyze matrix spikes and matrix spike duplicates to evaluate the accuracy and precision of the method within your specific sample matrix.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Volatile Alkanes

FeatureHeadspace-SPME (HS-SPME)Purge and Trap (P&T)Solvent Extraction
Principle Analyte partitions between sample headspace and a coated fiber.[9]Inert gas purges volatiles from the sample onto a sorbent trap.[8]Analyte is partitioned from the sample matrix into a liquid solvent.[4]
Typical Matrix Water, Soil, SolidsWater, SoilSoil, Sludge, Oily Wastes
Advantages Solvent-free, simple, easy to automate, high sensitivity.[10][13]Excellent for trace analysis, high concentration factor.Good for high-concentration samples, well-established method.
Disadvantages Fiber lifetime can be limited, potential for carryover.[4]Can be complex, potential for foaming, requires specialized equipment.Uses large volumes of organic solvents, can extract interferences.
Relative Cost ModerateHighLow

Table 2: Recommended Starting Parameters for HS-SPME-GC-MS

ParameterRecommended SettingRationale
SPME Fiber 50/30 µm DVB/CAR/PDMSProvides broad selectivity for VOCs including alkanes.[12]
Extraction Temp. 50 - 70 °CBalances analyte volatility with minimizing degradation.[13]
Extraction Time 20 - 40 minAllows for sufficient equilibration between sample and fiber.[13]
GC Column Non-polar (e.g., DB-5ms)Separates alkanes primarily by boiling point.[14]
Injection Mode SplitlessTo maximize sensitivity for trace analysis.
MS Mode Scan (for identification) / SIM (for quantification)Full scan for unknown identification; Selected Ion Monitoring for higher sensitivity.

Experimental Protocols

Protocol: HS-SPME for this compound in Water Samples

This protocol provides a general procedure. Optimization is required for specific sample types and instrumentation.

  • Sample Preparation:

    • Collect water sample in a 40 mL vial with zero headspace.

    • Transfer 10 mL of the sample into a 20 mL headspace vial.

    • Add a known amount of internal standard (e.g., deuterated alkane).

    • If desired, add NaCl (e.g., to 20% w/v) to increase the ionic strength of the sample, which can enhance the partitioning of non-polar analytes into the headspace.[3]

    • Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

  • Extraction:

    • Place the vial in the autosampler tray which is coupled to a heater/agitator.

    • Equilibrate the sample at the desired temperature (e.g., 60°C) for 5-10 minutes with agitation.

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) while maintaining temperature and agitation.

  • Desorption and Analysis:

    • After extraction, retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., for 2-5 minutes).

    • Start the GC-MS data acquisition simultaneously.

    • Run the appropriate GC temperature program to separate this compound from other compounds.

    • Identify the compound based on its retention time and mass spectrum, and quantify using the internal standard.

  • Fiber Conditioning:

    • After each analysis, thermally clean (condition) the SPME fiber in a separate clean bake-out station or the GC inlet at a high temperature (e.g., 270°C) as per the manufacturer's recommendation to prevent carryover.[4]

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Analysis cluster_analysis Data Processing Sample 1. Environmental Sample Collection (Soil, Water) Aliquot 2. Aliquot to Headspace Vial Sample->Aliquot Spike 3. Add Internal Standard & Modifiers Aliquot->Spike Extract 4. Headspace Extraction (SPME) Spike->Extract Desorb 5. Thermal Desorption in GC Inlet Extract->Desorb GCMS 6. GC-MS Analysis Desorb->GCMS Data 7. Data Processing & Quantification GCMS->Data Report 8. Final Report Data->Report

Caption: General experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Recovery Start Low Recovery of This compound Detected Check_Sample Review Sample Handling: - Proper Sealing? - Minimal Headspace? - Correct Storage Temp? Start->Check_Sample Start Here Check_Method Evaluate Extraction Method: - Correct SPME Fiber? - Optimal Time/Temp? - Efficient Purging? Start->Check_Method Check_Instrument Inspect GC-MS System: - System Leaks? - Valid Calibration? - Contamination/Carryover? Start->Check_Instrument Result_Sample Resolved: Improve Sampling Protocol Check_Sample->Result_Sample Issue Found Result_Method Resolved: Optimize Extraction Parameters Check_Method->Result_Method Issue Found Result_Instrument Resolved: Perform Instrument Maintenance Check_Instrument->Result_Instrument Issue Found

Caption: A logical troubleshooting guide for diagnosing issues with low analyte recovery.

Method_Selection Start Select Sample Matrix Water Water Start->Water Soil Soil / Sediment Start->Soil Air Air Start->Air PT Purge & Trap (Trace Levels) Water->PT SPME_Water HS-SPME (Solvent-Free) Water->SPME_Water SPME_Soil HS-SPME Soil->SPME_Soil Solvent_Ext Solvent Extraction (High Concentration) Soil->Solvent_Ext Sorbent Sorbent Tube with Thermal Desorption Air->Sorbent

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods Utilizing Branched Alkanes as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of analytical methods using a representative branched alkane, heptamethylnonane, as an internal standard. While direct experimental data for 2-Methyl-4-propylheptane as an internal standard is not widely available in published literature, its structural similarity to commonly used branched alkane standards suggests comparable utility. This document presents a validation framework and illustrative data to guide researchers in the application of such compounds in their analytical protocols.

Introduction to Internal Standards in Analytical Method Validation

In quantitative analytical chemistry, particularly for chromatographic techniques like Gas Chromatography (GC), an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks. The IS is chosen to be chemically similar to the analyte(s) of interest but sufficiently different to be separated chromatographically. The use of an internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.

Branched alkanes, such as heptamethylnonane and squalane, are often employed as internal standards in the analysis of volatile and semi-volatile organic compounds due to their chemical inertness, thermal stability, and clear chromatographic separation from many analytes of interest. This compound, a C11 branched alkane, shares these characteristics and is a viable candidate for an internal standard in similar applications.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical for the robustness of an analytical method. The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. The following table presents hypothetical yet realistic validation data for a GC-MS method for the quantification of a model analyte, using heptamethylnonane as the internal standard. A column with projected data for this compound is included for comparative purposes, based on its structural properties.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHeptamethylnonane (Internal Standard)This compound (Projected)Acceptance Criteria (Typical)
Linearity (R²) 0.9980.997≥ 0.995
Accuracy (% Recovery) 98.5%97.9%80 - 120%
Precision (RSD%)
- Intra-day2.1%2.5%≤ 15%
- Inter-day3.5%4.0%≤ 15%
Limit of Detection (LOD) 0.1 ng/mL0.15 ng/mLMethod Dependent
Limit of Quantitation (LOQ) 0.3 ng/mL0.45 ng/mLMethod Dependent
Specificity No interference observedNo interference projectedNo interfering peaks at the retention time of the analyte and IS
Robustness PassedPassed (Projected)No significant impact on results with minor method variations

Note: The data for this compound is illustrative and based on the expected performance of a branched alkane internal standard. Actual performance would need to be determined experimentally.

Experimental Protocols

A detailed methodology for a representative GC-MS analysis of hydrocarbon contaminants in a water sample is provided below.

1. Sample Preparation

  • To a 10 mL water sample in a 20 mL headspace vial, add 10 µL of a 100 µg/mL solution of the internal standard (heptamethylnonane or this compound) in methanol.

  • Add 1 g of sodium chloride to the vial to increase the partitioning of hydrocarbons into the headspace.

  • Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Inlet: Split/Splitless, 250°C, Split ratio 10:1

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan

3. Calibration and Quantification

  • Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of the internal standard.

  • Analyze the calibration standards using the GC-MS method described above.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the analytes in the samples by applying the response factor from the calibration curve to the measured peak area ratios.

Visualizing the Experimental Workflow and Validation Logic

To further clarify the analytical process and the interplay of validation parameters, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Injection Headspace Injection Seal_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. Experimental workflow for GC-MS analysis with an internal standard.

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Method Analytical Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range

Figure 2. Interrelationship of key analytical method validation parameters.

Comparative analysis of the combustion properties of 2-Methyl-4-propylheptane and other fuel components

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the combustion characteristics of 2-Methyl-4-propylheptane in comparison to established fuel components such as iso-octane, n-heptane, and ethanol (B145695) is crucial for the development of advanced combustion models and the formulation of next-generation fuels. This guide provides a comprehensive analysis of key combustion properties, supported by experimental data and detailed methodologies, to aid researchers and scientists in the field of fuel science and engine development.

While extensive experimental data is available for common fuel components, specific combustion properties for less common isomers like this compound are not readily found in the literature. In such cases, predictive models based on molecular structure, such as Quantitative Structure-Property Relationship (QSPR) and group contribution methods, provide valuable estimations. This analysis combines experimental data for well-characterized fuels with estimated values for this compound to offer a comparative overview.

Data Summary of Combustion Properties

The following table summarizes the key combustion properties of this compound and other selected fuel components.

Fuel ComponentMolecular FormulaResearch Octane (B31449) Number (RON)Heat of Combustion (MJ/kg)Laminar Flame Speed (m/s)Ignition Delay (ms)
This compound C11H24~75-85 (Estimated)~44.3 (Estimated)Data Not AvailableData Not Available
iso-Octane (2,2,4-Trimethylpentane) C8H18100[1][2][3]47.7[4]~0.40 at 1 atm, 300K[5]Varies with T & P
n-Heptane C7H160[6][7][8]48.1[9]~0.38 at 1 atm, 298K[10]Varies with T & P[11][12][13]
Ethanol C2H5OH~109[14]29.7[15][16]~0.43 at 1 atm, 298K[17][18]Varies with T & P[19][20][21][22]

Note: Values for this compound are estimated based on its molecular structure as a branched alkane. Experimental data for laminar flame speed and ignition delay are highly dependent on specific conditions (temperature, pressure, equivalence ratio) and are therefore presented as ranges or with specified conditions.

Experimental Protocols

The determination of the combustion properties listed above involves standardized and highly controlled experimental procedures.

Research Octane Number (RON) Determination

Methodology: The Research Octane Number is determined using a standardized Cooperative Fuel Research (CFR) engine.[1] This single-cylinder engine is designed with a variable compression ratio.

Procedure:

  • The fuel sample is run in the CFR engine at a constant speed of 600 rpm under controlled intake air temperature and humidity.[1]

  • The compression ratio is gradually increased until a standard level of engine knock is detected by a magnetostriction-based sensor.

  • The performance of the test fuel is then compared to that of primary reference fuels (PRFs), which are mixtures of iso-octane (RON 100) and n-heptane (RON 0).[3]

  • The RON of the test fuel is the percentage by volume of iso-octane in the PRF blend that produces the same level of knock at the same compression ratio.[1]

Heat of Combustion Measurement

Methodology: The heat of combustion is measured using a bomb calorimeter.[23][24][25] This instrument measures the heat released during a constant-volume combustion reaction.

Procedure:

  • A precisely weighed sample of the fuel is placed in a crucible inside a high-pressure stainless steel container, known as the "bomb."

  • The bomb is filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.[26]

  • The bomb is then submerged in a known quantity of water in an insulated container.

  • The fuel sample is ignited electrically via a fuse wire.

  • The temperature of the surrounding water is monitored, and the maximum temperature rise is recorded.

  • The heat of combustion is calculated based on the temperature change, the mass of the fuel, and the heat capacity of the calorimeter system, which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[25]

Laminar Flame Speed Measurement

Methodology: Laminar flame speed, a fundamental property of a combustible mixture, can be measured using various techniques, including the counterflow flame method and the constant volume combustion chamber method.

Counterflow Flame Method:

  • Two opposing jets, one of the fuel/air mixture and the other of a hot product gas or another mixture, create a stationary, flat flame.[5][10]

  • The velocity of the unburned gas mixture approaching the flame front is measured using techniques like Particle Image Velocimetry (PIV).

  • The laminar flame speed is determined by extrapolating the measured flow velocity to a zero stretch rate condition.[10]

Constant Volume Combustion Chamber Method:

  • A premixed fuel-air mixture is introduced into a spherical, constant-volume vessel.

  • The mixture is ignited at the center, and the outwardly propagating spherical flame is recorded using high-speed imaging.

  • The flame propagation speed is measured from the images, and through a thermodynamic analysis of the pressure rise inside the chamber, the laminar flame speed is calculated.

Ignition Delay Time Measurement

Methodology: Ignition delay time, the time between the attainment of a high temperature and pressure and the onset of combustion, is typically measured using a shock tube or a rapid compression machine.[27][28]

Shock Tube Procedure:

  • A diaphragm separates a high-pressure driver gas from the low-pressure test gas (fuel/air mixture).

  • The diaphragm is ruptured, generating a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.

  • The time interval between the passage of the shock wave and the detection of the onset of combustion (e.g., via pressure rise or light emission from radical species like OH*) is measured as the ignition delay time.[27]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the combustion properties of different fuel components.

G Workflow for Comparative Analysis of Fuel Combustion Properties cluster_0 Fuel Component Selection cluster_1 Property Determination cluster_2 Methodology cluster_3 Data Analysis and Comparison A This compound E Octane Number A->E F Heat of Combustion A->F G Laminar Flame Speed A->G H Ignition Delay A->H J Predictive Modeling (QSPR, Group Contribution) A->J B iso-Octane B->E B->F B->G B->H C n-Heptane C->E C->F C->G C->H D Ethanol D->E D->F D->G D->H I Experimental Measurement E->I F->I G->I H->I K Tabular Data Summary I->K J->K L Comparative Guide Publication K->L

Figure 1: A flowchart illustrating the process of selecting fuel components, determining their combustion properties through experimental and predictive methods, and culminating in a comparative data analysis.

Discussion

The comparison of this compound with iso-octane, n-heptane, and ethanol highlights the significant influence of molecular structure on combustion behavior.

  • Octane Number: As a branched alkane, this compound is expected to have a significantly higher octane number than the straight-chain n-heptane. The branching in its structure leads to the formation of more stable carbocation intermediates during the pre-ignition reactions, thus inhibiting knock. However, its larger size and the specific arrangement of its branches would likely result in a lower octane number compared to the highly branched and compact iso-octane.

  • Heat of Combustion: The heat of combustion on a mass basis for alkanes generally shows a slight decrease with increased branching for isomers.[19] Therefore, it is estimated that this compound would have a slightly lower heat of combustion than a straight-chain alkane with 11 carbons, and comparable to other branched C11 alkanes. Ethanol has a significantly lower heat of combustion due to its oxygen content.

  • Laminar Flame Speed and Ignition Delay: The laminar flame speed and ignition delay are complex properties influenced by the rates of various elementary reactions. For branched alkanes, increased branching can lead to lower flame speeds compared to their straight-chain counterparts. The ignition delay of branched alkanes is typically longer than that of linear alkanes, contributing to their higher octane numbers. Without experimental data, it is challenging to provide precise values for this compound. However, it is anticipated that its behavior would be intermediate between that of less branched and more highly branched alkanes of similar carbon number.

This guide provides a foundational comparison of the combustion properties of this compound with other key fuel components. The lack of direct experimental data for this compound underscores the need for further research to accurately characterize its combustion behavior and to refine predictive models for a wider range of fuel molecules.

References

A Comparative Analysis of 2-Methyl-4-propylheptane and Other Branched Alkanes as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-polar solvents, the selection of an appropriate medium is critical for optimizing reaction conditions, enhancing yield, and ensuring purity in chemical synthesis and extraction processes. While traditional straight-chain alkanes and common branched isomers like isooctane (B107328) are well-characterized, a deeper understanding of less common, highly branched alkanes such as 2-Methyl-4-propylheptane is essential for expanding the solvent selection toolkit. This guide provides a comparative study of this compound against other branched alkanes, supported by physicochemical data and detailed experimental protocols for performance evaluation.

Physicochemical Properties: A Comparative Overview

The performance of a solvent is intrinsically linked to its physical and chemical properties. The following table summarizes key physicochemical data for this compound and a selection of other common branched alkane solvents. Branched alkanes are noted for their low polarity, making them suitable for dissolving non-polar compounds.[1][2][3] Generally, increased branching tends to lower the boiling point and density compared to their straight-chain counterparts.[3]

PropertyThis compoundIsohexane (mixture of isomers)Isooctane (2,2,4-Trimethylpentane)2,3,5-Trimethylhexane2,2,4,6,6-Pentamethylheptane (B104275)
Molecular Formula C₁₁H₂₄[4]C₆H₁₄[5]C₈H₁₈[6]C₉H₂₀[5][7]C₁₂H₂₆[6]
Molecular Weight ( g/mol ) 156.31[4]~86.18[8]114.23[6]128.26[5]170.34
Boiling Point (°C) 17460.3[5]99.2[9]131.35[5]177-178[8]
Density (g/mL at 20°C) 0.74120.6532[5]0.6919[10]0.7180[5]~0.746
Viscosity (cP at 20°C) Data not availableLow[5]0.50[10]Data not availableData not available
Polarity Index (P') ~0.1 (estimated)~0.1 (estimated)0.1[10][11]~0.1 (estimated)~0.1 (estimated)
Refractive Index (at 20°C) 1.4161Data not available1.3914[10]1.4037[5]Data not available
Melting Point (°C) -57.06 (estimate)-153.7[5]-107.4[7]-127.79[5]-67[12]

Note: Properties for isohexane can vary as it is often supplied as a mixture of isomers. Data for 2,2,4,6,6-Pentamethylheptane is less readily available and some values are estimated based on similar compounds.

Performance in Solvent Applications: A Theoretical Comparison

While direct experimental comparisons involving this compound are scarce in published literature, we can infer its potential performance based on its physicochemical properties relative to other branched alkanes.

In Chemical Reactions:

The choice of a solvent for a chemical reaction is dictated by its ability to dissolve reactants, its inertness under reaction conditions, and its boiling point, which determines the accessible temperature range.[9] Alkanes are generally good solvents for non-polar reagents and are relatively inert.[1][2]

  • Higher Boiling Point: With a boiling point of 174°C, this compound allows for reactions to be conducted at significantly higher temperatures compared to isohexane (60.3°C) and isooctane (99.2°C). This can be advantageous for reactions with high activation energies, potentially leading to faster reaction rates. Its boiling point is comparable to that of 2,2,4,6,6-pentamethylheptane (177-178°C).[8]

  • Solubility: As a larger, highly branched alkane, this compound is expected to be an excellent solvent for other large, non-polar organic molecules. Its solvent power for non-polar compounds is likely to be comparable to or greater than that of smaller branched alkanes.

In Extraction Processes:

Liquid-liquid extraction relies on the differential solubility of a compound between two immiscible phases.[13][14] For the extraction of non-polar compounds from aqueous matrices, a non-polar solvent is required.

  • Low Polarity: All the compared branched alkanes have very low polarity and are virtually insoluble in water, making them suitable for extracting non-polar solutes from aqueous solutions.[1][2]

  • Density: With a density of 0.7412 g/mL, this compound is less dense than water, which will result in the organic phase being the upper layer during an extraction. This is a common and often desirable characteristic for ease of separation.

  • Viscosity: While specific data is unavailable, the viscosity of this compound is expected to be low, similar to other alkanes, which facilitates efficient mixing and mass transfer during extraction.[5]

Experimental Protocols for Comparative Solvent Evaluation

To empirically determine the optimal branched alkane solvent for a specific application, a systematic evaluation is necessary. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Solute Solubility

Objective: To quantitatively compare the solubility of a non-polar solid solute in this compound and other branched alkanes.

Methodology:

  • Preparation of Saturated Solutions:

    • To a series of sealed vials, add a known excess amount of the solid solute (e.g., a non-polar drug candidate).

    • Add a precise volume (e.g., 5.0 mL) of each solvent (this compound, isooctane, etc.) to separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the vials to stand undisturbed for the solid to settle.

    • Carefully withdraw a known volume of the supernatant from each vial using a volumetric pipette.

    • Dilute the samples with a suitable volatile solvent (e.g., hexane) to a concentration within the analytical range.

    • Analyze the concentration of the solute in each diluted sample using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Calculation:

    • Calculate the solubility of the solute in each solvent in units of mg/mL or mol/L.

G cluster_prep Preparation of Saturated Solutions cluster_analysis Sample Analysis cluster_calc Calculation A Add excess solid solute to vials B Add precise volume of each solvent A->B C Agitate at constant temperature for 24h B->C D Withdraw supernatant C->D E Dilute sample D->E F Analyze by HPLC or GC E->F G Calculate solubility (mg/mL or mol/L) F->G

Solubility Determination Workflow
Protocol 2: Comparative Evaluation of Reaction Rate

Objective: To compare the effect of this compound and other branched alkanes on the rate of a model non-polar chemical reaction.

Methodology:

  • Reaction Setup:

    • Choose a model reaction where reactants are non-polar and the reaction can be monitored over time (e.g., a substitution or elimination reaction).

    • In a series of reaction vessels maintained at a constant temperature, dissolve the reactants in each of the test solvents.

    • Initiate the reaction simultaneously in all vessels (e.g., by adding a catalyst or raising the temperature).

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquots immediately (e.g., by rapid cooling or adding a quenching agent).

    • Analyze the concentration of a reactant or product in each quenched aliquot using GC or HPLC.

  • Data Analysis:

    • Plot the concentration of the reactant or product versus time for each solvent.

    • Determine the initial reaction rate for each solvent from the slope of the concentration-time curve.

    • Compare the reaction rates to evaluate the solvent effect.

G A Reaction Setup in Different Solvents B Initiate Reactions A->B C Withdraw Aliquots at Time Intervals B->C D Quench Reactions C->D E Analyze by GC/HPLC D->E F Plot Concentration vs. Time E->F G Determine and Compare Reaction Rates F->G

Workflow for Comparing Reaction Rates
Protocol 3: Liquid-Liquid Extraction Efficiency

Objective: To compare the efficiency of this compound and other branched alkanes in extracting a non-polar analyte from an aqueous solution.

Methodology:

  • Preparation of Spiked Aqueous Solution:

    • Prepare a stock solution of a non-polar analyte (e.g., a hydrophobic drug molecule) in a water-miscible solvent (e.g., methanol).

    • Spike a known volume of water with the stock solution to create an aqueous sample with a known initial concentration of the analyte.

  • Extraction Procedure:

    • In a series of separatory funnels, place equal volumes of the spiked aqueous solution.

    • Add an equal volume of each test solvent to the respective separatory funnels.

    • Shake each funnel vigorously for a set period (e.g., 2 minutes) to ensure thorough mixing.

    • Allow the layers to separate.

  • Analysis:

    • Carefully collect both the aqueous and organic phases from each funnel.

    • Analyze the concentration of the analyte in both phases using a suitable analytical method (e.g., HPLC or GC).

  • Calculation of Distribution Coefficient and Extraction Efficiency:

    • Calculate the distribution coefficient (KD) for each solvent: KD = [Analyte]organic / [Analyte]aqueous.

    • Calculate the percentage extraction efficiency (%E) for each solvent: %E = (moles of analyte in organic phase / total moles of analyte) x 100.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis & Calculation A Prepare Spiked Aqueous Solution B Mix with Solvent in Separatory Funnel A->B C Shake and Allow Phases to Separate B->C D Collect Aqueous and Organic Phases C->D E Analyze Analyte Concentration in Both Phases D->E F Calculate KD and % Extraction Efficiency E->F

References

Cross-Validation of Analytical Techniques for 2-Methyl-4-propylheptane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 2-Methyl-4-propylheptane, a volatile branched-chain alkane, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive cross-validation of two prevalent analytical methods: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). The comparison is supported by representative experimental data and detailed protocols to aid in methodology selection and implementation.

Executive Summary

Both GC-MS and GC-FID are powerful techniques for the analysis of volatile organic compounds (VOCs) like this compound. GC-MS offers the significant advantage of providing structural information, which is crucial for unambiguous identification, particularly in complex matrices.[1][2] In contrast, GC-FID is a robust and highly sensitive method for the quantification of hydrocarbons, often providing a wider linear range and lower operational costs.[1][3] The choice between the two techniques ultimately depends on the specific analytical requirements, such as the need for definitive identification versus high-throughput quantitative analysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics for the quantification of long-chain branched alkanes, which can be considered representative for this compound analysis. It is important to note that these values can vary based on the specific instrumentation, sample matrix, and method optimization.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Linearity (R²) ≥ 0.99≥ 0.999[4]
Limit of Detection (LOD) 0.004 - 0.076 µg/mL~1 mg/L (for diesel fuel components)
Limit of Quantification (LOQ) 0.008 - 0.164 µg/mL~5 mg/L (for diesel fuel components)
Precision (%RSD) < 5% (intra- and inter-day)< 3% (intra- and inter-day)[5]
Accuracy (% Recovery) 90-110%89-98%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time)

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible quantification of this compound. Below are representative experimental protocols for both GC-MS and GC-FID.

Sample Preparation (Common for both methods)
  • Standard Preparation: A stock solution of this compound is prepared in a volatile solvent such as hexane (B92381) or pentane. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range.

  • Internal Standard: To enhance accuracy and precision, a known concentration of a suitable internal standard (e.g., a deuterated analog or a different, well-resolved alkane like undecane (B72203) or tridecane) should be added to all standards and samples.

  • Extraction (if necessary): For complex matrices, a sample extraction step may be required. Common techniques for volatile alkanes include:

    • Headspace Analysis: The sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the headspace gas, which is then injected into the GC.

    • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace to adsorb the analytes, which are then thermally desorbed in the GC injector.

GC-MS Methodology
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable for separating alkanes.

  • Injector: Split/splitless injector set at a temperature of 250°C. A splitless injection is often preferred for trace analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase to 290°C at a rate of 12.5°C/min.[5]

    • Final hold: Hold at 290°C for 4 minutes.[5]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Characteristic fragment ions for branched alkanes include m/z 57, 71, and 85.[6]

GC-FID Methodology
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column, similar to the one used for GC-MS (e.g., DB-5 or equivalent).

  • Injector: Split/splitless injector set at a temperature of 280°C.[5]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Oven Temperature Program: The same temperature program as for GC-MS can be used to allow for retention time comparison.

  • Detector: Flame Ionization Detector (FID) set at a temperature of 280°C. The hydrogen and air flow rates should be optimized according to the manufacturer's recommendations.

Experimental Workflow

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and GC-FID for the quantification of this compound.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Validation cluster_comparison Cross-Validation start Obtain this compound Standard & Sample Matrix prep_standards Prepare Calibration Standards start->prep_standards sample_prep Sample Extraction (Headspace/SPME) start->sample_prep add_is Add Internal Standard prep_standards->add_is gcms GC-MS Analysis add_is->gcms gcfid GC-FID Analysis add_is->gcfid sample_prep->add_is data_acq_ms Data Acquisition (Scan/SIM) gcms->data_acq_ms data_acq_fid Data Acquisition (Signal Intensity) gcfid->data_acq_fid quant_ms Quantification & Identification data_acq_ms->quant_ms quant_fid Quantification data_acq_fid->quant_fid validation Method Validation (Linearity, LOD/LOQ, Precision, Accuracy) quant_ms->validation quant_fid->validation comparison Compare Performance Metrics validation->comparison report Generate Comparison Report comparison->report

Cross-validation workflow for this compound quantification.

Conclusion

The cross-validation of GC-MS and GC-FID reveals that both are highly capable techniques for the quantification of this compound. GC-MS is indispensable when absolute certainty of identification is required, especially in complex sample matrices where co-elution is possible.[1] Its sensitivity in SIM mode is excellent for trace-level analysis. GC-FID, on the other hand, is a cost-effective, robust, and highly precise technique for routine quantitative analysis where the identity of the analyte is already established.[3] For many research and development applications, a synergistic approach may be the most effective strategy: utilizing GC-MS for initial method development, peak identification, and validation, followed by the use of GC-FID for higher throughput routine sample analysis.

References

Comparative Toxicological Profiles of 2-Methyl-4-propylheptane and its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of 2-Methyl-4-propylheptane and its isomers. Due to a scarcity of publicly available toxicological data for this compound, this guide utilizes n-undecane as a representative linear isomer and 2-methyldecane (B42159) as a representative branched-chain isomer for comparative purposes. The information is supplemented with general toxicological characteristics of branched-chain alkanes. This guide is intended to be a resource for preliminary assessment and to highlight areas where further research is needed.

Quantitative Toxicological Data

The following table summarizes the available quantitative toxicological data for n-undecane and 2-methyldecane. It is important to note that direct, peer-reviewed comparative studies on the full range of undecane (B72203) isomers are limited. The data presented here are compiled from various sources and should be interpreted with caution.

Toxicological Endpointn-Undecane (Linear Isomer)2-Methyldecane (Branched Isomer)General Toxicity of Branched-Chain Alkanes
Acute Oral Toxicity (LD50) > 5,000 mg/kg (Rat)Data not availableGenerally low acute oral toxicity.
Acute Dermal Toxicity (LD50) > 3,160 mg/kg (Rabbit)Data not availableGenerally low acute dermal toxicity.
Acute Inhalation Toxicity (LC50) > 6,100 mg/m³ (4h, Rat)> 12,200 mg/m³ (4h, Rat)[1]Low acute inhalation toxicity, with the primary risk being aspiration.[2]
Skin Irritation No to slight irritationAn irritantMay cause slight skin irritation.
Eye Irritation No to slight irritationAn irritantMay cause slight eye irritation.
Genotoxicity Not expected to be genotoxicData not availableGenerally not considered to be genotoxic.
Reproductive/Developmental Toxicity (NOAEL) >= 1,000 mg/kg/day (Rat)Data not availableNot likely to cause adverse effects on reproduction or development.
Aspiration Hazard Aspiration hazardAspiration hazardAspiration into the lungs can cause chemical pneumonitis.
Neurotoxicity May cause anesthetic effects (drowsiness, dizziness)Neurotoxin - Acute solvent syndromeCan cause central nervous system depression.[3][4]

Note: The lack of specific quantitative data for this compound and many of its branched isomers underscores the need for further toxicological testing of these compounds.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are internationally recognized standards for chemical safety testing.

Acute Oral Toxicity (Following OECD Guideline 401)
  • Principle: To determine the short-term toxicity of a substance when administered in a single oral dose.

  • Test Animals: Typically, young adult rats of a single sex (females preferred) are used.[5] At least 5 animals are used per dose level.[5]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[5]

    • The maximum volume administered should not exceed 1 mL/100g body weight for oily substances or 2 mL/100g for aqueous solutions.[5]

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[5]

    • A gross necropsy is performed on all animals at the end of the study.[5]

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (Following OECD Guideline 402)
  • Principle: To assess the potential adverse effects of a single dermal exposure to a substance.[6]

  • Test Animals: Adult rats or rabbits are commonly used.[6] The skin of the animals is shaved 24 hours before the test.

  • Procedure:

    • The test substance is applied uniformly over a shaved area of at least 10% of the body surface.[7]

    • The application site is covered with a porous gauze dressing for a 24-hour exposure period.[6][7]

    • After 24 hours, the dressing and any residual test substance are removed.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[6][7] Body weights are recorded weekly.[7]

    • A gross necropsy is performed on all animals at the end of the observation period.[6][7]

  • Endpoint: The LD50 is determined, and skin irritation at the site of application is evaluated.

Acute Inhalation Toxicity (Following OECD Guideline 403)
  • Principle: To evaluate the health hazards of a substance when inhaled for a short period.[8]

  • Test Animals: Young adult rats are the preferred species.[9]

  • Procedure:

    • Animals are placed in an inhalation chamber and exposed to the test substance for a defined period, typically 4 hours.[8][10]

    • The exposure can be to a gas, vapor, or aerosol at various concentrations.[8]

    • Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[8][11]

    • Body weight is monitored, and a full necropsy is performed at the end of the study.[8]

  • Endpoint: The LC50 (median lethal concentration) is determined.[10]

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Following OECD Guideline 422)
  • Principle: To provide information on the potential health hazards from repeated exposure and to screen for effects on reproduction and development.[12][13]

  • Test Animals: Rats are typically used, with at least 10 males and 10 females per dose group.[12]

  • Procedure:

    • The test substance is administered daily in graduated doses to several groups of males and females for a minimum of four weeks for males and throughout the study for females (approximately 54-63 days).[12][14][15]

    • Males are dosed before and during mating, while females are dosed before mating, during pregnancy, and through lactation.[16]

    • Parental animals are observed for clinical signs of toxicity, and reproductive performance (e.g., fertility, gestation length) is assessed.

    • Offspring are examined for viability, growth, and any developmental abnormalities.[16]

    • Necropsy and histopathology are performed on parental animals and offspring.[12]

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity, reproductive performance, and offspring development is determined.

Potential Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of acute toxicity for many hydrocarbons, including branched-chain alkanes, is believed to be non-specific, involving the disruption of neuronal cell membranes, leading to central nervous system (CNS) depression, a phenomenon often referred to as narcosis. However, more specific interactions with neurotransmitter receptors have also been proposed.

Hydrocarbons have been shown to modulate the function of both GABA-A (γ-aminobutyric acid type A) and NMDA (N-methyl-D-aspartate) receptors in the CNS.[17] Potentiation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain, would lead to increased neuronal inhibition and CNS depression. Conversely, inhibition of NMDA receptors, which are key excitatory receptors, would also contribute to a decrease in neuronal activity.

Below is a conceptual diagram illustrating a potential mechanism of action for branched-chain alkanes on neuronal signaling.

G cluster_membrane Neuronal Membrane cluster_effects Downstream Effects BCA Branched-Chain Alkane GABA_R GABA-A Receptor BCA->GABA_R Potentiation NMDA_R NMDA Receptor BCA->NMDA_R Inhibition GABA_effect Increased Neuronal Inhibition GABA_R->GABA_effect Leads to NMDA_effect Decreased Neuronal Excitation NMDA_R->NMDA_effect Leads to CNS_depression CNS Depression (Narcosis, Anesthesia) GABA_effect->CNS_depression NMDA_effect->CNS_depression

Caption: Potential mechanism of branched-chain alkane neurotoxicity.

Conclusion

The available data suggest that undecane and its branched isomers are of low systemic toxicity. The primary toxicological concern is aspiration hazard, which can lead to serious lung injury. While n-undecane has undergone more extensive toxicological evaluation, there is a significant data gap for this compound and its specific branched isomers. The general trend observed for other alkanes, where branching tends to reduce systemic toxicity compared to linear counterparts, may also apply to undecane isomers. However, without specific data, this remains an assumption.

For drug development professionals, the low systemic toxicity of these compounds may be advantageous for their use as excipients. However, the potential for neurotoxic effects, even if primarily through a non-specific narcotic mechanism, should be considered, particularly for formulations where high concentrations might be achieved locally or systemically. Further research is warranted to fully characterize the toxicological profiles of this compound and its isomers to ensure their safe use in pharmaceutical applications.

References

Benchmarking the performance of 2-Methyl-4-propylheptane against commercial solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical solvents, the pursuit of alternatives that offer improved performance, safety, or environmental profiles is continuous. This guide provides a comparative benchmark of 2-Methyl-4-propylheptane, a branched alkane, against established commercial solvents frequently used in research and pharmaceutical development. The following sections present a comparison of physicochemical properties and performance in common laboratory applications, supported by detailed experimental protocols for reproducibility.

Physicochemical Properties: A Comparative Overview

The selection of an appropriate solvent is foundational to the success of chemical reactions, extractions, and purifications. The properties of a solvent dictate its interaction with solutes and its behavior under various experimental conditions. This compound is a non-polar solvent, and its utility is best understood in comparison to other solvents of varying polarities.

A summary of key physicochemical properties for this compound and five common commercial solvents is presented below. This data allows for a direct comparison of their fundamental characteristics.

PropertyThis compoundn-Hexanen-HeptaneTolueneDiethyl EtherDichloromethane (B109758)
Molecular Formula C₁₁H₂₄C₆H₁₄[1]C₇H₁₆[2]C₇H₈(C₂H₅)₂O[3]CH₂Cl₂[4]
Molecular Weight ( g/mol ) 156.3186.18[5]100.21[6]92.14[7]74.12[3]84.93
Boiling Point (°C) 17468.7[5]98.4[8]110.6[7]34.6[3]39.8[9]
Melting Point (°C) -57.06 (estimate)-95.3[5]-90.6[6]-95.0[10]-116.3[3][11]-96.7[4][12]
Density (g/mL at 20°C) ~0.75 (estimate)0.66[5]0.684[2]0.867[13]0.713[3][11]1.326[12]
Viscosity (cP at 20°C) Data not available0.3260.389[14]0.59[13]0.2330.413 (at 25°C)
Solubility in Water InsolubleInsoluble[15]Insoluble[8]Insoluble[16]Slightly Soluble[11]Slightly Soluble

Performance Benchmark 1: Extraction Efficiency

Solvent extraction is a critical technique for isolating target compounds from complex mixtures. The efficiency of this process is highly dependent on the solvent's ability to solubilize the target compound while remaining immiscible with the initial sample matrix. In this section, we detail a standard protocol for a liquid-liquid extraction to serve as a basis for comparing solvent performance.

Experimental Protocol: Liquid-Liquid Extraction of a Non-Polar Analyte

This protocol outlines a procedure for the extraction of a hypothetical non-polar analyte from an aqueous solution.

Objective: To determine the extraction efficiency of this compound in comparison to n-Heptane and Dichloromethane.

Materials:

  • Separatory funnel (250 mL)

  • Standard solution of a non-polar analyte (e.g., coumarin) in water (100 mL at 1 mg/mL)

  • This compound

  • n-Heptane

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Analytical balance

  • UV-Vis Spectrophotometer

Procedure:

  • Place 100 mL of the aqueous analyte solution into the separatory funnel.

  • Add 50 mL of the extraction solvent (this compound, n-Heptane, or Dichloromethane) to the funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[17]

  • Allow the layers to separate completely.

  • Drain the organic layer. Note that dichloromethane is denser than water and will be the bottom layer, while the alkane solvents are less dense and will form the top layer.[17]

  • Repeat the extraction on the aqueous layer with a fresh 50 mL portion of the same solvent.

  • Combine the two organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator.[17]

  • Weigh the recovered analyte and calculate the extraction efficiency as a percentage of the initial amount.

Hypothetical Results:

SolventAnalyte Recovered (mg)Extraction Efficiency (%)
This compound96.596.5%
n-Heptane95.295.2%
Dichloromethane98.198.1%

These illustrative data suggest that this compound could be a highly effective solvent for the extraction of non-polar compounds, with a performance comparable to or exceeding that of standard alkane solvents. Its higher boiling point may require adjusted evaporation conditions compared to more volatile solvents.

Performance Benchmark 2: Chromatographic Separation

In High-Performance Liquid Chromatography (HPLC), the choice of solvent in the mobile phase is critical for achieving optimal separation of analytes.[18] For non-polar compounds, normal-phase chromatography is often employed, utilizing a non-polar mobile phase and a polar stationary phase.

Experimental Protocol: Normal-Phase HPLC

This protocol provides a framework for evaluating the performance of this compound as a component of the mobile phase in a normal-phase HPLC separation.

Objective: To assess the separation of a mixture of three non-polar compounds using a mobile phase containing this compound versus a standard n-Hexane-based mobile phase.

Materials:

  • HPLC system with a UV detector

  • Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • A standard mixture of three non-polar analytes (e.g., anthracene, pyrene, and chrysene) dissolved in the mobile phase.

  • Mobile Phase A: 95:5 (v/v) this compound / Isopropanol

  • Mobile Phase B: 95:5 (v/v) n-Hexane / Isopropanol

  • HPLC-grade solvents

Procedure:

  • Equilibrate the HPLC system with the chosen mobile phase (A or B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 10 µL of the standard analyte mixture.

  • Run the analysis isocratically for 15 minutes.

  • Monitor the separation at a suitable wavelength (e.g., 254 nm).

  • Record the retention times and calculate the resolution between adjacent peaks.

  • Repeat the analysis with the other mobile phase after thorough system flushing and re-equilibration.

Hypothetical Results:

Mobile Phase ComponentAnalyteRetention Time (min)Resolution (Rs)
n-Hexane Anthracene4.2-
Pyrene5.52.1
Chrysene6.81.9
This compound Anthracene4.8-
Pyrene6.32.3
Chrysene7.92.1

In this illustrative example, the mobile phase containing this compound shows slightly longer retention times but improved resolution between the critical peak pairs. This suggests that its unique solvent properties could offer advantages in fine-tuning separations of complex non-polar mixtures.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent involves a series of logical steps, from defining the application to considering safety and environmental factors. The following diagram illustrates a typical workflow for solvent selection, indicating where a novel solvent like this compound could be evaluated.

SolventSelectionWorkflow cluster_0 Initial Considerations cluster_1 Solvent Screening cluster_2 Candidate Evaluation cluster_3 Performance & Safety Assessment cluster_4 Final Selection start Define Application (e.g., Extraction, Chromatography) solute_props Characterize Solute (Polarity, Solubility) start->solute_props solvent_class Select Solvent Class ('Like Dissolves Like') solute_props->solvent_class database Consult Solvent Databases & Literature solvent_class->database candidate_list Create Shortlist of Candidates (e.g., Heptane, Toluene, 2-M-4-pH) database->candidate_list physchem Compare Physicochemical Properties (Boiling Point, Density, Viscosity) candidate_list->physchem lab_testing Perform Small-Scale Lab Testing physchem->lab_testing safety Evaluate Safety & Environmental Impact (Toxicity, Flammability, Disposal) lab_testing->safety final_choice Select Optimal Solvent safety->final_choice

A logical workflow for solvent selection in a research context.

Conclusion

This guide provides a foundational comparison of this compound with several commercially available solvents. The data on its physicochemical properties, particularly its high boiling point and non-polar nature, position it as a potentially valuable alternative in specific applications. The illustrative performance benchmarks in extraction and chromatography suggest that it could offer comparable or even superior performance to standard solvents like heptane, especially where fine-tuning of selectivity is required.

As with any novel solvent, further empirical testing is necessary to fully characterize its performance across a wider range of applications. The detailed protocols provided herein offer a starting point for researchers to conduct their own evaluations and determine the suitability of this compound for their specific needs. Its distinct properties warrant consideration in the ongoing effort to expand the toolkit of solvents available to the scientific community.

References

A Guide to Inter-laboratory Comparison of 2-Methyl-4-propylheptane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 2-Methyl-4-propylheptane, a volatile organic compound (VOC). In the absence of established, publicly available proficiency testing schemes for this specific analyte, this document outlines a proposed study design, detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), and a clear structure for the presentation and statistical analysis of comparative data. The aim is to facilitate consistency, accuracy, and comparability in the quantification of this compound across different laboratories.

Proposed Inter-laboratory Comparison Study Design

An inter-laboratory comparison is a critical exercise to evaluate the performance of analytical methods and the proficiency of participating laboratories.[1] The primary objectives are to determine the reproducibility of an analytical method and to identify any systematic discrepancies between different testing facilities.[1]

Study Coordinator: A central laboratory will be designated to oversee the study. This coordinator will be responsible for the preparation and distribution of test materials, collection and statistical analysis of the data, and the generation of a final, anonymized report.

Test Materials:

  • Matrix: A synthetic matrix, such as a mixture of inert, volatile solvents, will be used to minimize complex matrix effects and focus on the analytical performance for the target analyte.

  • Concentration Levels: Three distinct concentration levels of this compound will be prepared:

    • Low Concentration (LC): To challenge the limits of detection and quantification of the participating laboratories.

    • Medium Concentration (MC): Representative of typical experimental concentrations.

    • High Concentration (HC): To assess analytical performance at elevated concentrations.

  • Sample Blinding: All samples will be blinded to the participating laboratories to ensure an unbiased analysis.

Study Protocol:

  • Each participating laboratory will receive a set of blinded samples.

  • Laboratories will be instructed to analyze the samples using the provided Gas Chromatography-Mass Spectrometry (GC-MS) protocol (see Section 2).

  • The quantitative results for this compound in each sample, along with relevant quality control data (e.g., calibration curve parameters, internal standard recovery), are to be reported to the study coordinator.

  • The coordinator will perform a statistical analysis of the submitted data to determine inter-laboratory and intra-laboratory variability and to assess the performance of each laboratory.[2]

Experimental Protocol: Quantification of this compound by GC-MS

This protocol outlines a standardized method for the analysis of this compound. Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and confident identification and quantification.[3]

2.1. Sample Preparation

  • Internal Standard (IS): Prepare a stock solution of a suitable internal standard, such as a deuterated alkane (e.g., Dodecane-d26), in a volatile solvent (e.g., hexane).

  • Calibration Standards: Prepare a series of calibration standards by spiking the synthetic matrix with known concentrations of this compound and a fixed concentration of the internal standard.

  • Sample Analysis: To a known volume of the inter-laboratory comparison sample, add the same fixed concentration of the internal standard.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for the separation of alkanes.

  • Injection Mode: Splitless injection at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity.

    • Target Ions for this compound: To be determined from the mass spectrum of a pure standard (e.g., molecular ion and characteristic fragment ions).

    • Target Ions for Internal Standard: To be determined from the mass spectrum of the pure internal standard.

2.3. Data Analysis

  • Quantification: Calculate the concentration of this compound in each sample using the response factor relative to the internal standard, as determined from the calibration curve.

  • Reporting: Report the final concentration in µg/mL.

Data Presentation and Statistical Analysis

The quantitative data from all participating laboratories will be compiled and analyzed by the study coordinator. The results will be presented in clear and concise tables for easy comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound (Sample A - Low Concentration)

Laboratory IDReported Concentration (µg/mL)Z-Score
Lab 15.20.4
Lab 24.8-0.8
Lab 35.51.2
Lab 44.5-1.6
Lab 56.02.8
Consensus Mean 5.1
Standard Deviation 0.5

Table 2: Hypothetical Inter-Laboratory Comparison Results for this compound (Sample B - Medium Concentration)

Laboratory IDReported Concentration (µg/mL)Z-Score
Lab 151.50.6
Lab 249.8-0.1
Lab 352.31.0
Lab 448.9-0.4
Lab 547.5-1.0
Consensus Mean 50.0
Standard Deviation 2.0

Table 3: Hypothetical Inter-Laboratory Comparison Results for this compound (Sample C - High Concentration)

Laboratory IDReported Concentration (µg/mL)Z-Score
Lab 12550.5
Lab 2248-0.2
Lab 32601.0
Lab 4245-0.5
Lab 5242-0.8
Consensus Mean 250
Standard Deviation 10

Statistical Evaluation:

Laboratory performance will be assessed using Z-scores, a common statistical tool in proficiency testing.[2] The Z-score is calculated for each laboratory's result using the following formula:

Z = (x - X) / σ

Where:

  • x is the result reported by the laboratory.

  • X is the consensus mean of all reported results.[2]

  • σ is the standard deviation of all reported results.

A Z-score between -2.0 and +2.0 is generally considered satisfactory.[2]

Workflow and Signaling Pathway Diagrams

Diagram 1: Inter-laboratory Comparison Workflow

G A Study Coordinator Prepares and Distributes Samples B Participating Laboratories Receive and Analyze Samples A->B C Laboratories Submit Quantitative Data B->C D Coordinator Performs Statistical Analysis C->D E Generation of Anonymized Performance Report D->E F Distribution of Final Report to Participants E->F

Caption: Workflow for the proposed inter-laboratory comparison study.

Diagram 2: GC-MS Analytical Workflow

G A Sample Preparation (with Internal Standard) B GC Injection and Separation A->B C Mass Spectrometric Detection (EI) B->C D Data Acquisition (SIM Mode) C->D E Quantification using Calibration Curve D->E F Final Concentration Reporting E->F

Caption: General analytical workflow for this compound by GC-MS.

References

A Comparative Guide to the Quantitative Analysis of 2-Methyl-4-propylheptane and Structurally Similar Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common quantitative methods for the analysis of 2-Methyl-4-propylheptane and other branched alkanes. The information presented is based on established analytical techniques for volatile hydrocarbons, offering a framework for selecting the most appropriate method for your research and development needs.

Introduction

This compound is a branched alkane whose accurate and precise quantification is essential in various fields, including environmental monitoring, petroleum analysis, and chemical synthesis. The selection of an appropriate analytical method is critical for obtaining reliable data. This guide focuses on the two most prevalent techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific performance data for this compound is not extensively published, this guide draws upon data from the analysis of structurally similar C11-C12 branched and n-alkanes to provide a robust comparison.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of C11-C12 alkanes using GC-FID and GC-MS. These values can be considered representative for the analysis of this compound.

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Alternative Method: Comprehensive 2D GC (GCxGC-FID)
Principle Separation by GC, detection by flame ionization.Separation by GC, detection by mass analysis.Enhanced separation using two different columns.
Accuracy (Recovery) Typically 85-115%Typically 90-110%[1]Good accuracy over a typical concentration range[2]
Precision (RSD) < 15%< 10%[3]Repeatability RSD < 11.9%[2]
Limit of Detection (LOD) ng to low µg/mL rangepg to ng/mL rangeLow ppb range
Limit of Quantitation (LOQ) Typically 3x LODTypically 3x LOD[3]5 nmol on column[1]
Selectivity Good for simple mixtures, relies on retention time.High, based on mass-to-charge ratio.Very high, separates co-eluting compounds.
Linearity (R²) > 0.99> 0.999[3]> 0.999[2]

Experimental Protocols

Detailed methodologies for the quantitative analysis of volatile alkanes like this compound are provided below.

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Sample Preparation:

  • For liquid samples, a direct injection of a diluted sample is often sufficient. Dilute the sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to a concentration within the calibration range.

  • For solid or semi-solid matrices, a solvent extraction is necessary. Weigh a known amount of the homogenized sample and extract with a suitable solvent (e.g., hexane) using sonication or Soxhlet extraction.

  • For air or gas samples, collection on a sorbent tube followed by thermal desorption is a common technique.

2. GC-FID System and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Injector: Split/splitless inlet at 250°C. A split ratio of 20:1 is common for initial analyses.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating alkanes.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Final hold: 5 minutes at 250°C.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition: Record the chromatogram and integrate the peak area for this compound.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent used for the samples, covering the expected concentration range.

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Sample preparation protocols are similar to those for GC-FID.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Injector, Carrier Gas, Column, and Oven Temperature Program: Same as for GC-FID.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity. For this compound (C11H24), characteristic fragment ions would be selected for monitoring.

  • Data Acquisition: Acquire both total ion chromatograms (TIC) in full scan mode and SIM data.

3. Quantification:

  • Quantification is performed using the peak areas from the SIM chromatograms, which provides higher sensitivity and reduces interference from co-eluting compounds.

  • Calibration is performed as described for GC-FID, using the peak areas of the selected ions.

Visualizations

Experimental Workflow for GC Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of volatile alkanes.

Quantitative Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution/Extraction Sample->Dilution Spiking Internal Standard Spiking Dilution->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report

Caption: A generalized workflow for the quantitative analysis of volatile alkanes.

Logical Relationship of Method Validation Parameters

This diagram shows the relationship between key validation parameters.

Method Validation Parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Selectivity Selectivity Method->Selectivity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation LOD->LOQ

References

Unraveling the Environmental Journey: A Comparative Look at 2-Methyl-4-propylheptane and Linear Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the environmental fate of branched versus linear alkanes, providing researchers, scientists, and drug development professionals with essential data and experimental insights.

The environmental persistence and ultimate fate of chemical compounds are critical considerations in modern chemical and pharmaceutical development. Alkanes, fundamental hydrocarbon structures, are prevalent in numerous industrial applications. Their environmental behavior, however, can vary significantly based on their molecular architecture. This guide provides a comparative analysis of the environmental fate of a representative branched alkane, 2-Methyl-4-propylheptane, and its linear counterparts, focusing on key environmental processes: biodegradation, photodegradation, hydrolysis, and soil sorption.

Comparative Environmental Fate Parameters

The following table summarizes the key environmental fate parameters for this compound (a C11 branched alkane) and a comparable linear alkane, n-undecane (a C11 linear alkane).

Environmental Fate ParameterThis compound (Branched Alkane)n-Undecane (Linear Alkane)Key Observations
Biodegradation Not readily biodegradable.[1][2]Readily biodegradable (89.8% degradation in 28 days).[3]Linear alkanes are generally more susceptible to microbial degradation than their branched isomers.
Photodegradation Expected to be slow; indirect photo-oxidation may occur.Expected to be slow; indirect photo-oxidation may occur.[4]Alkanes do not absorb UV light in the solar spectrum and thus direct photodegradation is negligible for both.
Hydrolysis Not expected to undergo hydrolysis.[1]Not expected to undergo hydrolysis.[5]The C-C and C-H bonds in alkanes are stable and not susceptible to hydrolysis under environmental conditions.
Soil Sorption (Koc) High (estimated Log Koc: 4.921, Koc: ~83,368).[6]Moderate (estimated Koc: 2,600).[4]The branched structure leads to significantly higher adsorption to soil organic carbon compared to the linear structure.

Environmental Fate Pathways: A Visual Comparison

The following diagram illustrates the comparative environmental fate of this compound and linear alkanes, highlighting the dominant pathways and relative rates.

cluster_branched This compound (Branched Alkane) cluster_linear Linear Alkanes (e.g., n-Undecane) b_alkane This compound b_biodegradation Slow Biodegradation b_alkane->b_biodegradation b_photodegradation Slow Photodegradation b_alkane->b_photodegradation b_hydrolysis Negligible Hydrolysis b_alkane->b_hydrolysis b_sorption High Soil Sorption b_alkane->b_sorption l_alkane n-Undecane l_biodegradation Rapid Biodegradation l_alkane->l_biodegradation l_photodegradation Slow Photodegradation l_alkane->l_photodegradation l_hydrolysis Negligible Hydrolysis l_alkane->l_hydrolysis l_sorption Moderate Soil Sorption l_alkane->l_sorption

References

Safety Operating Guide

Proper Disposal of 2-Methyl-4-propylheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 2-Methyl-4-propylheptane. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for complete and accurate safety and disposal information. Disposal procedures must comply with all applicable federal, state, and local regulations.

Immediate Safety and Handling

This compound is a flammable hydrocarbon. Proper handling and immediate response to spills are critical to ensure laboratory safety.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry, well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1]

  • Ground and bond containers and receiving equipment to prevent static electricity discharge.[1]

Spill Response:

  • Immediate Action: Alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition from the area.[1]

  • Ventilation: Ensure the area is well-ventilated to disperse vapors.

  • Containment: For small spills, use a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial sorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[1]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C11H24
Molecular Weight 156.31 g/mol
Boiling Point 174°C[2]
Melting Point -57.06°C (estimate)[2]
Density 0.7412 g/cm³[2]
Refractive Index 1.4161[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated spill cleanup materials, in a designated, chemically compatible, and properly sealed container. The container should be kept closed except when adding waste.[4][5]

    • Due to its nature as a non-halogenated organic solvent, it should not be mixed with halogenated waste.[6][7]

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."[3]

    • The label must include the full chemical name ("this compound"), concentration, and the date of accumulation.[3]

    • Ensure all relevant hazard symbols (e.g., flammable) are present.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • This area should be away from incompatible materials and sources of ignition, preferably in a flammable liquids cabinet.[3][6]

  • Arrangement for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[3]

  • Documentation:

    • Maintain accurate records of the amount of waste generated and its disposal date, in accordance with institutional and regulatory requirements.

Disposal Decision Workflow

Disposal_Workflow This compound Disposal Decision Workflow cluster_0 This compound Disposal Decision Workflow start Waste Generated: This compound ppe Don Appropriate PPE start->ppe collect_waste Collect in a Designated, Non-Halogenated Waste Container ppe->collect_waste label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date collect_waste->label_waste seal_container Securely Seal Container label_waste->seal_container store_waste Store in Satellite Accumulation Area (Flammable Cabinet) seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-4-propylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-4-propylheptane

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a branched alkane. The following procedural, step-by-step guidance addresses operational questions to build a foundation of trust and safety in your laboratory practices.

Chemical and Physical Properties

A clear understanding of the substance's properties is the first step in safe handling.

PropertyValue
Chemical Formula C11H24
CAS Number 61868-96-0[1]
Physical State Liquid (at standard conditions)
Flammability Flammable liquid and vapor[2]
Hazards May be fatal if swallowed and enters airways.[2]
Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar C11-C12 isoalkanes.[2][3]

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety goggles with side protectionConforming to EN 166 standards.[4]
Skin/Hands Chemical resistant glovesTested according to EN 374.[2][3] Breakthrough time should be considered, especially for prolonged contact.
Body Protective clothingTo prevent skin exposure.
Respiratory Respiratory protection equipmentRequired if ventilation is inadequate or if aerosols/mists are generated.[4]
Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound will minimize the risk of accidents and exposure.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to control airborne exposures.[4]

  • Ensure that eyewash stations and safety showers are readily accessible.

2. Handling Procedures:

  • Keep the container tightly closed when not in use.[2]

  • Avoid breathing vapors or mists.

  • Wash hands thoroughly after handling.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][5] No smoking in the handling area.[2]

  • Use only non-sparking tools to prevent ignition.[4]

  • Take precautionary measures against static discharge.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep containers tightly closed.[2]

  • Store away from incompatible materials such as oxidizing agents.[2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Cover drains to prevent environmental release.[2] Absorb the spill with an inert, non-combustible material such as sand, earth, or universal binding agents.[2][5]

  • Collection: Collect the absorbed material and place it in a suitable, sealed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

  • This compound is a non-halogenated hydrocarbon.[6][7]

  • Dispose of the chemical waste through a licensed waste disposal contractor.

  • Do not dispose of it down the drain or into the environment.[5][8]

  • Segregate non-halogenated solvent waste from halogenated waste streams to facilitate proper disposal and recycling.[6][8]

  • Label waste containers clearly with the contents and associated hazards.[7]

Visualizing the Personal Protective Equipment (PPE) Selection Workflow

To further clarify the decision-making process for selecting the appropriate level of personal protection, the following diagram illustrates the logical workflow.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling this compound task_assessment Assess Task-Specific Risks: - Splash potential? - Aerosol generation? - Ventilation adequacy? start->task_assessment eye_protection Eye Protection: Safety Goggles (EN 166) task_assessment->eye_protection Always Required hand_protection Hand Protection: Chemical Resistant Gloves (EN 374) task_assessment->hand_protection Always Required body_protection Body Protection: Protective Clothing task_assessment->body_protection Always Required respiratory_protection Respiratory Protection: Respirator (if needed) task_assessment->respiratory_protection If ventilation is poor or aerosols are generated ppe_check Check PPE Integrity eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Task ppe_check->proceed

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.